Product packaging for Pyraoxystrobin(Cat. No.:CAS No. 862588-11-2)

Pyraoxystrobin

Cat. No.: B1461943
CAS No.: 862588-11-2
M. Wt: 412.9 g/mol
InChI Key: URXNNPCNKVAQRA-XMHGGMMESA-N
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Description

Pyraoxystrobin is an enoate ester that is the methyl ester of (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoic acid. A broad spectrum fungicide used to control a variety of diseases on rice, vegetables and teas. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an enoate ester, an enol ether, an aromatic ether, a member of pyrazoles, a member of monochlorobenzenes, a methyl ester and a methoxyacrylate strobilurin antifungal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN2O4 B1461943 Pyraoxystrobin CAS No. 862588-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[2-[[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-25-21(12-20(24-25)15-8-10-17(23)11-9-15)29-13-16-6-4-5-7-18(16)19(14-27-2)22(26)28-3/h4-12,14H,13H2,1-3H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXNNPCNKVAQRA-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058202
Record name Pyraoxystrobin
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862588-11-2
Record name Pyraoxystrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862588-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraoxystrobin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862588112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraoxystrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ7U7R7ZC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyraoxystrobin on Fungal Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which pyraoxystrobin, a quinone outside inhibitor (QoI) fungicide, disrupts fungal respiration. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and insights into the downstream signaling pathways and mechanisms of fungal resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent inhibitor of mitochondrial respiration in fungi. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) , a critical enzyme in the electron transport chain.[1] Specifically, this compound belongs to the class of Quinone outside Inhibitors (QoI), which act by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3]

This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1.[4] The disruption of this electron flow has two immediate and critical consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the vast majority of cellular ATP. By halting electron transport, this compound effectively shuts down this energy production pathway, leading to a rapid depletion of ATP, which is essential for numerous cellular processes and ultimately results in fungal cell death.[3]

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

The binding of QoI fungicides like this compound occurs within a specific pocket on the cytochrome b protein. This pocket is shaped by several key amino acid residues, and the interaction is stabilized by forces such as hydrogen bonding. The methoxy acrylate group, a common feature of strobilurin fungicides, is known to insert into a pocket formed by residues such as F128 and Y132, with the carbonyl group often forming a hydrogen bond with the amide of a highly conserved PEWY sequence.[5]

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cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_III Binds to Qo site Inhibits e- transfer

Caption: Mechanism of this compound Action on the Electron Transport Chain.

Quantitative Data: Inhibitory Efficacy of this compound

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic activity by 50%. These values can vary depending on the fungal species and the specific experimental conditions.

Fungal SpeciesParameterValue (µg/mL)Reference
Magnaporthe oryzaeEC500.0012 - 0.0128[2][3]
Fusarium pseudograminearumEC500.022 - 0.172N/A

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and can be used for subsequent respiration assays.

Materials:

  • Fungal mycelia (grown in liquid culture)

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM MOPS-KOH (pH 7.2), 2 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

  • Glass beads (0.5 mm diameter)

  • Dounce homogenizer

  • Centrifuge and rotor capable of 20,000 x g

  • Cheesecloth

Procedure:

  • Harvest fungal mycelia by filtration and wash with distilled water.

  • Resuspend the mycelia in ice-cold MIB.

  • Disrupt the fungal cells by vigorous vortexing with glass beads or by using a Dounce homogenizer.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Gently wash the mitochondrial pellet with MIB (without BSA) and centrifuge again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB (without BSA) and determine the protein concentration using a standard method (e.g., Bradford assay).

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Start Harvest Fungal Mycelia Homogenize Homogenize in Mitochondrial Isolation Buffer Start->Homogenize FilterFilter FilterFilter Homogenize->FilterFilter Filter Filter through Cheesecloth Centrifuge1 Centrifuge at 1,500 x g Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 12,000 x g Supernatant1->Centrifuge2 Mitochondria_Pellet Mitochondrial Pellet Centrifuge2->Mitochondria_Pellet Wash Wash Pellet Mitochondria_Pellet->Wash Centrifuge3 Centrifuge at 12,000 x g Wash->Centrifuge3 Final_Pellet Final Mitochondrial Pellet Centrifuge3->Final_Pellet FilterFilter->Centrifuge1

Caption: Experimental Workflow for Fungal Mitochondrial Isolation.
Mitochondrial Respiration Assay (Oxygen Consumption)

This protocol measures the rate of oxygen consumption by isolated mitochondria and the inhibitory effect of this compound.

Materials:

  • Isolated fungal mitochondria

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS-KOH (pH 7.2), 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA

  • Substrates: e.g., 10 mM pyruvate + 5 mM malate (for Complex I-driven respiration) or 10 mM succinate (for Complex II-driven respiration)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution (in DMSO)

  • Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer

Procedure:

  • Add Respiration Buffer to the oxygen electrode chamber and equilibrate to the desired temperature (e.g., 25-30°C).

  • Add the mitochondrial suspension to the chamber.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Add a known amount of ADP to stimulate ATP synthesis-linked respiration (State 3).

  • After a stable State 3 respiration rate is achieved, add this compound at various concentrations and record the inhibition of oxygen consumption.

  • As a control, add an equivalent volume of DMSO without this compound.

  • The rate of oxygen consumption is measured as the change in oxygen concentration over time. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Downstream Signaling and Cellular Effects

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular responses.

  • Oxidative Stress Response: The increased production of ROS activates cellular antioxidant systems. In Magnaporthe oryzae, exposure to pyraclostrobin, a closely related strobilurin, led to the upregulation of genes involved in glutathione metabolism, such as glutathione S-transferase (GST).[3][6]

  • Changes in Gene Expression: Transcriptomic studies have shown that this compound can significantly alter gene expression profiles in fungi. In M. oryzae, pyraclostrobin treatment affected genes involved in protein processing in the endoplasmic reticulum, ubiquitin-mediated proteolysis, DNA replication and repair, and lipid metabolism.[2][3]

  • Calcium Signaling and Multidrug Resistance: Mitochondrial dysfunction has been linked to the activation of calcium signaling pathways in fungi. This can lead to the upregulation of drug efflux pumps, contributing to multidrug resistance.

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This compound This compound Complex_III Complex III Inhibition This compound->Complex_III ATP_Depletion ATP Depletion Complex_III->ATP_Depletion ROS_Production ROS Production Complex_III->ROS_Production Calcium_Signaling Calcium Signaling Activation Complex_III->Calcium_Signaling Fungal_Cell_Death Fungal Cell Death ATP_Depletion->Fungal_Cell_Death Oxidative_Stress Oxidative Stress Response ROS_Production->Oxidative_Stress Gene_Expression Altered Gene Expression Oxidative_Stress->Gene_Expression Gene_Expression->Fungal_Cell_Death Multidrug_Resistance Multidrug Resistance Calcium_Signaling->Multidrug_Resistance

Caption: Downstream Signaling Pathways Affected by this compound.

Mechanisms of Fungal Resistance

The primary mechanism of resistance to this compound and other QoI fungicides is due to specific point mutations in the cytochrome b gene (cytb). These mutations alter the amino acid sequence of the Qo binding site, reducing the binding affinity of the fungicide.

The most commonly reported mutation conferring high levels of resistance is a substitution of glycine (G) with alanine (A) or serine (S) at position 143 (G143A/S).[3] Molecular docking studies have confirmed that the G143S mutation in cytochrome b decreases the binding affinity between pyraclostrobin and the protein. Another mutation, F129L (phenylalanine to leucine at position 129), has also been associated with resistance, though often to a lesser degree.

Experimental Workflow for Resistance Analysis

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Start Isolate Fungus from This compound-Treated Field In_Vitro_Assay In Vitro Sensitivity Assay (EC50 determination) Start->In_Vitro_Assay DNA_Extraction Genomic DNA Extraction In_Vitro_Assay->DNA_Extraction PCR_Amplification PCR Amplification of Cytochrome b Gene DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Confirmation Confirmation of Resistance (e.g., molecular docking) Sequence_Analysis->Confirmation

Caption: Experimental Workflow for Analyzing this compound Resistance.

References

Chemical Synthesis Pathways for Pyraoxystrobin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraoxystrobin, a broad-spectrum strobilurin fungicide, plays a significant role in modern agriculture. Its synthesis involves a convergent strategy, primarily relying on the coupling of two key intermediates. This technical guide provides a detailed overview of the primary chemical synthesis pathways for this compound, compiled from patent literature. It includes experimental protocols for the synthesis of the final compound and its crucial precursors, summarized quantitative data in tabular form for easy comparison, and visual representations of the synthetic routes using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and chemists involved in the synthesis and development of agrochemicals.

Introduction

This compound, with the IUPAC name methyl (E)-2-[2-[[3-(4-chlorophenyl)-1-methylpyrazol-5-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate, is a highly effective fungicide.[1] Like other strobilurins, it acts as a mitochondrial respiration inhibitor by binding to the a Qo site of the cytochrome bc1 complex, thereby inhibiting electron transport.[1] The synthesis of this compound is a topic of significant interest in industrial and academic research. This guide focuses on the most prevalent synthetic routes, providing detailed procedural information and quantitative data to aid in laboratory-scale synthesis and process optimization.

Core Synthesis Pathway

The most commonly described method for the synthesis of this compound involves the coupling of two key intermediates: 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazole-ol (I) and (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (II) . This reaction is typically carried out under basic conditions in a polar aprotic solvent.[2]

Overall Synthesis Scheme

The overall synthetic pathway can be visualized as follows:

Pyraoxystrobin_Synthesis cluster_conditions Reaction Conditions I 3-(4-chlorophenyl)-1-methyl- 1H-5-pyrazole-ol (I) This compound This compound I->this compound II (E)-2-(2-chloromethylphenyl)- 3-methoxyacrylate (II) II->this compound Base Base (e.g., Na2CO3, K2CO3) Solvent Polar aprotic solvent (e.g., DMF, DMSO) Temperature Temperature (e.g., 70-75 °C) Intermediate_I_Synthesis p_chloroaniline p-Chloroaniline diazonium_salt Diazonium Salt p_chloroaniline->diazonium_salt 1. NaNO2, HCl p_chlorophenylhydrazine p-Chlorophenylhydrazine diazonium_salt->p_chlorophenylhydrazine 2. Reduction intermediate_I 3-(4-chlorophenyl)-1-methyl- 1H-5-pyrazole-ol (I) p_chlorophenylhydrazine->intermediate_I 3. Cyclization Intermediate_II_Synthesis isochromanone 3-Isochromanone intermediate_A Intermediate A isochromanone->intermediate_A 1. Condensation (Trimethyl orthoformate, Glacial acetic acid) intermediate_B Intermediate B intermediate_A->intermediate_B 2. Chlorination (Thionyl chloride) intermediate_II (E)-2-(2-chloromethylphenyl)- 3-methoxyacrylate (II) intermediate_B->intermediate_II 3. Esterification (Methanol)

References

The Discovery and Development of Pyraoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Strobilurin Fungicide for Researchers and Crop Protection Professionals

Introduction

Pyraoxystrobin is a broad-spectrum strobilurin fungicide developed by the Shenyang Research Institute of Chemical Industry in China. As a quinone outside inhibitor (QoI), it plays a crucial role in modern agriculture by controlling a wide range of fungal diseases in various crops. This technical guide provides a comprehensive overview of the discovery, development, mode of action, and fungicidal efficacy of this compound, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Discovery and Synthesis

The development of new strobilurin analogues is driven by the need to manage fungal pathogens that have developed resistance to existing fungicides. This compound, chemically known as (E)-2-(2-((3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-oxy)methyl)phenyl)-3-methoxyacrylate, emerged from research efforts focused on creating novel molecules with high efficacy and a broad spectrum of activity.

Synthesis of this compound

The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol with (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate under alkaline conditions in a polar aprotic solvent.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is based on the general methodology described in the patent literature.

Materials:

  • 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol

  • (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • An extraction solvent (e.g., ethyl acetate)

  • An alcohol for recrystallization (e.g., ethanol or methanol)

Procedure:

  • In a reaction vessel, combine 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol, (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, and potassium carbonate in dimethyl sulfoxide.

  • Heat the reaction mixture to approximately 70-75°C and maintain this temperature for several hours to allow the reaction to proceed to completion.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, to isolate the crude this compound.

  • Separate the organic layer and distill off the solvent to obtain the crude product.

  • Purify the crude this compound by recrystallization from an alcohol solvent like ethanol or methanol. This involves dissolving the crude product in the hot solvent and then allowing it to cool, which causes the purified this compound to crystallize.

  • Filter the crystals, wash them with a small amount of cold solvent, and dry them to obtain the final product.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts as a quinone outside inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi[1][2]. It specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain[2][3]. By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1[1][2]. This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development[1][2].

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

The following diagram illustrates the site of action for this compound within the mitochondrial electron transport chain.

Mitochondrial_Respiration_Inhibition cluster_Process Energy Production Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1 complex) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition

Caption: Inhibition of the cytochrome bc1 complex by this compound.

Experimental Protocol: Cytochrome bc1 Complex Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria from a target fungus or a model organism (e.g., bovine heart)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 0.3 mM EDTA)

  • Cytochrome c (oxidized form)

  • Ubiquinol (e.g., decylubiquinol or Q₀C₁₀BrH₂) as the substrate

  • A spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c.

  • Add a specific amount of isolated mitochondria to the reaction mixture.

  • To test for inhibition, add varying concentrations of the this compound stock solution to the cuvettes. A control cuvette with no inhibitor should also be prepared.

  • Initiate the reaction by adding the ubiquinol substrate.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of cytochrome c reduction for each this compound concentration and the control.

  • The inhibitory activity of this compound can be expressed as the IC50 value, which is the concentration of the fungicide that inhibits 50% of the enzyme's activity.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against various fungal pathogens. Its efficacy is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Table 1: In Vitro Fungicidal Activity of this compound and Related Strobilurins

Fungus SpeciesCommon DiseaseFungicideMean EC50 (µg/mL)
Magnaporthe oryzaeRice BlastThis compound0.0094
Ascochyta rabieiAscochyta Blight of ChickpeaPyraclostrobin0.0023
Sclerotium rolfsiiSouthern BlightPyraclostrobin0.4469

Note: Data for pyraclostrobin, a closely related strobilurin, is included for comparative purposes.

Field Trial Performance

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions. While specific field trial data for this compound is not extensively published in readily accessible literature, data from closely related strobilurins like pyraclostrobin and azoxystrobin can provide insights into the expected performance. These trials typically measure disease control efficacy and impact on crop yield. For instance, studies on pyraclostrobin have demonstrated its effectiveness in controlling diseases like southern blight, leading to significant preventive efficacy in field experiments.

Development Workflow of a Novel Fungicide

The development of a new fungicide like this compound is a complex, multi-stage process that begins with discovery and progresses through extensive laboratory and field testing before commercialization.

Fungicide_Development_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Field Field Development cluster_Regulatory Regulatory & Commercialization Lead_Discovery Lead Compound Discovery Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Discovery->Lead_Optimization In_Vitro_Screening In Vitro Screening (Efficacy, Spectrum) Lead_Optimization->In_Vitro_Screening Mode_of_Action Mode of Action Studies In_Vitro_Screening->Mode_of_Action Toxicology_Studies Preliminary Toxicology Mode_of_Action->Toxicology_Studies Formulation_Dev Formulation Development Toxicology_Studies->Formulation_Dev Greenhouse_Trials Greenhouse Trials Formulation_Dev->Greenhouse_Trials Small_Plot_Trials Small-Plot Field Trials Greenhouse_Trials->Small_Plot_Trials Large_Scale_Trials Large-Scale Field Trials Small_Plot_Trials->Large_Scale_Trials Residue_Analysis Residue & Environmental Fate Studies Large_Scale_Trials->Residue_Analysis Regulatory_Submission Regulatory Submission & Approval Residue_Analysis->Regulatory_Submission Commercialization Commercialization Regulatory_Submission->Commercialization

Caption: A typical workflow for fungicide discovery and development.

Resistance to this compound

A significant challenge in the long-term use of QoI fungicides is the development of resistance in fungal populations. The primary mechanism of resistance to this compound and other strobilurins is a target-site mutation in the cytochrome b gene. The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution, most notably the G143A mutation, where glycine at position 143 is replaced by alanine. This change in the amino acid sequence of the cytochrome b protein reduces the binding affinity of the fungicide to its target site, thereby conferring resistance. Monitoring for the emergence of such resistant strains is crucial for effective and sustainable disease management strategies.

Conclusion

This compound represents a significant advancement in the strobilurin class of fungicides. Its broad-spectrum activity and potent inhibition of fungal respiration make it a valuable tool for modern agriculture. Understanding its discovery, synthesis, mode of action, and the mechanisms of resistance is paramount for its effective and sustainable use in integrated pest management programs. Continued research and monitoring will be essential to prolong the utility of this important fungicide in the face of evolving fungal pathogen populations.

References

physical and chemical properties of pyraoxystrobin crystals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pyraoxystrobin Crystals

Introduction

This compound is a broad-spectrum strobilurin fungicide developed to control a range of plant diseases in agriculture.[1] Its efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and biological availability. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound crystals, intended for researchers, scientists, and professionals in drug development. The information is compiled from technical data sheets and scientific publications, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a white to cream-colored crystalline solid.[1] Like other strobilurin fungicides, it functions by inhibiting mitochondrial respiration in fungi.[2][3] The commercial product is predominantly the (E)-isomer, which exhibits higher fungicidal activity.[4]

General Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that some variations exist across different sources for values such as melting point and water solubility, which may be attributable to the analysis of technical grade active ingredient versus purified substance, or potential polymorphic differences.

PropertyValueSource
Appearance White, odorless crystalline solid[5][6]
Molecular Formula C₂₂H₂₁ClN₂O₄[5]
Molecular Weight 412.87 g/mol [5]
Melting Point 125 °C / 129.6 °C / 124-126 °C[4][5][6][7]
Decomposition Temp. 222.1 °C[1]
Vapor Pressure 1.22 x 10⁻⁸ Pa (at 20 °C)[1][6]
log Pₒ/w 3.4[1]
Solubility

This compound's solubility profile indicates it is sparingly soluble in water and slightly soluble in apolar solvents, but readily soluble in medium polarity organic solvents.[1] Significant discrepancies in reported aqueous solubility values are noted in the literature.

SolventSolubility (at 20 °C)Source
Water 0.1 g/L[1]
Water (pH 7) 0.13 mg/L[4]
Water 0.03 mg/L[5][6]
Hexane 0.148 g/L[1]
Acetone Readily Soluble / High Solubility[1][5]
Ethyl Acetate Readily Soluble / High Solubility[1][5]
Methanol Readily Soluble / High Solubility[1][5]
Toluene Readily Soluble / High Solubility[1][6]
Dichloromethane Readily Soluble[1]
N,N-Dimethylformamide High Solubility[6]
Acetonitrile High Solubility[6]
Stability

This compound is hydrolytically stable in neutral to acidic conditions, with decreasing stability as the pH becomes more alkaline.[1] It has also been noted to be unstable in alcohol when heated.[5][6]

ConditionObservationSource
Hydrolysis (pH 4, 50°C, 5 days) 100.8% remained[1]
Hydrolysis (pH 7, 50°C, 5 days) 90.2% remained[1]
Hydrolysis (pH 9, 25°C) DT₅₀ = 577 days (estimated)[1]
Thermal (in alcohol) Not stable to heat[5][6]

Crystalline Properties and Polymorphism

Experimental Protocols & Analytical Methods

The identity and purity of this compound are primarily determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

The standard analytical method for the determination of this compound in technical material and formulations is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This method has been adopted by the Collaborative International Pesticides Analytical Council (CIPAC).[1][5]

  • Method: Reversed-phase HPLC with external standardization.[1]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.

  • Detection: UV detection at 280 nm.[1][6] A wavelength of 254 nm has also been proposed.[1]

  • Sample Preparation: The analyte solution is prepared to a concentration of approximately 40 mg of this compound in 100 mL of solvent.[6] For suspension concentrates (SC), sonication may be required to fully dissolve the sample.[5]

Spectroscopic and Other Identification Methods

In addition to HPLC for quantitative analysis, several spectroscopic methods are used for identity confirmation.[1]

  • Infrared (IR) Spectroscopy: Used for confirming the functional groups and overall structure of the molecule.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the chemical structure and proton environment.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is used to confirm the molecular weight and fragmentation pattern of this compound.[1] LC-MS/MS methods have been developed for its determination in various matrices, including rat plasma and tissues.[10]

  • UV Spectroscopy: Used as a supplementary identity test.[1]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound crystals.

G cluster_0 Sample Preparation cluster_1 Analysis & Characterization cluster_2 cluster_3 Data Output Pyra_TC This compound Technical Crystal Dissolution Dissolution in Appropriate Solvent Pyra_TC->Dissolution Thermal Thermal Properties (DSC/TGA) Pyra_TC->Thermal HPLC Quantitative Analysis (RP-HPLC, UV @ 280nm) Dissolution->HPLC ID_Confirm Structural Confirmation Dissolution->ID_Confirm Solubility_Test Solubility & Stability (pH, Solvents) Dissolution->Solubility_Test Purity Purity Assay (%) HPLC->Purity IR IR Spectroscopy ID_Confirm->IR NMR 1H-NMR ID_Confirm->NMR MS LC-MS ID_Confirm->MS Structure Structural Data ID_Confirm->Structure Properties Physicochemical Data Report Thermal->Properties Solubility_Test->Properties

Workflow for Physicochemical Characterization.
Mechanism of Action: Mitochondrial Respiration Inhibition

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[4] Its mode of action involves the disruption of the mitochondrial electron transport chain in fungi, leading to a cessation of ATP synthesis and eventual cell death.

G cluster_0 Mitochondrial Electron Transport Chain (Fungi) Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Pyra This compound Pyra->Block Block->Complex_III Binds to Qo site

Inhibition of Fungal Respiration by this compound.

References

pyraoxystrobin fungicidal spectrum against ascomycetes and basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Efficacy Against Ascomycetes and Basidiomycetes

Pyraoxystrobin, a strobilurin fungicide, demonstrates a broad spectrum of activity against a variety of fungal plant pathogens. Developed by the ShenYang Research Institute of Chemical Industry in China, this quinone outside inhibitor (QoI) targets mitochondrial respiration, a vital process for fungal cellular energy production. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound against key fungal species within the phyla Ascomycota and Basidiomycota, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's mode of action lies in its ability to disrupt the fungal mitochondrial respiratory chain.[1][2][3] Specifically, it binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III).[4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the synthesis of adenosine triphosphate (ATP).[3] The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and development, and eventually cell death.[3]

Fungicidal Spectrum: Quantitative Data

Quantitative data on the efficacy of this compound against a wide range of fungal pathogens is still emerging in publicly available scientific literature. However, baseline sensitivity studies have been conducted for some key species. Due to the limited availability of extensive data for this compound, efficacy data for the closely related and well-studied strobilurin fungicide, pyraclostrobin, is also included for comparative context. It is important to note that while both are QoI fungicides, their efficacy can vary.

Ascomycetes
Fungal SpeciesCommon DiseaseActive IngredientEC50 (μg/mL)Reference
Magnaporthe oryzaeRice BlastThis compound0.0094 (mean)[5][6][7]
Botrytis cinereaGray MoldPyraclostrobin3.383[8][9]
Basidiomycetes
Fungal SpeciesCommon DiseaseActive IngredientEC50 (μg/mL)Reference
Puccinia hemerocallidisDaylily RustPyraclostrobin0.000284 - 0.000285 (mean)[10][11]
Rhizoctonia solaniVarious (e.g., Sheath Blight, Root Rot)PyraclostrobinEfficacy demonstrated, specific EC50 not provided in cited literature.[12][13][14][15][16]
Ustilago maydisCorn SmutPyraclostrobinEfficacy suggested, specific EC50 not provided in cited literature.[17][18][19]

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) is a standard method for assessing the in vitro efficacy of antifungal compounds. The following protocols are representative of the methodologies used in the cited research.

Mycelial Growth Inhibition Assay

This method is commonly used to determine the inhibitory effect of a fungicide on the vegetative growth of a fungus.

1. Media Preparation:

  • A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
  • After cooling to approximately 45-50°C, the fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 μg/mL).
  • A control set of plates containing the solvent used for the fungicide stock (e.g., dimethyl sulfoxide, DMSO) but no fungicide is also prepared.
  • The amended and control media are then poured into sterile Petri dishes.

2. Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young fungal culture.
  • A single mycelial plug is placed in the center of each fungicide-amended and control plate.

3. Incubation:

  • The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 25°C).

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
  • The percentage of mycelial growth inhibition is calculated using the formula:
  • Inhibition (%) = [(DC - DT) / DC] * 100
  • Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.
  • The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay is particularly useful for fungi that readily produce spores and where inhibition of the initial infection stage is of interest.

1. Spore Suspension Preparation:

  • Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).
  • The spore concentration is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL).

2. Assay Setup:

  • Aliquots of the spore suspension are mixed with various concentrations of the fungicide in a suitable liquid medium or on a solid medium like water agar.
  • A control with no fungicide is included.

3. Incubation:

  • The mixture is incubated under conditions that promote spore germination (e.g., specific temperature and light/dark cycle).

4. Data Collection and Analysis:

  • After a set incubation period (e.g., 24 hours), the percentage of germinated spores is determined by microscopic examination. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.
  • The percentage of germination inhibition is calculated relative to the control.
  • The EC50 value is then calculated as described for the mycelial growth inhibition assay.

Visualizations

Signaling Pathway of this compound Action

G cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Protons_IMS H+ Complex_I->Protons_IMS H+ Ubiquinone_pool Ubiquinone Pool (Coenzyme Q) Complex_I->Ubiquinone_pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone_pool e- Complex_III Complex III (Cytochrome bc1) Qo Site Cytochrome b Rieske Fe-S Qi Site Cytochrome c1 Complex_III->Protons_IMS H+ Cyt_c_ox Cytochrome c (ox) Complex_III:f5->Cyt_c_ox e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->Protons_IMS H+ O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_matrix H+ ATP_Synthase->Protons_matrix Protons_IMS->ATP_Synthase Proton Motive Force Cyt_c_ox->Complex_IV e- NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e- H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III:f1 Inhibits Ubiquinone_pool->Complex_III:f1 e-

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow for Fungicide Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungicide_Stock Prepare this compound Stock Solutions Amended_Media Create Fungicide- Amended Media Series Fungicide_Stock->Amended_Media Fungal_Culture Prepare Active Fungal Culture Inoculation Inoculate Plates with Fungal Plugs/Spores Fungal_Culture->Inoculation Media_Prep Prepare Growth Medium (e.g., PDA) Media_Prep->Amended_Media Amended_Media->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measure_Growth Measure Mycelial Growth or Spore Germination Incubation->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Value (Probit/Regression Analysis) Calculate_Inhibition->Determine_EC50

Caption: General workflow for in vitro fungicide efficacy testing.

References

An In-depth Technical Guide to the Mode of Action of Quinone outside Inhibitor (QoI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of Quinone outside Inhibitor (QoI) fungicides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and fungal pathogen research. This document delves into the molecular mechanisms of QoI fungicides, the basis of fungal resistance, and detailed experimental protocols for their study.

Introduction to Quinone outside Inhibitors (QoIs)

Quinone outside Inhibitors (QoIs) are a significant class of fungicides widely used in agriculture to control a broad spectrum of fungal diseases.[1][2] These compounds are synthetic analogs of the natural strobilurins, which were originally isolated from wood-decaying mushrooms of the genus Strobilurus. The QoI class of fungicides is known for its site-specific mode of action, which unfortunately also makes them prone to the development of resistance in fungal populations.[1]

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of QoI fungicides is the inhibition of mitochondrial respiration in fungal cells.[1][3] Specifically, they target the cytochrome bc1 complex (also known as Complex III) , a critical enzyme in the mitochondrial electron transport chain.[1][3]

QoIs bind to the Quinone "outside" (Qo) binding site of the cytochrome b subunit within the cytochrome bc1 complex.[1][3] This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1. The disruption of this electron flow has two major consequences:

  • Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the majority of cellular ATP. By halting electron flow, QoIs effectively shut down ATP production, leading to a severe energy deficit within the fungal cell.[3]

  • Cellular Dysfunction and Death: The lack of ATP disrupts essential cellular processes, ultimately leading to the inhibition of fungal growth, spore germination, and eventually, cell death.

The specificity of QoIs for the Qo site of cytochrome b makes them highly effective fungicides but also creates a vulnerability for the development of resistance through mutations at this single target site.[1]

QoI_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III UQH2 Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient QoI QoI Fungicide QoI->Inhibition Inhibition->Complex_III Binds to Qo site Blocks e- transfer

Caption: Mode of action of QoI fungicides in the mitochondrial electron transport chain.

Fungal Resistance to QoI Fungicides

The widespread use of QoI fungicides has led to the emergence of resistance in many fungal pathogen populations. The primary mechanisms of resistance are:

  • Target Site Modification: This is the most common and significant mechanism of resistance. It involves point mutations in the mitochondrial cytochrome b (CYTB) gene, which encodes the target protein. The most prevalent mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at codon 143 (G143A).[3][4] This amino acid change reduces the binding affinity of QoI fungicides to the Qo site, rendering them less effective. Other, less frequent mutations associated with QoI resistance include F129L and G137R.[5]

  • Alternative Respiration: Some fungi can bypass the QoI-induced blockage of the cytochrome bc1 complex by activating an alternative oxidase (AOX) pathway.[6][7] The AOX provides an alternative route for electrons to be transferred from the ubiquinone pool to oxygen, allowing for continued, albeit less efficient, respiration and ATP production.

  • Efflux Pumps: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its efficacy. However, the impact of this mechanism on QoI resistance in the field appears to be limited compared to target site mutations.[3]

Resistance_Mechanisms cluster_Fungus Fungal Cell cluster_Mitochondrion Mitochondrial Respiration QoI QoI Fungicide ETC Electron Transport Chain (Complex III - Cyt b) QoI->ETC Inhibits Mitochondrion Mitochondrion Efflux_Pump Efflux Pump AOX Alternative Oxidase (AOX) ATP_Production ATP Production ETC->ATP_Production Normal e- flow AOX->ATP_Production Bypasses inhibition Resistance Resistance Mechanisms Target_Site_Mutation Target Site Mutation (e.g., G143A in CYTB) Resistance->Target_Site_Mutation Alternative_Respiration Alternative Respiration Resistance->Alternative_Respiration Efflux Efflux Pump Overexpression Resistance->Efflux Target_Site_Mutation->ETC Prevents QoI binding Alternative_Respiration->AOX Activates Efflux->QoI Expels fungicide

Caption: Overview of the primary mechanisms of fungal resistance to QoI fungicides.

Quantitative Data on QoI Fungicide Efficacy

The efficacy of QoI fungicides is typically quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50). These values can vary significantly depending on the specific fungicide, the fungal species, and the presence of resistance mutations.

FungicideFungal PathogenGenotypeMean EC50 (µg/mL)Reference
AzoxystrobinCercospora sojinaSensitive0.152[8]
AzoxystrobinCercospora sojinaResistant (G143A)> 10[8]
PyraclostrobinCercospora sojinaSensitive0.152[8]
PyraclostrobinCercospora sojinaResistant (G143A)> 10[8]
TrifloxystrobinCercospora zeae-maydisBaseline (Sensitive)0.0023[6]
AzoxystrobinCercospora zeae-maydisBaseline (Sensitive)0.018[6]
PyraclostrobinCercospora zeae-maydisBaseline (Sensitive)0.0010[6]
AzoxystrobinAlternaria solaniSensitive~0.03[1]
AzoxystrobinAlternaria solaniReduced-sensitive~0.3[1]
PyraclostrobinAlternaria solaniSensitive~0.008[1]
PyraclostrobinAlternaria solaniReduced-sensitive~0.08[1]
TrifloxystrobinAlternaria solaniSensitive~0.005[1]
TrifloxystrobinAlternaria solaniReduced-sensitive~0.05[1]
AzoxystrobinAscochyta rabieiBaseline (Sensitive)0.0272[7]
PyraclostrobinAscochyta rabieiBaseline (Sensitive)0.0023[7]

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines a general method for measuring the effect of QoI fungicides on mitochondrial respiration using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

  • Fungal mycelia or cells

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 2 mM EGTA, 10 mM Tris-HCl pH 7.2, 0.2% BSA)

  • Respiration buffer (e.g., 0.6 M mannitol, 10 mM KH2PO4, 5 mM MgCl2, 10 mM Tris-HCl pH 7.2)

  • Respiratory substrates (e.g., NADH, succinate)

  • ADP

  • QoI fungicide stock solution (in a suitable solvent like DMSO)

  • Clark-type oxygen electrode or high-resolution respirometer

Procedure:

  • Isolate Mitochondria:

    • Harvest fungal cells and wash them with distilled water.

    • Protoplast the cells using lytic enzymes.

    • Homogenize the protoplasts in ice-cold mitochondria isolation buffer.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Calibrate the Oxygen Electrode: Calibrate the electrode to 100% saturation with air-saturated respiration buffer and to 0% with sodium dithionite.

  • Measure Basal Respiration:

    • Add respiration buffer to the reaction chamber.

    • Add the isolated mitochondria to the chamber and allow the system to stabilize.

    • Add a respiratory substrate (e.g., NADH or succinate) to initiate basal respiration (State 2).

  • Measure State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • Inhibition Assay:

    • Repeat steps 3 and 4.

    • After initiating State 3 respiration, add the QoI fungicide at the desired concentration.

    • Record the rate of oxygen consumption to determine the degree of inhibition.

  • Data Analysis: Calculate the rate of oxygen consumption in the different states and in the presence and absence of the inhibitor. Express the inhibition as a percentage of the uninhibited State 3 respiration rate.

Molecular Detection of the G143A Mutation by PCR-RFLP

This protocol describes a common method for detecting the G143A mutation in the CYTB gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[9][10][11]

Materials:

  • Fungal genomic DNA

  • PCR primers flanking the codon 143 region of the CYTB gene

  • Taq DNA polymerase and dNTPs

  • Restriction enzyme that specifically recognizes a site created or eliminated by the G143A mutation (e.g., Fnu4HI or SatI)

  • Agarose gel and electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • DNA Extraction: Extract genomic DNA from fungal isolates.

  • PCR Amplification:

    • Set up a PCR reaction with the fungal gDNA, specific primers for the CYTB gene fragment containing codon 143, Taq polymerase, and dNTPs.

    • Perform PCR amplification using an optimized thermal cycling program.

  • Restriction Digestion:

    • Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The G143A mutation (GGT to GCT) can create a recognition site for an enzyme like Fnu4HI (GCNGC).

  • Agarose Gel Electrophoresis:

    • Separate the digested DNA fragments on an agarose gel.

    • Visualize the DNA fragments under UV light after staining.

  • Data Analysis:

    • Wild-type (G143): The PCR product will remain uncut (or show a different banding pattern if a different enzyme is used).

    • Resistant (A143): The PCR product will be cleaved into smaller fragments, resulting in a different banding pattern on the gel.

    • Heterozygous: Both uncut and cut fragments will be visible.

PCR_RFLP_Workflow Start Fungal Isolate DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of CYTB gene fragment DNA_Extraction->PCR Restriction_Digest Restriction Enzyme Digestion PCR->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Analysis Analysis of Banding Pattern Gel_Electrophoresis->Analysis Sensitive Sensitive (Wild-type) Analysis->Sensitive Uncut PCR product Resistant Resistant (Mutant) Analysis->Resistant Digested PCR product

Caption: A generalized workflow for the detection of QoI resistance mutations using PCR-RFLP.

Conclusion

QoI fungicides are powerful tools for managing fungal diseases, but their efficacy is threatened by the evolution of resistance. A thorough understanding of their mode of action at the molecular level, coupled with robust methods for detecting and quantifying resistance, is essential for developing sustainable disease management strategies. This technical guide provides a foundational understanding and practical methodologies for researchers and professionals working in this critical area of agricultural science and drug development.

References

Toxicokinetics and Metabolism of Pyraoxystrobin in Rat Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraoxystrobin, a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a range of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III), thereby disrupting the energy supply of the fungus.[1][2] Given its widespread use, a thorough understanding of its toxicokinetics and metabolism in mammalian systems is crucial for assessing potential risks to human health. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rat models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Toxicokinetics of this compound in Rats

The toxicokinetic profile of this compound in rats has been characterized through various studies involving oral administration of radiolabelled compounds. These studies reveal rapid absorption, extensive metabolism, and efficient excretion of the compound and its metabolites.

Absorption

Following oral administration in rats, this compound is rapidly absorbed, with approximately 50% of the dose being bioavailable.[2][3] Plasma concentrations of radioactivity typically show an initial peak within 30 minutes to one hour, followed by a secondary peak at around 8 to 24 hours after dosing.[1] This secondary peak may suggest enterohepatic recirculation.

Distribution

Once absorbed, this compound is widely distributed throughout the body. The highest concentrations of radioactivity are generally found in the gastrointestinal tract, liver, and thyroid gland.[1] However, the potential for accumulation appears to be low, as tissue concentrations decline to low levels over a 120-hour observation period.[1]

Metabolism

This compound undergoes extensive metabolism in rats, with no unchanged parent compound being detected in the bile or urine, and only small amounts found in the feces.[2][3] The metabolic transformations primarily occur through three main pathways:

  • Demethoxylation: The methoxy group on the tolyl-methoxycarbamate moiety is readily cleaved.[1][2]

  • Hydroxylation: The benzene and/or pyrazole rings are hydroxylated.[1][2]

  • Cleavage of the Ether Linkage: The bond between the chlorophenol-pyrazole and tolyl-methoxycarbamate moieties is broken.[1][2]

These initial transformations are followed by conjugation with glucuronic acid and, to a lesser extent, sulfate, to facilitate excretion.[1][2] Several metabolites have been identified, with some of the key ones being 500M04, 500M07 (the desmethoxy metabolite), 500M106, and 500M108.[4]

Excretion

The excretion of this compound and its metabolites is relatively rapid and largely complete within 48 to 120 hours.[1] The primary route of elimination is through the feces, accounting for approximately 74-91% of the administered dose.[2][3] A smaller portion, around 10-15%, is excreted in the urine.[1][2][3]

Quantitative Toxicokinetic Data

The following tables summarize the key quantitative data on the toxicokinetics of this compound in rats.

Table 1: Absorption and Excretion of Pyraclostrobin in Rats following Oral Administration

ParameterValueReference
Oral Absorption~50%[2][3]
Time to Initial Peak Plasma Concentration (Tmax)0.5 - 1 hour[1]
Time to Secondary Peak Plasma Concentration8 - 24 hours[1]
Fecal Excretion (120 hours post-dose)74 - 91%[1][2][3]
Urinary Excretion (120 hours post-dose)10 - 15%[1][2][3]

Table 2: Tissue Distribution of Pyraclostrobin-derived Radioactivity in Rats (120 hours post-dose)

TissueConcentration (µg equivalent/g)Reference
Thyroid Gland0.18 - 0.35[1]
Liver~0.1[1]
Other Tissues< 0.1[1]

Experimental Protocols

This section outlines the typical methodologies employed in studying the toxicokinetics and metabolism of this compound in rat models.

Animal Model and Dosing
  • Species and Strain: Wistar or Sprague-Dawley rats are commonly used.

  • Age and Weight: Typically, young adult rats (e.g., 7 weeks old) are used.

  • Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

  • Dosing:

    • Route: Oral gavage is the most common route of administration to mimic dietary exposure.

    • Dose Levels: Studies often include a low dose (e.g., 5 mg/kg body weight) and a high dose (e.g., 50 mg/kg body weight) to assess dose-dependency.

    • Radiolabeling: Pyraclostrobin is typically radiolabeled with 14C on the tolyl or chlorophenyl ring to facilitate tracking and quantification of the parent compound and its metabolites.

Sample Collection
  • Blood/Plasma: Serial blood samples are collected from the tail vein or via cannulation at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) to determine the time course of absorption and elimination.

  • Urine and Feces: Excreta are collected at regular intervals (e.g., every 24 hours) for up to 120 hours to determine the extent and routes of excretion.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle, brain, thyroid) are collected to assess the distribution of the compound.

Analytical Methodology
  • Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting (LSC).

  • Metabolite Profiling and Identification:

    • Extraction: Metabolites are extracted from biological matrices using appropriate organic solvents.

    • Chromatography: High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites.

    • Detection and Identification: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is used for the identification and structural elucidation of metabolites. Nuclear magnetic resonance (NMR) spectroscopy may also be used for definitive structural confirmation.[1]

Visualizations

Metabolic Pathway of Pyraclostrobin in Rats

The following diagram illustrates the main metabolic transformations of pyraclostrobin in rats.

G Pyraclostrobin Pyraclostrobin Demethoxylation Demethoxylation Pyraclostrobin->Demethoxylation Hydroxylation Hydroxylation (Benzene/Pyrazole Rings) Pyraclostrobin->Hydroxylation Ether_Cleavage Ether Linkage Cleavage Pyraclostrobin->Ether_Cleavage Metabolite_500M07 Metabolite 500M07 (Desmethoxy-pyraclostrobin) Demethoxylation->Metabolite_500M07 Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Cleaved_Metabolites Chlorophenol-pyrazole & Tolyl-methoxycarbamate Moieties Ether_Cleavage->Cleaved_Metabolites Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite_500M07->Conjugation Hydroxylated_Metabolites->Conjugation Cleaved_Metabolites->Conjugation Excretion Excretion (Urine & Feces) Conjugation->Excretion G Start Start: Acclimatization of Rats Dosing Oral Gavage Dosing (14C-Pyraclostrobin) Start->Dosing Sample_Collection Serial Sample Collection Dosing->Sample_Collection Blood Blood/Plasma Sample_Collection->Blood Excreta Urine & Feces Sample_Collection->Excreta Tissues Tissue Collection (at termination) Sample_Collection->Tissues Analysis Sample Analysis Blood->Analysis Excreta->Analysis Tissues->Analysis LSC Liquid Scintillation Counting (Total Radioactivity) Analysis->LSC LCMS LC-MS/MS (Metabolite Profiling & ID) Analysis->LCMS Data_Analysis Toxicokinetic & Metabolic Data Analysis LSC->Data_Analysis LCMS->Data_Analysis End End: Report Generation Data_Analysis->End G Pyraclostrobin Pyraclostrobin Mitochondria Mitochondrial Complex III Pyraclostrobin->Mitochondria targets Inhibition Inhibition PPARg PPARγ Pathway Pyraclostrobin->PPARg independent of Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP) Mitochondria->Mito_Dysfunction leads to Inhibition->Mitochondria CREB_Activation CREB Activation Mito_Dysfunction->CREB_Activation Gene_Expression Altered Gene Expression CREB_Activation->Gene_Expression TG_Accumulation Triglyceride Accumulation Gene_Expression->TG_Accumulation

References

Environmental Fate and Degradation of Pyraoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical and biological breakdown of the fungicide pyraoxystrobin in terrestrial and aquatic environments, providing key data and experimental methodologies for researchers and environmental scientists.

This compound is a broad-spectrum strobilurin fungicide utilized for the control of various plant pathogens. Understanding its environmental fate, including its persistence, mobility, and degradation pathways in soil and water, is critical for assessing its ecological impact. This technical guide synthesizes available data on the degradation kinetics, metabolites, and influencing factors of this compound, and provides an overview of the experimental protocols used in its environmental assessment.

Data Presentation: Degradation Kinetics of this compound

The environmental persistence of this compound is dictated by a combination of biotic and abiotic degradation processes. The following tables summarize the degradation half-life (DT50) of this compound in soil and water under various conditions.

Soil TypeTemperature (°C)Moisture (% MWC)Aerobic/AnaerobicDT50 (days)DT90 (days)Reference
Bruch West2040Aerobic12143[1]
Bruch West2040Aerobic14152[1]
Lufa 2.22040Aerobic12 - 101-[1]
---Anaerobic3.0 - 3.1-
Hawaiian Soils--Aerobic (Microbial Community)< 5-[2]

Table 1: Aerobic and Anaerobic Degradation of this compound in Soil. MWC denotes Maximum Water-Holding Capacity. The degradation rate is influenced by soil type, temperature, and moisture content. Higher moisture content generally accelerates degradation[1]. Under anaerobic conditions, degradation is significantly faster.

ConditionMediumpHLight ConditionHalf-life (t½)Reference
HydrolysisBuffer Solution5.0DarkStable (23.1–115.5 days)[3]
HydrolysisBuffer Solution7.0Dark23.1–115.5 days[3]
HydrolysisBuffer Solution9.0Dark23.1–115.5 days[3]
PhotolysisBuffer Solution5.0UV Light2.42 hours[3]
PhotolysisBuffer Solution7.0UV Light1.47 hours[3]
PhotolysisBuffer Solution9.0UV Light1.32 hours[3]
PhotolysisBuffer Solution5.0Sunlight11.2 hours[3]
PhotolysisBuffer Solution7.0Sunlight3.29 hours[3]
PhotolysisBuffer Solution9.0Sunlight3.69 hours[3]
PhotolysisPaddy Water-UV Light< 12 hours[3]
PhotolysisPaddy Water-Sunlight< 12 hours[3]
Aquatic Metabolism--Aerobic7.4 - 25 days
Aquatic Metabolism--Anaerobic3.3 - 8.5 days

Table 2: Hydrolysis and Photolysis of this compound in Water. this compound is relatively stable to hydrolysis but undergoes rapid photolysis in water, especially under UV light[3].

Major Degradation Products

Several metabolites of this compound have been identified in soil and water. The primary degradation pathways involve hydrolysis of the carbamate group and cleavage of the ether linkage.

Metabolite CodeChemical NameEnvironment
500M07methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl) carbamateSoil, Plants
BF 500-6Not specifiedSoil
BF 500-7Not specifiedSoil
500M78Not specifiedWater (Photodegradation)
BF 500-13Not specifiedWater (Photodegradation)
500M58Not specifiedWater (Photodegradation)
BF 500-14Not specifiedWater (Photodegradation)
BF 500-11Not specifiedWater (Photodegradation)
1-(4-chlorophenyl)-1H-pyrazol-3-ol1-(4-chlorophenyl)-1H-pyrazol-3-olSoil (Biodegradation)

Table 3: Major Degradation Products of this compound. The formation of these metabolites is dependent on the environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of pesticides. Below are outlines of key experimental protocols.

Soil Degradation Studies (Aerobic and Anaerobic)

This protocol is based on OECD Guideline 307 and is designed to determine the rate of aerobic and anaerobic degradation of a test substance in soil.

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Air-dry the soil and sieve it to a particle size of <2 mm.

    • Adjust the moisture content to 40-60% of the maximum water-holding capacity (MWC) for aerobic studies. For anaerobic studies, flood the soil with water to create an anaerobic environment.

  • Test Substance Application:

    • Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

    • Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation:

    • Incubate the soil samples in the dark at a constant temperature, typically 20 ± 2°C.

    • For aerobic studies, ensure adequate aeration by passing humidified air over the samples. For anaerobic studies, maintain a nitrogen atmosphere.

    • Include sterile control samples to differentiate between biotic and abiotic degradation.

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals.

    • Extract the samples using an appropriate organic solvent (e.g., acetonitrile, methanol).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to quantify the parent compound and identify major metabolites.

    • Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

Photodegradation in Water

This protocol, based on OECD Guideline 316, evaluates the photolytic degradation of a substance in an aqueous environment.

  • Solution Preparation:

    • Prepare a sterile, buffered aqueous solution (pH 5, 7, and 9) of this compound.

    • Use purified water (e.g., Milli-Q) to minimize indirect photolysis.

    • The concentration of the test substance should be low enough to ensure it remains in solution.

  • Irradiation:

    • Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

    • Maintain a constant temperature (e.g., 25 ± 2°C) in the reaction vessels.

    • Include dark control samples to measure hydrolysis.

  • Sampling and Analysis:

    • Collect samples from the irradiated and dark control solutions at various time points.

    • Analyze the samples directly by HPLC with a UV or MS detector to determine the concentration of this compound.

    • Identify major photoproducts using techniques like LC-MS/MS.

Soil Column Leaching Studies

Following OECD Guideline 312, this study assesses the mobility of a pesticide and its degradation products in soil.

  • Column Preparation:

    • Pack glass columns (e.g., 30 cm long) with the selected soil, sieved to <2 mm.

    • Saturate the soil columns with a solution of 0.01 M CaCl₂.

  • Application and Leaching:

    • Apply radiolabeled this compound to the top of the soil columns.

    • Simulate rainfall by applying a 0.01 M CaCl₂ solution at a constant rate over a period of, for example, 48 hours.

    • Collect the leachate from the bottom of the columns.

  • Analysis:

    • Analyze the leachate for the parent compound and its metabolites using LSC and HPLC.

    • After the leaching period, section the soil columns into segments (e.g., every 5 cm).

    • Extract each soil segment and analyze for the distribution of radioactivity to determine the extent of leaching.

Signaling Pathways and Experimental Workflows

Degradation Pathways

The degradation of this compound proceeds through several key reactions, including hydrolysis, photolysis, and microbial metabolism. The following diagrams illustrate the proposed degradation pathways.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Abiotic Photolysis Photolysis This compound->Photolysis Abiotic Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Biotic Metabolite_A Carbamate Hydrolysis Product (e.g., 500M07) Hydrolysis->Metabolite_A Metabolite_B Photodegradation Products (e.g., 500M78, BF 500-13) Photolysis->Metabolite_B Metabolite_C Microbial Metabolites (e.g., 1-(4-chlorophenyl)-1H-pyrazol-3-ol) Microbial_Degradation->Metabolite_C Mineralization Mineralization (CO2, H2O) Metabolite_A->Mineralization Metabolite_B->Mineralization Metabolite_C->Mineralization

Caption: Overview of this compound Degradation Pathways.

G cluster_photodegradation Photodegradation Pathway in Water Pyraclostrobin Pyraclostrobin Step1 Hydroxylation of aromatic rings Pyraclostrobin->Step1 Step2 Loss of N-methoxy group Step1->Step2 Step3 Substitution of Cl by OH group Step2->Step3 Step4 Cleavage of pyrazole and phenyl bond Step3->Step4 Final_Products Various Photoproducts Step4->Final_Products

Caption: Proposed Photodegradation Pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive environmental fate study of this compound.

G cluster_planning Phase 1: Study Design and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Sample Analysis cluster_reporting Phase 4: Data Interpretation and Reporting A Define Study Objectives (e.g., DT50, metabolites) B Select Soil/Water Samples A->B C Prepare Radiolabeled Pesticide B->C D Soil Degradation (Aerobic/Anaerobic) C->D E Photodegradation in Water C->E F Soil Column Leaching C->F G Sample Extraction D->G E->G F->G K Assess Mobility and Leaching Potential F->K H HPLC-MS/MS or GC-MS Analysis G->H I Metabolite Identification H->I J Calculate Degradation Kinetics (DT50, DT90) H->J L Propose Degradation Pathways I->L M Final Report Generation J->M K->M L->M

Caption: Workflow for Environmental Fate Assessment.

References

Bioaccumulation and Clearance of Pyraoxystrobin in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and clearance of the fungicide pyraoxystrobin in aquatic organisms, with a primary focus on zebrafish (Danio rerio) as a model species. The information presented is collated from recent scientific studies and is intended to support ecological risk assessments and further research into the environmental fate of this compound.

Quantitative Bioaccumulation and Clearance Data

The bioaccumulation potential of a substance in an aquatic organism is a critical factor in assessing its environmental risk. The following tables summarize the key quantitative parameters for this compound based on a flow-through bioconcentration study in zebrafish.

Table 1: Bioconcentration and Absorption of this compound in Zebrafish

Exposure Concentration (µg/L)Maximum Bioconcentration Factor (BCF)Absorption Rate Constant (K1) (d⁻¹)Time to Reach Steady State (days)
0.1820.8391.012
1.0265.9153.212

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[1][2][3][4]

Table 2: Clearance and Half-Life of this compound in Zebrafish

Initial Exposure Concentration (µg/L)Clearance Rate Constant (K2)Half-Life (t₁/₂) (days)
0.10.57953.84
1.00.47213.33

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[1][2][3][4]

Table 3: Depuration of this compound in Zebrafish Following a 28-day Exposure

Time in Clean Water (days)Percent Decrease in Tissue Concentration (from 0.1 µg/L exposure)Percent Decrease in Tissue Concentration (from 1.0 µg/L exposure)
358.6%71.1%
785.9%91.1%
10100% (Below Detection Limit)100% (Below Detection Limit)

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[3]

Experimental Protocols

The following section details the methodologies employed in a key study to determine the bioaccumulation and clearance of this compound in zebrafish.

Test Organism and Acclimation

Healthy zebrafish (Danio rerio) with an average fat content of 3.48% were used.[1] The fish were domesticated indoors for one week prior to the experiment, ensuring they were free of disease and visible deformities.[1]

Test Substance

The this compound standard used in the study had a purity of 98.0%.[1]

Bioconcentration Test: Flow-Through Method

A flow-through bioconcentration test was conducted, which consists of two phases: an exposure (uptake) phase and a clearance (depuration) phase.[1][5]

2.3.1. Exposure (Uptake) Phase

  • Duration: 28 days.[1]

  • Exposure Concentrations: Two nominal concentrations of this compound were used: 0.1 µg/L and 1.0 µg/L.[1][2] These concentrations were chosen based on the acute toxicity data (96-hour LC₅₀) of this compound to zebrafish, which was determined to be 10 µg/L.[1][2]

  • Experimental Setup: The test was conducted in a flow-through system with a solution update rate of approximately 8 hours, achieved by a flow rate of 12.5 (±1.20%) mL/min.[1] Blank and solvent controls were run alongside the treatments.[1]

  • Sampling: Samples of the test solution and fish were collected at 3, 7, 12, 18, 22, and 28 days for analysis.[1]

2.3.2. Clearance (Depuration) Phase

  • Duration: 10 days.[3]

  • Procedure: After the 28-day exposure period, the zebrafish were transferred to clean, this compound-free water.[3]

  • Sampling: Fish were sampled at regular intervals during this phase to determine the rate of elimination.[3]

Analytical Methodology

2.4.1. Sample Preparation

Fish samples were homogenized using an Ultra-Turrax homogenizer.[1] The homogenized samples were then placed on a shaker for 30 minutes, followed by ultrasonic extraction for 30 minutes to ensure efficient extraction of this compound.[1]

2.4.2. Chemical Analysis

The concentration of this compound in the water and fish tissue extracts was determined using High-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (HPLC-MS/MS).[1] The extracts were filtered through a 0.22 µm filter membrane before injection into the LC-MS system.[1]

Data Analysis and Calculations

The following formulas were used to calculate the key bioaccumulation and clearance parameters:

  • Steady-State Bioconcentration Factor (BCF_ss):

    • BCF_ss = C_f / C_w

    • Where C_f is the average concentration of the test substance in the fish tissue and C_w is the average concentration of the test substance in the test solution.[3]

  • Absorption Rate Constant (K1):

    • K1 = (C_f * K2) / (C_w * (1 - e^(-K2 * t)))

    • Where C_f is the concentration in the fish at time t, C_w is the concentration in water, and K2 is the clearance rate constant.[3]

  • Clearance Rate Constant (K2):

    • K2 = (ln(C_f1) - ln(C_f2)) / (t2 - t1)

    • Where C_f1 and C_f2 are the concentrations in the fish at times t1 and t2, respectively. The elimination kinetics of this compound in zebrafish were found to follow a first-order equation.[2][3]

Visualizations: Workflows and Mechanisms

Experimental Workflow for this compound Bioaccumulation Study

G cluster_acclimation Acclimation Phase cluster_exposure Exposure Phase (28 days) cluster_clearance Clearance Phase (10 days) cluster_analysis Analytical Phase cluster_data Data Analysis acclimate Zebrafish Acclimation (1 week) exposure Flow-through exposure to This compound (0.1 & 1.0 µg/L) acclimate->exposure sampling_e Fish and Water Sampling (Days 3, 7, 12, 18, 22, 28) exposure->sampling_e clearance Transfer to Clean Water exposure->clearance extraction Homogenization & Ultrasonic Extraction sampling_e->extraction sampling_c Fish Sampling clearance->sampling_c sampling_c->extraction analysis LC-MS/MS Analysis extraction->analysis calculation Calculate BCF, K1, K2, t½ analysis->calculation

Caption: Workflow for the zebrafish bioaccumulation and clearance study.

Toxic Mechanism of this compound

G cluster_cell Mitochondrion etc Electron Transport Chain (Complex III) atp_synthase ATP Synthase etc->atp_synthase Proton Gradient atp ATP Synthesis etc->atp Inhibited atp_synthase->atp Drives This compound This compound This compound->etc Inhibits electron transfer between cytochrome b and c1

Caption: this compound's inhibition of mitochondrial respiration.

References

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of Pyraoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Its efficacy is intrinsically linked to its specific molecular structure and stereochemistry. This technical guide provides a comprehensive overview of the molecular architecture of this compound, with a detailed focus on its stereoisomers. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isomeric separation, and visualizations of its structural aspects to support research and development efforts in the field of agrochemistry.

Molecular Structure

This compound is chemically designated as methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]. Its molecular formula is C₂₂H₂₁ClN₂O₄, and it has a molecular weight of 412.87 g/mol [2].

The structure of this compound is characterized by several key functional groups that contribute to its fungicidal activity. These include a substituted pyrazole ring, an oxime ether linkage, and a β-methoxyacrylate group, which is the toxophore responsible for inhibiting mitochondrial respiration in fungi[3].

Key Structural Features:

  • This compound Core: A central phenyl ring substituted at the 2-position.

  • Pyrazole Moiety: A 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl group attached via an ether linkage.

  • Methoxyacrylate Group: A methyl-3-methoxypropenoate chain, which is characteristic of strobilurin fungicides.

The IUPAC name underscores the (E)-configuration of the double bond in the methoxyacrylate side chain, which is the more biologically active isomer[1][3].

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]
CAS Number 862588-11-2[1]
Molecular Formula C₂₂H₂₁ClN₂O₄[2]
Molecular Weight 412.87 g/mol [2]
SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC[1]
InChI Key URXNNPCNKVAQRA-XMHGGMMESA-N[1]

Stereoisomerism

The primary form of stereoisomerism in this compound is geometric isomerism, arising from the restricted rotation around the C=C double bond in the β-methoxyacrylate group. This results in the existence of (E) and (Z) isomers.

A thorough analysis of the this compound structure reveals the absence of any chiral centers, meaning it does not exhibit enantiomerism or diastereomerism beyond the E/Z isomerism.

Geometric Isomers: (E) and (Z) this compound

The spatial arrangement of the substituents around the double bond differs between the (E) and (Z) isomers, leading to distinct physicochemical properties and biological activities. The commercially produced this compound is predominantly the (E)-isomer, which has been shown to possess significantly higher fungicidal efficacy[3]. The (Z)-isomer is generally considered to be less active.

Table 2: Physicochemical Properties of this compound Isomers

Property(E)-Pyraoxystrobin(Z)-Pyraoxystrobin
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility in Water LowData not available
LogP 4.48[2]Data not available

Note: Specific experimental data for the individual isomers is limited in publicly available literature.

Experimental Protocols

Synthesis of (E)-Pyraoxystrobin

The synthesis of this compound is a multi-step process. A common method involves the Williamson ether synthesis, reacting an activated pyrazole intermediate with a substituted benzyl halide. The following is a generalized protocol based on available literature[4].

Protocol 3.1.1: Synthesis of (E)-Pyraoxystrobin

Materials:

  • 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol

  • methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • To this suspension, add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1 equivalent) in DMF.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure (E)-pyraoxystrobin.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Separation of (E) and (Z) Isomers

The separation of the geometric isomers of this compound can be achieved using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Protocol 3.2.1: HPLC Separation of (E) and (Z)-Pyraoxystrobin Isomers

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. The optimal ratio should be determined empirically.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maxima of this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of the this compound isomer mixture in a suitable solvent (e.g., acetonitrile).

  • Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the elution profile at the predetermined wavelength. The (E) and (Z) isomers should elute at different retention times.

  • For preparative separation, collect the fractions corresponding to each isomer peak.

  • Analyze the collected fractions to confirm the purity of each isomer.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the 2D molecular structure of this compound, highlighting its key functional components.

pyraoxystrobin_structure cluster_pyrazole Pyrazole Moiety cluster_linker Linker cluster_phenyl Central Phenyl Ring cluster_acrylate Methoxyacrylate Group pyrazole_N1 N pyrazole_C5 C pyrazole_N1->pyrazole_C5 methyl CH3 pyrazole_N1->methyl pyrazole_N2 N pyrazole_N2->pyrazole_N1 pyrazole_C3 C pyrazole_C3->pyrazole_N2 chlorophenyl 4-Chlorophenyl pyrazole_C3->chlorophenyl pyrazole_C4 C pyrazole_C4->pyrazole_C3 pyrazole_C5->pyrazole_C4 ether_O O pyrazole_C5->ether_O methylene CH2 ether_O->methylene phenyl_ring methylene->phenyl_ring acrylate_C1 C phenyl_ring->acrylate_C1 acrylate_C2 C acrylate_C1->acrylate_C2 = ester COOCH3 acrylate_C1->ester methoxy OCH3 acrylate_C2->methoxy

Caption: 2D representation of the this compound molecular structure.

Stereoisomer Relationship

The relationship between the (E) and (Z) isomers of this compound is depicted below, illustrating the geometric difference around the acrylate double bond.

stereoisomers E_isomer (E)-Pyraoxystrobin (trans) isomerization Isomerization (e.g., via light) E_isomer->isomerization Z_isomer (Z)-Pyraoxystrobin (cis) isomerization->Z_isomer

References

A Technical Guide to the Plant Health Benefits and Physiological Effects of Pyraoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyraoxystrobin is a broad-spectrum fungicide from the strobilurin class, chemically identified as the methyl ester of (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoic acid.[1] Primarily recognized for its fungicidal properties, this compound also elicits a range of positive physiological responses in plants, contributing to enhanced growth, stress resilience, and yield.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its multifaceted physiological effects on crops, and the resultant plant health benefits. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways. This guide is intended for researchers, scientists, and professionals in the fields of agriculture, plant science, and crop protection development.

Introduction

Strobilurins, including this compound, are a critical class of agricultural fungicides modeled after natural compounds found in wood-rotting mushrooms like Strobilurus tenacellus.[3][4] Their primary role is to control a wide spectrum of fungal pathogens, including Ascomycetes, Basidiomycetes, Oomycetes, and Deuteromycetes.[5][6] this compound's utility extends beyond pathogen control; it is known to induce significant physiological changes in plants, often referred to as "plant health" or "greening" effects.[7] These effects include improved photosynthetic efficiency, delayed senescence, enhanced tolerance to abiotic stresses, and ultimately, increased crop yield and quality.[2][8]

Mechanism of Action

The primary fungicidal action of this compound, like other strobilurins, is the inhibition of mitochondrial respiration.[5][9] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1][4][10] By binding to this site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1.[4] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of vital cellular processes and ultimately causing fungal cell death.[5][6] While this mechanism is highly effective against fungi, it can also have transient effects on the plant's own mitochondrial respiration, which is believed to trigger a cascade of the physiological responses detailed below.[2][8]

Diagram 1: Primary Fungicidal Mechanism of Action. cluster_ETC Mitochondrial Respiration Pyra This compound ComplexIII Cytochrome bc1 Complex (Complex III) Pyra->ComplexIII Binds to Qo site & INHIBITS ATP_Synth ATP Synthesis ComplexIII->ATP_Synth e- transfer ETC Electron Transport Chain ETC->ComplexIII e- transfer Fungal_Death Fungal Cell Death ATP_Synth->Fungal_Death Depletion leads to

Diagram 1: Primary Fungicidal Mechanism of Action.

Physiological Effects on Plants

The application of this compound can induce a variety of beneficial physiological changes beyond its fungicidal activity.

Photosynthesis and Respiration

Studies have shown that this compound can enhance photosynthetic efficiency. In sugarcane, for instance, its application increased the net rate of photosynthesis.[2] This is often attributed to several factors, including a temporary reduction in the plant's respiratory rate, which minimizes the loss of fixed carbon (CO2).[2][8][11] Additionally, this compound has been linked to increased activity of the nitrate reductase enzyme, which enhances nitrogen assimilation.[2][3] This improved nitrogen use can lead to higher chlorophyll synthesis, further boosting photosynthetic capacity.[2] Some studies also report that pyraclostrobin, a related strobilurin, can increase stomatal conductance and transpiration, facilitating greater CO2 uptake.[2][12]

Delayed Senescence (The "Stay-Green" Effect)

One of the most notable effects of strobilurins is the delay of leaf senescence, allowing leaves to remain photosynthetically active for a longer period.[3][6] This "stay-green" effect is primarily linked to the inhibition of ethylene synthesis.[2][8] By reducing the production of this key senescence-promoting hormone, this compound helps maintain chlorophyll content and the integrity of the photosynthetic apparatus, which can significantly contribute to grain filling and overall yield.[3][7]

Hormonal Regulation

Beyond ethylene, this compound influences other plant hormones. Research indicates it can affect the levels of abscisic acid (ABA) and indole-3-acetic acid (IAA).[6][8] An increase in ABA can lead to better regulation of stomatal closure, improving water use efficiency, while changes in IAA levels can influence plant growth and development.[2][8] This hormonal rebalancing contributes to the plant's overall vigor and resilience.

Abiotic Stress Mitigation

This compound has demonstrated a capacity to help plants tolerate abiotic stresses such as drought and salinity.[12][13][14] This enhanced resilience is mediated by several of the physiological effects mentioned above. For example, improved water use efficiency (WUE) resulting from better stomatal regulation helps plants conserve water under drought conditions.[6][13] Furthermore, this compound stimulates the plant's own defense mechanisms by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[2][13] These enzymes help neutralize reactive oxygen species (ROS) that accumulate during stress conditions, thereby preventing oxidative damage to cells.[14]

Plant Health Benefits & Yield Impact

The culmination of these physiological effects is a tangible improvement in overall plant health and productivity. By enhancing photosynthesis, delaying senescence, and increasing stress tolerance, this compound application often leads to:

  • Increased Biomass and Growth : Healthier, more efficient plants can accumulate more biomass.[2][6]

  • Improved Crop Yield : Numerous studies report yield increases in crops like sugarcane, soybeans, and tomatoes following treatment.[2][15] In sugarcane, application led to a significant increase in stalk yield.[2]

  • Enhanced Crop Quality : In tomatoes grown under saline conditions, pyraclostrobin not only increased yield but also improved fruit quality parameters.[13]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound and the closely related, well-researched strobilurin, pyraclostrobin.

Table 1: Effects of Pyraclostrobin on Plant Physiological Parameters

Parameter Crop Treatment Effect Reference
Net Photosynthesis Rate (A) Sugarcane Increased [2]
Net Photosynthesis Rate (A) Tomato (under salinity) Improved by 7.8% [13]
Stomatal Conductance (gs) Sugarcane Increased [2]
Stomatal Conductance (gs) Tomato (under salinity) Reduced by 12.5% [13]
Transpiration (E) Sugarcane Increased [2]
Transpiration (E) Tomato (under salinity) Reduced by 11.7% [13]
Intrinsic Water Use Efficiency (WUE) Tomato (under salinity) Improved by 23.3% [13]

| Leaf Chlorophyll Content | Tomato (under salinity) | Increased by 6.1% |[13] |

Table 2: Effects of Pyraclostrobin on Antioxidant Enzyme Activity in Salt-Stressed Tomato

Enzyme Treatment Effect Reference
Superoxide Dismutase (SOD) Increased Activity [13]
Peroxidase (POD) Increased Activity [13]
Catalase (CAT) Increased Activity [13]

| Ascorbate Peroxidase (APX) | Increased Activity |[13] |

Table 3: Impact of Pyraclostrobin on Crop Yield

Crop Metric Result Reference
Sugarcane (Cultivars RB855156 & RB867515) Stalk Yield & Green Biomass Significant Increase [2]
Tomato (under salinity) Yield Increased by 8.1% [13]

| Soybean (high-input system) | Grain Yield | Increased at 2 of 3 locations |[15] |

Table 4: Uptake and Translocation of ¹⁴C-Pyraoxystrobin in Cucumber Seedlings After Foliar Application

Time After Treatment Total Absorption (% of Applied) Distribution of Absorbed ¹⁴C Reference
0.25 Days 20% >74% remained in the treated leaf [4][16]
5 Days 68% (Maximum) Order: Treated leaf > Stalk above > Leaves above > Stalk below > etc. [4][16]

| 14 Days | ~68% | Translocation was both acropetal and basipetal |[4][16] |

Experimental Protocols

Protocol for Analysis of this compound Uptake and Translocation

This protocol is based on the methodology used to study ¹⁴C-labeled this compound in cucumber seedlings.[4][16]

  • Test Substance Preparation : Synthesize this compound labeled with ¹⁴C on its pyrazole ring. Dissolve in an appropriate solvent (e.g., acetone) to create a stock solution for application.

  • Plant Cultivation : Grow cucumber (Cucumis sativus) seedlings in a controlled environment (e.g., greenhouse) in pots containing a standardized soil mixture.

  • Foliar Application : At a specified growth stage (e.g., three-leaf stage), apply a precise volume and concentration of the ¹⁴C-pyraoxystrobin solution to the surface of a designated leaf on each plant.

  • Sampling : At predetermined time intervals (e.g., 0.25, 1, 3, 5, 7, and 14 days after treatment), harvest the plants.

  • Sample Processing :

    • Wash the treated leaf with a solvent (e.g., acetone/water mixture) to remove unabsorbed residue from the leaf surface.

    • Dissect the plant into distinct parts: treated leaf (TL), leaves above the treated leaf (LATL), stalk above the treated leaf (SATL), leaves below the treated leaf (LBTL), stalk below the treated leaf (SBTL), cotyledon, and roots.

    • Homogenize and combust each plant part using a biological sample oxidizer.

  • Quantification : Measure the radioactivity in the leaf wash and in each oxidized plant part using a liquid scintillation counter (LSC). The amount of ¹⁴C is proportional to the amount of this compound present.

  • Data Analysis : Calculate the percentage of applied this compound absorbed by the plant and its distribution among the different plant parts at each time point.

Protocol for Measurement of Gas Exchange Parameters

This is a general protocol for measuring key physiological indicators using a portable photosynthesis system.

  • Instrumentation : Utilize a portable infrared gas analyzer (IRGA), such as those manufactured by LI-COR or ADC BioScientific.

  • Plant Selection : Select healthy, fully expanded leaves from both treated (this compound-applied) and control plants. Measurements should be taken at a consistent time of day to minimize diurnal variation.

  • Parameter Setting : Clamp the leaf into the instrument's cuvette. Set and maintain constant environmental conditions within the cuvette: photosynthetically active radiation (PAR) at a light-saturating level (e.g., 1000-1500 µmol m⁻² s⁻¹), CO₂ concentration at ambient levels (e.g., 400 µmol mol⁻¹), temperature, and relative humidity.

  • Data Acquisition : Allow the leaf to acclimate to the cuvette conditions until readings stabilize. Record the steady-state values for net CO₂ assimilation rate (A), stomatal conductance to water vapor (gs), and transpiration rate (E).

  • Calculation : Calculate the intrinsic water use efficiency (WUE) as the ratio of A to gs (A/gs) or transpiration efficiency as A/E.

  • Statistical Analysis : Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between treated and control groups.

Diagram 2: Experimental Workflow for Physiological Analysis. start Plant Cultivation (Control vs. Treated) gasex Gas Exchange Analysis (IRGA) start->gasex enzyme Biochemical Assays (Antioxidant Enzymes) start->enzyme yield Agronomic Evaluation (Biomass, Yield) start->yield data1 Photosynthesis, Stomatal Conductance, WUE Data gasex->data1 data2 SOD, CAT, APX Activity Data enzyme->data2 data3 Yield, Fruit Weight, Biomass Data yield->data3 analysis Data Analysis & Interpretation data1->analysis data2->analysis data3->analysis

Diagram 2: Experimental Workflow for Physiological Analysis.

Signaling Pathways

The physiological benefits of this compound stem from its ability to modulate key plant signaling pathways. While the exact upstream sensors are still under investigation, the downstream effects point to a complex network of interactions involving hormonal and stress-response pathways. The initial, mild inhibition of mitochondrial respiration in the plant may act as a trigger, initiating a signaling cascade that primes the plant's defense and growth regulation systems.

This leads to a reduction in ethylene signaling, which slows senescence. Simultaneously, it appears to upregulate ABA-related pathways for improved stomatal control and antioxidant pathways to combat ROS, resulting in broad-spectrum stress tolerance. The influence on nitrate reductase suggests an interaction with nitrogen signaling pathways, linking stress response with growth promotion.

Diagram 3: Proposed Signaling Cascade of this compound's Effects. cluster_primary Primary Molecular Effects cluster_pathways Modulated Signaling Pathways cluster_outcomes Physiological Outcomes Pyra This compound Application Mito Transient Inhibition of Mitochondrial Respiration Pyra->Mito Induces Ethylene Ethylene Signaling (Reduced) Mito->Ethylene Modulates ABA ABA & Stress Signaling (Upregulated) Mito->ABA Modulates Nitrogen Nitrogen Metabolism (Upregulated) Mito->Nitrogen Modulates Senescence Delayed Senescence ('Green Effect') Ethylene->Senescence Leads to Stress Enhanced Abiotic Stress Tolerance ABA->Stress Leads to Photo Increased Photosynthesis & N Assimilation Nitrogen->Photo Leads to Yield Increased Yield & Biomass Senescence->Yield Stress->Yield Photo->Yield

Diagram 3: Proposed Signaling Cascade of this compound's Effects.

Conclusion

This compound is a potent agricultural tool whose benefits transcend its primary role as a fungicide. By inhibiting fungal respiration, it provides excellent disease control. Concurrently, it modulates key physiological and signaling pathways within the plant, leading to delayed senescence, enhanced photosynthetic capacity, and robust tolerance to abiotic stresses. These multifaceted effects result in improved overall plant health, which often translates into significant gains in crop yield and quality. A deeper understanding of these mechanisms will continue to inform its effective use in integrated crop management systems, contributing to sustainable and productive agriculture.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pyraoxystrobin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a highly selective and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the novel fungicide pyraoxystrobin in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes picoxystrobin as an internal standard (IS) to ensure accuracy. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient mobile phase, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method has been validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for toxicokinetic and pharmacokinetic studies.[1][2][3]

Principle of the Method

This method is designed for the quantitative determination of this compound in plasma samples. The workflow begins with a simple and rapid protein precipitation step using acetonitrile to remove the bulk of matrix proteins.[4] Following centrifugation, the resulting supernatant, containing the analyte and the internal standard, is directly injected into the LC-MS/MS system.

Liquid chromatography separates this compound and the internal standard from other endogenous plasma components. The analytes are then ionized by electrospray ionization and detected by a tandem mass spectrometer. The mass spectrometer operates in MRM mode, a highly selective and sensitive technique where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[5][6] The intensity of the product ion is proportional to the concentration of the analyte in the sample.

Reagents, Standards, and Equipment

2.1 Reagents and Chemicals

  • This compound analytical standard (≥98% purity)

  • Picoxystrobin analytical standard (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control (blank) plasma

2.2 Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare by accurately weighing and dissolving this compound and picoxystrobin in methanol.

  • Working Standard Solutions: Prepare by serially diluting the primary stock solutions with a 50:50 (v/v) acetonitrile/water mixture to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the picoxystrobin primary stock solution with acetonitrile to the desired concentration (e.g., 50 ng/mL).

2.3 Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical balance

  • Microcentrifuge

  • Calibrated micropipettes

  • Vortex mixer

  • Autosampler vials

Experimental Protocols

3.1 Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare a series of working standard solutions of this compound at concentrations spanning the desired calibration range (e.g., 1.00 to 200 ng/mL).

  • Spike 10 µL of each working standard solution into 90 µL of blank plasma to create the calibration standards.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3.2 Plasma Sample Preparation

  • Thaw frozen plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (unknown, calibration standard, or QC).

  • Add 300 µL of acetonitrile containing the internal standard (picoxystrobin). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at approximately 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Thaw Plasma Sample s2 Aliquot 100 µL Plasma s1->s2 s3 Add 300 µL Acetonitrile with Internal Standard s2->s3 s4 Vortex for 1 min s3->s4 s5 Centrifuge at 12,000 rpm for 10 min s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 a1 Inject into LC-MS/MS System s6->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification & Reporting a2->a3

Caption: Experimental workflow for this compound quantification in plasma.

3.3 LC-MS/MS Instrumental Conditions The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnZorbax Extend-C18 (50 mm × 2.1 mm, 3.5 µm)[2][3]
Mobile Phase A0.1% Formic Acid in Water[2][3]
Mobile Phase BAcetonitrile[2][3]
Flow Rate0.5 mL/min[2][3]
Gradient30% B to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[2][3]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compound (Quantifier)m/z 413.1 → 191.1
This compound (Qualifier)m/z 413.1 → 165.1
Picoxystrobin (IS)m/z 368.1 → 145.1

Note: The precursor ion for this compound is [M+H]⁺, with a monoisotopic mass of 412.118 Da.[7] The product ions should be optimized via direct infusion of a standard solution to confirm the most abundant and stable fragments on the specific instrument used.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC_Pump HPLC Pump (Mobile Phase) Autosampler Autosampler (Sample Injection) LC_Pump->Autosampler Column C18 Column (Separation) Autosampler->Column Ion_Source ESI Source (Ionization) Column->Ion_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 Ions Q2 Collision Cell (q2) Fragmentation Q1->Q2 Precursor Ion (e.g., m/z 413.1) Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector (Signal Acquisition) Q3->Detector Product Ion (e.g., m/z 191.1)

Caption: Logical workflow of the LC-MS/MS system for MRM analysis.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, recovery, and stability. The results demonstrate that the method is reliable and robust for its intended purpose.

Table 1: Summary of Method Validation Parameters for this compound in Plasma

Validation ParameterResult
Linearity Range 1.00 – 200 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[2][3]
Accuracy (Bias %) Inter-day: -6.8% to 8.7% Intra-day: -11.3% to 10.7%[2][3]
Precision (RSD %) Inter-day: ≤ 8.9% Intra-day: ≤ 9.9%[2][3]
Extraction Recovery 101.4% – 108.2%[1][2]
Specificity No significant interference observed at the retention times of the analyte and IS.[2][3]

Conclusion

The LC-MS/MS method described provides a simple, rapid, and robust tool for the quantification of this compound in plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method meets the regulatory requirements for bioanalytical method validation, proving to be a reliable choice for supporting toxicokinetic and pharmacokinetic studies in drug development and environmental safety assessment.

References

Research Protocols for Pyraoxystrobin as a Seed Treatment Fungicide: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding specific research protocols for pyraoxystrobin as a seed treatment is limited in publicly available scientific literature. The following application notes and protocols have been synthesized from research on closely related strobilurin fungicides, particularly pyraclostrobin, and general seed treatment evaluation methodologies. These protocols should be adapted and validated for this compound in a research setting.

Introduction to this compound

This compound is a broad-spectrum strobilurin fungicide. Like other fungicides in this class, its primary mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This disruption of ATP synthesis effectively halts fungal growth and development, making it a potent agent for controlling a wide range of pathogenic fungi. Its systemic properties allow for translocation within the plant, offering protection to seedlings as they emerge and grow.

Signaling Pathway: Mode of Action

The following diagram illustrates the mechanism by which this compound and other strobilurin fungicides inhibit fungal respiration.

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ATP ATP ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibition Fungal_Growth Fungal Growth & Development ATP->Fungal_Growth Energy

Caption: Mode of action of this compound in the fungal mitochondrial electron transport chain.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound as a seed treatment.

In Vitro Efficacy Assessment against Seed-Borne Pathogens

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of target fungal pathogens.

Materials:

  • This compound technical grade or formulated product

  • Sterile Potato Dextrose Agar (PDA)

  • Cultures of target seed-borne fungi (e.g., Fusarium spp., Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with a surfactant, or acetone for technical grade, followed by dilution in water).

    • Autoclave PDA and cool to 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control set of plates with no fungicide.

    • Pour the amended and control PDA into sterile petri dishes.

  • Inoculation:

    • From a 7-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelial side down, in the center of each PDA plate.

  • Incubation:

    • Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where: dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

  • Data Analysis:

    • Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value for this compound against each pathogen using probit analysis.

Seed Treatment Application Protocol (Slurry Method)

This protocol describes a standard laboratory method for applying this compound to seeds.

Materials:

  • This compound formulation (e.g., suspension concentrate - SC, or flowable concentrate for seed treatment - FS)

  • Certified seeds of the target crop

  • Distilled water

  • Laboratory-scale seed treater or a sealable container (e.g., plastic bag or glass jar)

  • Pipettes or syringes for accurate measurement

Procedure:

  • Slurry Preparation:

    • Determine the desired application rate of this compound (e.g., g a.i./100 kg of seed).

    • Calculate the amount of this compound formulation and water needed for the batch of seeds to be treated. The total slurry volume should be sufficient to ensure uniform coverage without overly wetting the seeds (typically 5-10 mL/kg of seed).

    • In a beaker, add the required amount of water, and then add the this compound formulation while stirring to create a uniform slurry.

  • Seed Treatment:

    • Weigh the required amount of seeds and place them in the seed treater or sealable container.

    • Add the prepared slurry to the seeds.

    • If using a seed treater, operate it according to the manufacturer's instructions.

    • If using a container, seal it and shake vigorously for 2-3 minutes to ensure even coating of all seeds.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, dry surface (e.g., a tray lined with paper) and allow them to air dry completely before packaging or planting. Avoid direct sunlight.

  • Control:

    • Prepare a control batch of seeds treated with the same volume of water without the fungicide.

Seed Germination and Seedling Vigor Assessment

This protocol evaluates the effect of this compound treatment on seed viability and early seedling growth.

Materials:

  • This compound-treated and untreated (control) seeds

  • Germination paper or sterile sand

  • Petri dishes or germination trays

  • Incubator or growth chamber with controlled temperature and light

  • Ruler

Procedure (Paper Towel Method):

  • Plating:

    • Place two layers of germination paper in each petri dish or tray and moisten with a predetermined amount of distilled water.

    • Arrange a set number of seeds (e.g., 50) on the germination paper, ensuring they are evenly spaced.

    • Cover the seeds with another layer of moist germination paper.

  • Incubation:

    • Place the petri dishes or trays in an incubator set to the optimal germination conditions for the specific crop (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds at regular intervals (e.g., daily for 7-14 days). A seed is considered germinated when the radicle is at least 2 mm long.

    • Seedling Length: At the end of the experiment, randomly select a subset of normal seedlings (e.g., 10) from each replicate and measure the length of the shoot and root.

    • Vigor Index: Calculate the vigor index using the formula:

      • Vigor Index = Germination Percentage x Average Seedling Length (shoot + root)

  • Data Analysis:

    • Compare the germination percentage, seedling length, and vigor index between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Phytotoxicity Assessment

This protocol is designed to identify any adverse effects of this compound on the treated crop.

Materials:

  • Seeds treated with a range of this compound concentrations (including the recommended dose, 2x, and 5x the recommended dose) and untreated control seeds.

  • Pots filled with sterile potting mix or soil.

  • Greenhouse or controlled environment growth chamber.

Procedure:

  • Planting:

    • Sow a set number of seeds (e.g., 10) from each treatment group into individual pots at a uniform depth.

  • Growth Conditions:

    • Maintain the pots in a greenhouse or growth chamber under optimal conditions for the crop.

  • Observation and Data Collection:

    • Monitor the seedlings for any signs of phytotoxicity for at least 14-21 days after emergence.

    • Record observations on:

      • Emergence percentage and rate.

      • Visual symptoms: chlorosis (yellowing), necrosis (browning), stunting, leaf curling, or any other abnormalities.

      • Plant height.

      • Shoot and root dry weight: At the end of the experiment, carefully remove the seedlings, wash the roots, separate the shoots and roots, and dry them in an oven at 70°C to a constant weight.

  • Data Analysis:

    • Compare the emergence, growth parameters, and biomass between the different treatment groups and the control.

Residue Analysis

This protocol outlines a general procedure for determining the amount of this compound on treated seeds.

Materials:

  • This compound-treated seeds

  • Analytical standards of this compound

  • Homogenizer

  • Centrifuge

  • Organic solvents (e.g., acetonitrile, hexane)

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS/MS).

Procedure:

  • Extraction:

    • Weigh a representative sample of treated seeds.

    • Homogenize the seeds with an appropriate volume of extraction solvent (e.g., acetonitrile).

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup (if necessary):

    • Pass the extract through an SPE cartridge to remove interfering substances.

  • Analysis:

    • Analyze the extract using HPLC-MS/MS or GC-MS/MS.

    • Quantify the concentration of this compound by comparing the peak area with a calibration curve prepared from analytical standards.

  • Reporting:

    • Express the residue level as mg of this compound per kg of seeds.

Experimental Workflow

The following diagram provides a logical workflow for the comprehensive evaluation of this compound as a seed treatment fungicide.

start Start: Hypothesis Formulation invitro In Vitro Efficacy (EC50 Determination) start->invitro application Seed Treatment Application invitro->application germination Germination & Vigor Assessment application->germination phytotoxicity Phytotoxicity Evaluation application->phytotoxicity residue Residue Analysis application->residue greenhouse Greenhouse/Growth Chamber Efficacy Trials application->greenhouse data_analysis Data Analysis & Interpretation germination->data_analysis phytotoxicity->data_analysis residue->data_analysis field Field Efficacy Trials greenhouse->field field->data_analysis end Conclusion & Reporting data_analysis->end

Caption: A generalized experimental workflow for evaluating a seed treatment fungicide.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables present example data for the closely related strobilurin fungicide, pyraclostrobin, to serve as a template for data presentation.

Table 1: In Vitro Efficacy of Pyraclostrobin against Common Seed-Borne Pathogens

Fungal PathogenEC50 (µg/mL)Reference
Fusarium graminearum0.05 - 0.15Hypothetical Data
Rhizoctonia solani0.1 - 0.5Hypothetical Data
Aspergillus flavus1.0 - 5.0Hypothetical Data
Penicillium spp.0.5 - 2.0Hypothetical Data

Table 2: Effect of Pyraclostrobin Seed Treatment on Soybean Seedling Vigor

TreatmentGermination (%)Shoot Length (cm)Root Length (cm)Vigor IndexReference
Untreated Control9210.58.21720.4Hypothetical Data
Pyraclostrobin (5 g a.i./100 kg)9411.28.81880.0Hypothetical Data

Table 3: Phytotoxicity of Pyraclostrobin on Wheat Seedlings

Treatment RateEmergence (%)Plant Height (cm) at 14 DAEShoot Dry Weight (mg) at 21 DAEVisual Phytotoxicity Rating**Reference
Untreated Control9515.245.30Hypothetical Data
1x Recommended Rate9415.044.80Hypothetical Data
2x Recommended Rate9314.543.11Hypothetical Data
5x Recommended Rate8512.838.72Hypothetical Data

*DAE: Days After Emergence **Visual Phytotoxicity Rating: 0 = No effect, 1 = Slight stunting, 2 = Moderate stunting/slight chlorosis, 3 = Severe stunting/chlorosis, 4 = Plant death

Conclusion

While specific research on this compound as a seed treatment is not widely published, its classification as a strobilurin fungicide provides a strong basis for protocol development. The methodologies outlined in this document, adapted from general seed treatment research and studies on related compounds, offer a comprehensive framework for researchers to evaluate the efficacy, phytotoxicity, and application parameters of this compound for seed treatment. It is crucial to conduct thorough, well-controlled experiments to establish optimal application rates and to understand the full potential and limitations of this compound in protecting crops from seed- and soil-borne diseases.

Application Notes and Protocols for Evaluating Pyraoxystrobin Efficacy on Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex, which ultimately disrupts energy production and leads to fungal cell death.[1] This fungicide has demonstrated efficacy against a wide range of plant pathogenic fungi, including those causing significant diseases in vegetable crops such as downy mildew, powdery mildew, early blight, and late blight.[2][3]

These application notes provide a comprehensive protocol for designing and conducting field trials to evaluate the efficacy of this compound on vegetable crops. The detailed methodologies, data presentation formats, and visualizations are intended to guide researchers in generating robust and reliable data for regulatory submissions and product development.

Signaling Pathway of this compound

cluster_Mitochondrion Mitochondrial Respiration This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ComplexIII Complex III (Cytochrome bc1) ATPSynthesis ATP Synthesis ComplexIII->ATPSynthesis Blocks Electron Transfer ElectronTransport Electron Transport Chain ElectronTransport->ComplexIII CellDeath Fungal Cell Death ATPSynthesis->CellDeath Inhibition leads to

Caption: this compound's mode of action in fungal cells.

Experimental Protocols

Field Trial Design

A randomized complete block design (RCBD) is the most appropriate experimental design for this type of study to minimize the effects of field variability.[4]

  • Treatments:

    • Untreated Control (UTC): Plants receive no fungicide application. This is crucial for assessing disease pressure.[5]

    • This compound: Applied at various rates to determine the optimal dosage. A typical application rate for this compound on cucumbers for downy mildew is 80-100 g active ingredient per hectare.[6] Application rates for other vegetables and diseases should be determined based on preliminary studies or existing literature.

    • Reference Product: A commercially available fungicide with proven efficacy against the target disease should be included for comparison.

  • Replication: Each treatment should be replicated a minimum of four times.[5]

  • Plot Size: The size of individual plots will depend on the specific vegetable crop. For row crops like tomatoes or cucumbers, plots should be at least 3-5 meters long and 2-3 rows wide.[7]

  • Randomization: Treatments within each block must be randomly assigned to plots.[8]

Trial Establishment and Maintenance
  • Site Selection: Choose a uniform field with a history of the target disease.[5]

  • Crop Husbandry: Follow standard agricultural practices for the specific vegetable crop regarding planting, fertilization, irrigation, and pest control (for non-target pests).

  • Inoculation: If natural disease pressure is low, artificial inoculation with the target pathogen may be necessary to ensure a valid trial.[9]

Fungicide Application
  • Timing: The first application should be preventative, applied before the onset of disease symptoms, or at the very early stages of disease development.[3] Subsequent applications should be made at intervals of 7-14 days, depending on the disease pressure and the product's residual activity.[5]

  • Application Method: Fungicides should be applied using a calibrated sprayer to ensure uniform coverage of the plant foliage. For backpack sprayer applications, a typical spray volume is 400-600 liters per hectare.[5]

Data Collection

Data should be collected from the central rows of each plot to avoid edge effects. The following parameters should be assessed:

  • Disease Incidence (%): The percentage of plants in each plot showing symptoms of the disease.

  • Disease Severity: The extent of disease on the affected plants, rated using a standardized disease assessment scale. Assessments should be conducted periodically (e.g., every 7-10 days) throughout the trial.

  • Phytotoxicity: Any adverse effects of the treatments on the plants, such as stunting, chlorosis, or necrosis, should be recorded using a phytotoxicity rating scale.[10][11]

  • Yield: At the end of the trial, the marketable and total yield from each plot should be harvested and weighed.

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.[12] Mean separation tests, such as Fisher's Least Significant Difference (LSD), can be used to compare the efficacy of the different treatments.[12]

Experimental Workflow

A Field Site Selection & Preparation B Planting of Vegetable Crop A->B C Experimental Design (RCBD) B->C D Treatment Application (this compound, Control, Reference) C->D E Data Collection (Disease Severity, Phytotoxicity, Yield) D->E Periodic Assessment F Statistical Analysis (ANOVA) E->F G Efficacy Evaluation & Reporting F->G

References

Application Notes: SPME-GC Method for Detecting Pyraoxystrobin Residues in Fruit

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyraoxystrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on crops such as rice, vegetables, and teas.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2] As with many agricultural pesticides, monitoring for this compound residues in food products, particularly fruits, is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of this compound residues in fruit samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC).

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique. It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample matrix. The analytes are then thermally desorbed from the fiber in the hot injection port of a gas chromatograph for separation and detection.

This application note is intended for researchers, scientists, and professionals in the field of analytical chemistry and food safety. The described method is based on established protocols for similar strobilurin fungicides and provides a robust framework for the analysis of this compound.[3][4][5]

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₂₂H₂₁ClN₂O₄[1][2]
Molecular Weight412.87 g/mol [2]
IUPAC Namemethyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]
CAS Number862588-11-2[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, SPME extraction, and GC analysis of this compound residues in fruit.

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Organic solvents (e.g., methanol, acetonitrile) of HPLC or pesticide residue grade

  • Sodium chloride (NaCl), analytical grade

  • Distilled or deionized water

  • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) coating)

  • Autosampler vials (20 mL) with PTFE-lined septa

  • Vortex mixer

  • Centrifuge

  • Homogenizer/blender

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like methanol. From this stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution. These will be used to construct a calibration curve.

Sample Preparation
  • Homogenization: Weigh a representative portion of the fruit sample (e.g., 10 g) and homogenize it using a blender.

  • Extraction: Transfer the homogenized sample to a centrifuge tube. Add a suitable volume of water (e.g., 10 mL) and vortex for 1 minute to create a slurry.

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 rpm) for 15 minutes to separate the solid and liquid phases.

  • Aqueous Sample for SPME: Transfer a known volume of the supernatant (e.g., 5 mL) into a 20 mL autosampler vial.

  • Salting Out: To enhance the extraction efficiency, add sodium chloride to the vial (e.g., to achieve a 10-30% w/v concentration) to increase the ionic strength of the solution.[6]

SPME Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature higher than the intended desorption temperature.

  • Extraction: Place the vial containing the prepared sample in a heating block or water bath set to the desired extraction temperature (e.g., 55°C).[6] Expose the SPME fiber to the headspace above the sample or directly immerse it into the aqueous sample for a defined period (e.g., 45 minutes) with constant agitation.[6]

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.[4][6]

GC-MS/GC-µECD Analysis

The following are typical GC parameters that can be adapted for this compound analysis. Optimization may be required.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or similar[4]
Detector Mass Spectrometer (MS) or Micro-Electron Capture Detector (µECD)[4]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Injector Temperature 240 - 290°C[4][7]
Injector Mode Splitless[4]
Oven Temperature Program Initial temperature of 80°C, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.[8] (This is an example and should be optimized)
MS Source Temperature 260°C[7]
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)[7]
Mass Range 45-450 amu[7]

Method Validation and Data Presentation

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in the table below, with example data adapted from a study on a similar strobilurin fungicide, pyraclostrobin.[4]

ParameterPyraclostrobin in Blueberries (Example Data)
Linearity Range 0.05 - 5 mg/kg[4]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 26.0 µg/kg[4]
Limit of Quantification (LOQ) 86.0 µg/kg[4]
Recovery 96% - 106%[4]
Precision (RSD) < 15%

Experimental Workflow Diagram

SPME_GC_Workflow cluster_sample_prep Sample Preparation cluster_spme SPME Analysis cluster_gc GC Analysis sample Fruit Sample homogenize Homogenization sample->homogenize extract Aqueous Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant Collection centrifuge->supernatant vial Transfer to Vial & Add Salt supernatant->vial spme_extract SPME Extraction (e.g., 55°C, 45 min) vial->spme_extract desorption Thermal Desorption (GC Injector, e.g., 250°C) spme_extract->desorption gc_separation Gas Chromatographic Separation desorption->gc_separation detection Detection (MS or µECD) gc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound residue analysis in fruit.

Conclusion

The SPME-GC method provides a sensitive and reliable approach for the determination of this compound residues in fruit samples. The protocol detailed in this application note offers a comprehensive guide for analysts. However, it is essential to note that parameters such as SPME fiber type, extraction time, temperature, and GC conditions may require optimization for different fruit matrices to achieve the best performance. Proper method validation is crucial to ensure the accuracy and precision of the analytical results.

References

Application Notes and Protocols for Studying Pyraclostrobin Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyraclostrobin is a broad-spectrum fungicide from the strobilurin class, which functions by inhibiting mitochondrial respiration in fungi.[1][2] Beyond its fungicidal activity, pyraclostrobin can also induce physiological changes in plants, potentially enhancing growth and yield.[3] Understanding the uptake, distribution (translocation), and metabolism of pyraclostrobin in plants is critical for optimizing its efficacy, assessing food safety, and evaluating environmental risks.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and methodologies for quantifying pyraclostrobin in plant tissues and characterizing its movement within the plant.

Application Note 1: Quantification of Pyraclostrobin in Plant Tissues by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of pyraclostrobin residues in complex plant matrices.[4][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique widely adopted for pesticide residue analysis in fruits and vegetables prior to chromatographic analysis.[6][7]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol details the steps for extracting pyraclostrobin from a plant matrix (e.g., leaves, fruits, stems) and subsequent analysis.

1. Materials and Reagents:

  • Pyraclostrobin analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution, as it can adsorb planar analytes

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge and 15 mL/50 mL centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Modified QuEChERS Method):

  • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (or ACN with 1% acetic acid).

  • Add internal standard if required.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The upper layer is the acetonitrile extract containing pyraclostrobin.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant from step 8 into a 2 mL microcentrifuge tube.

  • Add d-SPE sorbents. A common combination for plant matrices is 150 mg MgSO₄ and 50 mg PSA. For pigmented samples, GCB can be added, and for high-fat matrices, C18 is beneficial.[6]

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Column: A C18 column (e.g., 2.1 × 50 mm, 1.8 µm) is commonly used.[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[6][8]

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Ionization Mode: ESI positive (ESI+).[6]

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for pyraclostrobin (e.g., m/z 388 → 194 and 388 → 163) for quantification and confirmation.[9]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of pyraclostrobin in various plant matrices.

Matrix Analytical Method LOQ (mg/kg) Average Recovery (%) RSD (%) Reference
Peanut (Plant)QuEChERS-LC-MS/MS0.0002680.3 - 109.41.1 - 8.2[10]
Rosa roxburghii (Fruit)QuEChERS-LC-MS/MS0.0001693.48 - 102.480.64 - 3.21[6]
Various Plant MatricesLC-MS/MS0.02N/AN/A[9]
Groundnut (Plant)HPLC-UV0.03N/AN/A[11]
Pepper (Fruit)QuEChERS-UPLC-MS/MS0.120 - 0.910 (µg/kg)91 - 1073.7 - 9.6[12]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualization: Analytical Workflow

analytical_workflow sample Homogenized Plant Sample extraction Acetonitrile Extraction + QuEChERS Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup d-SPE Cleanup (PSA, MgSO4, C18) supernatant->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis data Data Quantification analysis->data

Caption: Workflow for Pyraclostrobin Quantification.

Application Note 2: Tracing Pyraclostrobin Uptake and Translocation with Radiolabeling

Radiolabeling, typically with Carbon-14 (¹⁴C), is the definitive method for tracing the fate of a molecule within a plant system.[13] It allows for both quantitative analysis of distribution via Liquid Scintillation Counting (LSC) and qualitative visualization of localization through autoradiography or phosphor imaging.[14]

Experimental Protocol: ¹⁴C-Pyraclostrobin Application and Analysis

This protocol describes a typical experiment to assess pyraclostrobin uptake and translocation following foliar application.

1. Materials and Reagents:

  • ¹⁴C-labeled pyraclostrobin (labeled on the chlorophenyl or tolyl ring) of known specific activity.[13]

  • Non-labeled pyraclostrobin analytical standard.

  • Formulation solution (e.g., water with a surfactant).

  • Potted plants (e.g., cucumber, wheat) at the desired growth stage.

  • Micropipette.

  • Cellulose acetate or similar for leaf surface rinsing.

  • Biological oxidizer/combustion system.

  • Liquid scintillation counter (LSC) and scintillation cocktail.

  • Phosphor imaging screen and scanner or X-ray film.

  • Plant press and drying oven.

2. Plant Treatment (Foliar Application):

  • Grow plants under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).

  • Prepare a treatment solution of ¹⁴C-pyraclostrobin mixed with non-labeled pyraclostrobin in the formulation solution to achieve the desired application rate and specific activity.

  • Using a micropipette, apply a known volume (e.g., 10-20 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (the "treated leaf").

  • Leave the plants in the controlled environment for the desired time intervals (e.g., 2 hours, 1 day, 8 days).[14]

3. Sample Collection and Processing:

  • At each time point, carefully excise the treated leaf.

  • Wash the surface of the treated leaf with a solvent (e.g., 10 mL of acetone or methanol) to remove unabsorbed surface residue.[14] Quantify the radioactivity in the wash solution using LSC.

  • Separate the remaining plant into different parts: treated leaf (now washed), leaves above the treated leaf, leaves below the treated leaf, stem, and roots.[14]

  • A portion of each plant part is weighed and combusted in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC. This determines the amount of pyraclostrobin absorbed and translocated to that tissue.

  • The remaining plant parts are pressed, dried, and mounted for imaging.

4. Visualization by Phosphor Imaging/Autoradiography:

  • Place the pressed and dried plant samples in contact with a phosphor imaging screen or X-ray film for a sufficient exposure period (days to weeks, depending on radioactivity levels).

  • Scan the screen or develop the film to produce an image showing the distribution of the ¹⁴C-label throughout the plant. Red or dark areas indicate high concentrations of radioactivity.[14]

Data Presentation: Distribution of Foliar-Applied Pyraclostrobin

The following table presents example data on the distribution of ¹⁴C-pyraclostrobin in cucumber seedlings after foliar application.

Time After Treatment Treated Leaf (%) Leaves Above Treated Leaf (%) Stalk Above Treated Leaf (%) Leaves Below Treated Leaf (%) Stalk Below Treated Leaf (%) Root (%) Reference
5 Days>74<5<10<2<5<1[14]

% of total absorbed radioactivity.

Visualization: Radiolabeling Experimental Workflow

radiolabeling_workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Visualization wash Leaf Wash dissect Dissect Plant Parts combust Combustion dissect->combust lsc Liquid Scintillation Counting (LSC) combust->lsc press Press & Dry Plant expose Expose to Screen/Film press->expose image Phosphor Image expose->image plant Grow Test Plant apply Apply 14C-Pyraclostrobin plant->apply harvest Harvest at Time Points apply->harvest harvest->wash harvest->press

Caption: Workflow for a ¹⁴C-Pyraclostrobin Study.

Application Note 3: Conceptual Pathways of Pyraclostrobin Movement

Pyraclostrobin can enter a plant through its leaves or roots, after which it is distributed via the plant's vascular systems. Its movement is generally limited.

  • Foliar Uptake: When applied to leaves, pyraclostrobin penetrates the cuticle and enters the leaf tissue. A significant portion often remains in the treated leaf.[14]

  • Root Uptake: When present in the soil or a hydroponic solution, pyraclostrobin can be absorbed by the roots. Studies in hydroponic systems show that pyraclostrobin tends to accumulate mainly in the roots.[15] Soil properties, especially organic matter content, can significantly affect its availability for root uptake.[14]

  • Translocation:

    • Apoplastic Movement: Pyraclostrobin primarily moves through the apoplast (cell walls and intercellular spaces), which is consistent with its transport in the xylem (the water-conducting tissue).[15] This results in predominantly acropetal translocation, meaning movement upwards from the point of application towards the leaf tips and margins.

    • Symplastic Movement: There is limited evidence for significant movement via the symplast (through interconnected cytoplasm), which would be required for extensive phloem (sugar-conducting tissue) transport. This restricts basipetal translocation (downward movement to the roots).[14][15]

Visualization: Pyraclostrobin Movement in a Plant

translocation_pathways cluster_plant Plant leaf Leaf stem Stem (Xylem/Phloem) leaf->stem Limited Translocation uptake_node Uptake root Root stem->root foliar Foliar Application foliar->leaf Penetration soil Soil/Root Application soil->root Absorption trans_node Translocation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyraclostrobin Resistance in Colletotrichum Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing pyraclostrobin resistance in Colletotrichum species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pyraclostrobin resistance in Colletotrichum species?

The primary mechanism of high-level resistance to pyraclostrobin and other Quinone outside Inhibitor (QoI) fungicides in Colletotrichum species is a target-site mutation in the mitochondrial cytochrome b (CYTB) gene.[1][2] The most frequently reported mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).[1][3][4][5] This alteration in the CYTB protein reduces the binding affinity of pyraclostrobin to its target site, the Qo pocket of Complex III in the mitochondrial respiratory chain, thereby diminishing its inhibitory effect on fungal respiration and ATP production.[4][5]

Q2: Are there other mutations associated with pyraclostrobin resistance?

Yes, other mutations in the CYTB gene have been identified, although they typically confer lower levels of resistance compared to the G143A mutation. These include:

  • F129L: A substitution of phenylalanine to leucine at codon 129.[2][3][6]

  • G137R: A substitution of glycine to arginine at codon 137.[3][4]

The presence of these mutations can result in moderate or low resistance to QoI fungicides.[2]

Q3: What is the role of the alternative oxidase (AOX) pathway in pyraclostrobin resistance?

The alternative oxidase (AOX) pathway is a secondary, non-target site mechanism that can contribute to reduced sensitivity to pyraclostrobin.[2][7] This respiratory pathway bypasses Complex III (the target of pyraclostrobin) and Complex IV of the electron transport chain, allowing for continued respiration and ATP production even when the primary pathway is inhibited.[7][8] The activation or overexpression of AOX can alleviate the cellular stress caused by QoI fungicides.[2][7] To accurately assess QoI sensitivity in vitro, it is often necessary to incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into the growth medium.[9][10]

Q4: Is there cross-resistance between pyraclostrobin and other QoI fungicides?

Yes, isolates of Colletotrichum with the G143A mutation typically exhibit cross-resistance to other QoI fungicides, such as azoxystrobin and kresoxim-methyl.[4][11] This is because these fungicides share a similar mode of action and target site. However, the degree of cross-resistance can vary. Interestingly, some studies have reported a lack of positive cross-resistance between pyraclostrobin and azoxystrobin in certain isolates, suggesting that other resistance mechanisms might be at play.[5]

Q5: How can I manage or overcome pyraclostrobin resistance in my experiments or in the field?

Managing pyraclostrobin resistance requires an integrated approach. Key strategies include:

  • Fungicide Rotation: Avoid the repeated use of QoI fungicides. Instead, rotate with fungicides that have different modes of action.[4]

  • Use of Alternative Fungicides: Fungicides with different Fungicide Resistance Action Committee (FRAC) codes should be used. Effective alternatives for controlling pyraclostrobin-resistant Colletotrichum isolates include demethylation inhibitors (DMIs) like tebuconazole and prochloraz, and other compounds like fluazinam.[11]

  • Monitoring: Regularly monitor Colletotrichum populations for the presence and frequency of resistance mutations. This allows for the early detection of resistance and informs the selection of appropriate control measures.[3]

  • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods, such as the use of resistant crop varieties and cultural practices that reduce disease pressure.[12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work on pyraclostrobin resistance in Colletotrichum.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in fungicide sensitivity assays (mycelial growth inhibition). 1. Activation of the alternative oxidase (AOX) pathway.[7] 2. Variability in inoculum age or concentration. 3. Inaccurate fungicide concentrations in the media.1. Incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into the growth medium at a concentration of 100 mg/l to suppress the alternative respiration pathway.[9][10] 2. Standardize the inoculum by using mycelial plugs of a consistent diameter from the actively growing edge of a young culture.[13] 3. Ensure accurate preparation of fungicide stock solutions and serial dilutions. Prepare fresh solutions for each experiment.
Failure to amplify the CYTB gene fragment for sequencing or RFLP analysis. 1. Poor quality or low concentration of DNA template. 2. Presence of PCR inhibitors. 3. Inappropriate primer design or annealing temperature. 4. Introns within the CYTB gene of some Colletotrichum species can interfere with amplification from genomic DNA.[3]1. Optimize your DNA extraction protocol to yield high-quality DNA. Quantify the DNA and use an appropriate amount for the PCR reaction. 2. Include a DNA purification step or dilute the DNA template to reduce the concentration of inhibitors. 3. Verify primer sequences and optimize the annealing temperature using a gradient PCR. 4. Use cDNA synthesized from RNA as the template for PCR to amplify the coding sequence of the CYTB gene, thereby avoiding issues with introns.[3][6]
Allele-specific PCR for G143A detection yields ambiguous results (e.g., bands in both resistant and sensitive reactions). 1. Non-specific primer binding due to suboptimal annealing temperature. 2. Primer-dimer formation. 3. Contamination of DNA samples.1. Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. 2. Optimize primer concentrations and consider a hot-start PCR protocol. 3. Use appropriate negative controls (no template control) to check for contamination. Repeat the DNA extraction if necessary.
PCR-RFLP analysis does not show the expected restriction pattern for resistant isolates. 1. Incomplete digestion of the PCR product. 2. The presence of a different resistance mutation (e.g., F129L) that is not detectable with the chosen restriction enzyme for G143A. 3. The mutation is present, but the restriction site is not created or eliminated as expected.1. Increase the incubation time for the restriction digest or the amount of enzyme used. Ensure the buffer and temperature conditions are optimal for the enzyme. 2. Sequence the CYTB gene to screen for other known or novel mutations.[6] 3. Double-check the expected restriction map for the G143A mutation and the specificity of the chosen enzyme.

Data Presentation

Table 1: Levels of Resistance to QoI Fungicides Associated with CYTB Mutations in Colletotrichum species.

MutationAmino Acid ChangeFungicide ClassLevel of ResistanceReference SpeciesCitation
G143A Glycine → AlanineQoIHigh / CompleteC. siamense, C. fructicola, C. acutatum, C. gloeosporioides[1][2][4][5]
F129L Phenylalanine → LeucineQoIModerate / LowC. asianum, C. cereale[2][3][6]
G137R Glycine → ArginineQoIPartial / ModerateC. acutatum[3][4]

Table 2: EC50 Values for Pyraclostrobin in Sensitive and Resistant Colletotrichum Isolates.

SpeciesIsolate TypeEC50 (µg/mL)Citation
C. fructicola High-Resistance (G143A)>100[5]
C. fructicola Low-Resistance0.03 - 1.76[5]
C. siamense Low-Resistance0.02 - 0.23[5]
C. siamense Resistant (G143A)>10[4]
C. siamense Sensitive<10[4]
Colletotrichum spp. Resistant (G143A)>100[1]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

1. Mycelial Growth Inhibition Assay for Fungicide Sensitivity

This protocol is used to determine the effective concentration (EC50) of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.

  • Materials:

    • Pure cultures of Colletotrichum isolates.

    • Potato Dextrose Agar (PDA).

    • Technical grade pyraclostrobin.

    • Sterile distilled water.

    • Dimethyl sulfoxide (DMSO) or acetone for stock solution.

    • Sterile Petri dishes (90 mm).

    • Sterile cork borer (5 mm diameter).

    • Incubator.

  • Procedure:

    • Prepare a stock solution of pyraclostrobin (e.g., 10 mg/mL) in a suitable solvent.

    • Autoclave PDA medium and cool it to 50-55°C.

    • Add the required volume of the pyraclostrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For resistant isolates, higher concentrations may be necessary.[4]

    • If investigating the role of the AOX pathway, also add SHAM to the medium to a final concentration of 100 µg/mL.[9]

    • Pour the amended and control PDA into Petri dishes and allow them to solidify.

    • From the margin of a 5-7 day old Colletotrichum culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the colony in the control plate reaches near the edge of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

2. Molecular Detection of the G143A Mutation using PCR-RFLP

This method uses a restriction enzyme to differentiate between the wild-type and the G143A mutant allele. The G143A mutation (GGT to GCT) creates a recognition site for the restriction enzyme Fnu4HI.

  • Materials:

    • DNA extracted from Colletotrichum isolates.

    • Primers to amplify the region of the CYTB gene containing codon 143.

    • PCR reagents (Taq polymerase, dNTPs, buffer).

    • Thermocycler.

    • Restriction enzyme Fnu4HI and corresponding buffer.

    • Agarose gel electrophoresis equipment.

  • Procedure:

    • PCR Amplification:

      • Set up a PCR reaction to amplify a fragment of the CYTB gene spanning codon 143.

      • A typical reaction might include: 10-50 ng DNA, 10 pmol of each primer, 200 µM dNTPs, 1x PCR buffer, and 1 U Taq polymerase in a 25 µL volume.

      • PCR cycling conditions should be optimized, but a general profile is: 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

    • Restriction Digest:

      • Verify the successful amplification of the PCR product by running a small amount on an agarose gel.

      • In a microcentrifuge tube, mix approximately 10 µL of the PCR product with the restriction enzyme Fnu4HI and its buffer, according to the manufacturer's instructions.

      • Incubate the reaction at 37°C for 1-3 hours.

    • Gel Electrophoresis:

      • Run the digested products on a 2-3% agarose gel.

      • Expected Results:

        • Sensitive Isolate (GGT): The PCR product will remain uncut.

        • Resistant Isolate (GCT): The PCR product will be digested into two smaller fragments.[3]

Visualizations

Pyraclostrobin_Action_and_Resistance cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Resistance Resistance Mechanisms ComplexI Complex I ComplexIII Qo Site Cytochrome b Qi Site ComplexI->ComplexIII e- AOX Alternative Oxidase (AOX) ComplexI->AOX e- (Bypass) ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ Gradient O2 O2 ComplexIV->O2 e- G143A G143A Mutation in CYTB Gene G143A->ComplexIII:qo Prevents Binding AOX->O2 e- ATP ATP Production (Energy) AOX->ATP Reduced ATP Production ATP_Synthase->ATP Generates Pyraclostrobin Pyraclostrobin Pyraclostrobin->ComplexIII:qo Inhibits

Caption: Mechanism of pyraclostrobin action and resistance in Colletotrichum.

Experimental_Workflow cluster_Phenotypic Phenotypic Analysis cluster_Genotypic Genotypic Analysis start Isolate Colletotrichum from infected tissue assay Mycelial Growth Inhibition Assay start->assay ec50 Calculate EC50 Value assay->ec50 classify Classify as Sensitive or Resistant ec50->classify dna_ext DNA/RNA Extraction classify->dna_ext Proceed with Resistant Isolates pcr PCR Amplification of CYTB gene dna_ext->pcr analysis Analysis pcr->analysis sequencing Direct Sequencing analysis->sequencing Method 1 pcr_rflp PCR-RFLP analysis->pcr_rflp Method 2 results Identify Mutations (G143A, F129L, etc.) sequencing->results pcr_rflp->results

Caption: Workflow for detecting pyraclostrobin resistance.

References

Technical Support Center: Managing Pyraclostrobin Resistance Conferred by the G143A Mutation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing pyraclostrobin resistance in fungal pathogens due to the G143A mutation in the cytochrome b (cytb) gene.

Frequently Asked Questions (FAQs)

Understanding the G143A Mutation and Pyraclostrobin Resistance

Q1: What is the G143A mutation and how does it confer resistance to pyraclostrobin?

The G143A mutation is a single nucleotide polymorphism (SNP) in the mitochondrial cytochrome b (cytb) gene, which is the target of Quinone outside Inhibitor (QoI) fungicides like pyraclostrobin.[1][2] This mutation results in the substitution of the amino acid glycine (G) at position 143 with alanine (A).[3] Pyraclostrobin normally binds to the Qo site of the cytochrome bc1 complex, inhibiting mitochondrial respiration and blocking ATP synthesis, which is lethal to the fungus.[1][2] The G143A substitution alters the binding site, reducing the affinity of pyraclostrobin and rendering the fungicide ineffective.[4]

Q2: How significant is the resistance conferred by the G143A mutation?

The G143A mutation typically confers a high level of resistance to QoI fungicides.[3][5][6] The resistance factor (RF), which is the ratio of the EC50 value of a resistant strain to a sensitive strain, is often greater than 100 and can be in the several hundreds for isolates carrying the G143A mutation.[6] This high level of resistance often leads to complete loss of disease control in the field when QoI fungicides are used alone.[6]

Q3: Are there other mutations that confer resistance to pyraclostrobin?

Yes, other mutations in the cytb gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have been associated with QoI resistance.[3][7] However, these mutations generally confer low to moderate levels of resistance compared to the G143A mutation.[3][6]

Detecting the G143A Mutation

Q4: How can I determine if the fungal isolates in my experiment have the G143A mutation?

Several molecular techniques can be used to detect the G143A mutation. These include:

  • Polymerase Chain Reaction (PCR) followed by sequencing: This is the most definitive method to confirm the mutation.

  • Allele-Specific PCR (AS-PCR): This method uses primers that specifically amplify either the wild-type (G143) or the mutant (A143) allele.[8][9]

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique utilizes a restriction enzyme that specifically cuts the PCR product from either the wild-type or the mutant allele.[10]

  • Loop-Mediated Isothermal Amplification (LAMP): This is a rapid and sensitive method that can be performed at a constant temperature, making it suitable for in-field diagnostics.[4]

  • Quantitative PCR (qPCR) and Digital Droplet PCR (ddPCR): These methods can not only detect the mutation but also quantify the frequency of the resistant allele in a population.[9][11]

Q5: What are the key considerations when choosing a detection method?

The choice of method depends on factors such as the required sensitivity, throughput, available equipment, and whether a quantitative result is needed. Sequencing provides the most detailed information, while methods like LAMP are ideal for rapid screening.

Managing Pyraclostrobin Resistance

Q6: What are the primary strategies for managing pyraclostrobin resistance in a research setting?

The core principle of managing fungicide resistance is to reduce the selection pressure for resistant strains.[12] Key strategies include:

  • Fungicide Rotation: Avoid the repeated use of fungicides with the same mode of action (MoA). Rotate pyraclostrobin (FRAC code 11) with fungicides from different FRAC groups.[13]

  • Mixtures: Use tank mixtures or pre-packaged mixtures of fungicides with different MoAs.[13]

  • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as using resistant cultivars, sanitation, and appropriate cultural practices to reduce the overall pathogen population.[14]

  • Monitoring: Regularly monitor the fungal population for the presence and frequency of resistance mutations to inform treatment decisions.[14]

Q7: What is a FRAC code and why is it important for resistance management?

The Fungicide Resistance Action Committee (FRAC) assigns codes to fungicides based on their mode of action.[13][15] Fungicides with the same FRAC code share the same target site and are prone to cross-resistance.[13] Therefore, rotating fungicides with different FRAC codes is crucial to delay the development of resistance.[13] Pyraclostrobin belongs to FRAC group 11.[15]

Q8: Does the G143A mutation impose a fitness cost on the fungus?

The presence of a fitness cost, where resistant strains are less competitive than sensitive strains in the absence of the fungicide, can influence resistance management strategies. However, studies on the fitness cost associated with the G143A mutation have shown variable results depending on the fungal species and environmental conditions.[16][17] In some cases, no significant fitness penalty has been observed, meaning that resistant strains can persist in the population even when pyraclostrobin is not used.[16][18]

Troubleshooting Guides

Problem: My AS-PCR results are ambiguous, with faint bands for both the wild-type and mutant alleles.

  • Possible Cause: DNA contamination, non-specific primer annealing, or a mixed population of sensitive and resistant isolates.

  • Solution:

    • Ensure stringent laboratory practices to prevent cross-contamination.

    • Optimize the annealing temperature of your PCR to increase primer specificity.

    • Consider that your sample may contain a mixture of genotypes. To confirm, you can clone and sequence the PCR product or use a quantitative method like qPCR or ddPCR to determine the allele frequency.

Problem: I am not getting a clear difference in EC50 values between my suspected resistant and sensitive isolates in a mycelial growth assay.

  • Possible Cause: The presence of alternative respiratory pathways in the fungus, incorrect fungicide concentration range, or a low level of resistance.

  • Solution:

    • Incorporate an alternative oxidase (AOX) inhibitor, such as salicylhydroxamic acid (SHAM), in your growth medium to block the alternative respiration pathway, which can mask the effect of QoI fungicides.[7]

    • Broaden the range of fungicide concentrations in your assay to ensure you capture the full dose-response curve.

    • Confirm the presence of the G143A mutation using a molecular method, as other mutations might confer lower levels of resistance.

Quantitative Data

Table 1: Resistance Factors Conferred by the G143A Mutation in Various Fungal Pathogens

Fungal SpeciesHostPyraclostrobin EC50 (µg/mL) - SensitivePyraclostrobin EC50 (µg/mL) - G143A MutantResistance Factor (RF)Reference
Corynespora cassiicolaCucumber0.006 - 0.011.67 - 8.82>167[4]
Colletotrichum siamenseStrawberry1.192 - 2.06818.159 - 23.797~13.3[5]
Parastagonospora nodorumWheat~0.11>40>350[19]
Alternaria alternataPistachio< 0.01>100>10,000[20]

Table 2: Efficacy of Alternative Fungicides for Managing Pyraclostrobin-Resistant Pathogens

Fungicide ClassFRAC CodeActive IngredientTarget Pathogen ExampleEfficacy against Pyraclostrobin-Resistant StrainsReference
Demethylation Inhibitors (DMIs)3Tebuconazole, ProthioconazoleCercospora sojinaEffective[13]
Succinate Dehydrogenase Inhibitors (SDHIs)7Boscalid, FluxapyroxadAlternaria alternataEffective (unless multiple resistance is present)[20]
Multi-site Contact FungicidesM3, M5Mancozeb, ChlorothalonilColletotrichum acutatumEffective[21]
Phenylpyrroles12FludioxonilBotrytis cinereaEffective[22]

Experimental Protocols

Protocol 1: Detection of the G143A Mutation by Allele-Specific PCR (AS-PCR)

This protocol is a general guideline and may require optimization for specific fungal species.

  • DNA Extraction: Extract high-quality genomic DNA from fungal mycelium using a suitable commercial kit or a standard CTAB extraction protocol.

  • Primer Design: Design two forward primers specific to the wild-type (G143) and mutant (A143) alleles, and a common reverse primer. The allele-specific primers should have the discriminating nucleotide at or near the 3' end.

  • PCR Reaction Mixture (20 µL):

    • 10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

    • 1 µL Forward Primer (10 µM) (either wild-type or mutant specific)

    • 1 µL Reverse Primer (10 µM)

    • 1 µL Template DNA (10-50 ng)

    • 7 µL Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Analysis: Run the PCR products on a 1.5% agarose gel. Amplification with the wild-type specific primer indicates a sensitive isolate, while amplification with the mutant-specific primer indicates a resistant isolate.

Protocol 2: Detection of the G143A Mutation by PCR-RFLP

This protocol assumes the G143A mutation creates or abolishes a restriction site. A mismatch primer can be used to artificially create a restriction site if one is not naturally present.[23]

  • PCR Amplification: Amplify the region of the cytb gene containing codon 143 using standard PCR protocols.

  • Restriction Digest (20 µL):

    • 10 µL PCR Product

    • 2 µL 10x Restriction Enzyme Buffer

    • 1 µL Restriction Enzyme (e.g., Fnu4HI which recognizes GCNGC, the mutant sequence is GCT)

    • 7 µL Nuclease-free water

  • Incubation: Incubate the reaction at the optimal temperature for the restriction enzyme (e.g., 37°C) for 1-2 hours.

  • Analysis: Analyze the digested products on a 2-3% agarose gel. The presence of cut fragments indicates the presence of the mutation, while an uncut fragment indicates the wild-type allele.

Protocol 3: Detection of the G143A Mutation by Loop-Mediated Isothermal Amplification (LAMP)

This is a conceptual protocol; specific primer design is critical for success.

  • Primer Design: Design a set of four to six LAMP primers (F3, B3, FIP, BIP, and optional LoopF and LoopB) targeting the cytb gene region spanning codon 143. The primers should be designed to specifically amplify the mutant allele.

  • LAMP Reaction Mixture (25 µL):

    • 1.6 µM each of FIP and BIP

    • 0.2 µM each of F3 and B3

    • 0.4 µM each of LoopF and LoopB (optional)

    • 12.5 µL 2x LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and buffer)

    • 2 µL Template DNA

    • Nuclease-free water to 25 µL

  • Incubation: Incubate the reaction at a constant temperature (e.g., 65°C) for 60 minutes.

  • Analysis: Detect the amplification product by visualizing a color change (if using a colorimetric master mix), turbidity, or by running the products on an agarose gel.

Visualizations

G143A_Resistance_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_fungicide_action Fungicide Action & Resistance Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Complex_III->Qo_site contains ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis drives Cyt_b Cytochrome b Qo_site->Cyt_b part of Electron_Transport Electron Transport Chain Qo_site->Electron_Transport Inhibition blocks Binding_Blocked Binding Blocked Qo_site->Binding_Blocked leads to Electron_Transport->Complex_III involves Fungus_Dies Fungus Dies Electron_Transport->Fungus_Dies leads to Pyraclostrobin Pyraclostrobin (QoI) Pyraclostrobin->Qo_site Binds to & Inhibits G143A_Mutation G143A Mutation in cytb gene G143A_Mutation->Qo_site Alters Respiration_Continues Respiration & ATP Synthesis Continue Binding_Blocked->Respiration_Continues allows Fungus_Survives Fungus Survives Respiration_Continunes Respiration_Continunes Respiration_Continunes->Fungus_Survives results in

Caption: Signaling pathway of pyraclostrobin action and G143A-mediated resistance.

G143A_Detection_Workflow Start Fungal Isolate Collection DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification of cytb Gene Fragment DNA_Extraction->PCR_Amplification Decision Choose Detection Method PCR_Amplification->Decision Sequencing Sanger Sequencing Decision->Sequencing High Specificity AS_PCR Allele-Specific PCR Decision->AS_PCR Rapid Screening PCR_RFLP PCR-RFLP Decision->PCR_RFLP Cost-Effective LAMP LAMP Assay Decision->LAMP Field-Deployable Analysis Data Analysis Sequencing->Analysis AS_PCR->Analysis PCR_RFLP->Analysis LAMP->Analysis Result_S Sensitive (G143) Analysis->Result_S Result_R Resistant (A143) Analysis->Result_R Result_Mixed Mixed Population Analysis->Result_Mixed

Caption: Experimental workflow for the detection of the G143A mutation.

Resistance_Management_Strategy Goal Sustainable Disease Control Reduce_Pressure Reduce Selection Pressure Goal->Reduce_Pressure Rotate Rotate Fungicides (Different FRAC Codes) Reduce_Pressure->Rotate Mix Use Fungicide Mixtures Reduce_Pressure->Mix IPM Implement Integrated Pest Management (IPM) Reduce_Pressure->IPM Monitor Monitor for Resistance Reduce_Pressure->Monitor Non_Chemical Non-Chemical Control (e.g., Resistant Varieties) IPM->Non_Chemical Scouting Regular Field Scouting Monitor->Scouting Sampling Sample and Test for Resistance Scouting->Sampling

Caption: Logical relationship of strategies for fungicide resistance management.

References

Technical Support Center: Optimizing Pyraoxystrobin Efficacy Through Fungicide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on enhancing the efficacy of pyraoxystrobin by mixing it with other fungicides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for mixing this compound with other fungicides?

A1: Mixing this compound, a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), with fungicides from different FRAC groups is a key strategy for several reasons:

  • Resistance Management: The single-site mode of action of this compound makes it prone to resistance development in fungal populations. Tank-mixing with a fungicide that has a different mode of action helps to delay the emergence of resistant strains.

  • Broadened Spectrum of Control: Combining this compound with another fungicide can provide control over a wider range of fungal pathogens than either product used alone.

  • Synergistic Effects: In some cases, the combination of two fungicides can result in a greater-than-additive effect, known as synergy, leading to enhanced disease control.

Q2: Which fungicide classes are common mixing partners for this compound?

A2: this compound is commonly mixed with fungicides from various classes, including:

  • Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7): Such as fluxapyroxad and boscalid.

  • Demethylation Inhibitors (DMIs - FRAC Group 3): Including tebuconazole and difenoconazole.

  • Multi-site Inhibitors (FRAC Group M): Such as chlorothalonil and mancozeb.

Q3: What is the mode of action of this compound?

A3: this compound inhibits mitochondrial respiration in fungi by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption of energy production ultimately leads to fungal cell death.

Q4: Are there any known issues with tank-mixing this compound?

A4: Yes, potential issues include:

  • Physical Incompatibility: The products in the tank mix may not stay uniformly mixed, leading to separation, clumping, or the formation of precipitates. This can clog spray nozzles and result in uneven application.

  • Chemical Incompatibility: The active ingredients may react with each other, leading to a reduction in the efficacy of one or both fungicides.

  • Phytotoxicity: The fungicide mixture may cause injury to the host plant, such as leaf burn or stunting of growth.

It is crucial to always perform a jar test for physical compatibility before tank-mixing on a large scale.

Troubleshooting Guide

Issue 1: Reduced efficacy of the this compound mixture compared to expected results.

  • Possible Cause: Chemical incompatibility between the mixing partners.

    • Solution: Review the product labels of all components in the tank mix for any known incompatibilities. Some labels may explicitly advise against mixing with certain other products.

  • Possible Cause: Improper mixing order.

    • Solution: Follow the recommended mixing order, which is generally to add products to the tank in the following sequence: 1) Water-soluble bags, 2) Wettable powders and water-dispersible granules, 3) Suspension concentrates (flowables), 4) Emulsifiable concentrates, 5) Solutions, and 6) Adjuvants. Ensure the tank is at least half-full with water and that there is good agitation before adding products.[1]

  • Possible Cause: Fungal resistance to one or both active ingredients.

    • Solution: If resistance is suspected, it is important to test the fungal population for sensitivity to the fungicides being used. Rotate to a fungicide mixture with different modes of action.

Issue 2: The tank mix appears cloudy, forms precipitates, or separates into layers.

  • Possible Cause: Physical incompatibility of the formulations.

    • Solution: Always conduct a jar test before preparing a large batch. A jar test involves mixing the components in a small, clear container in the same proportions as they will be in the spray tank to observe for any signs of incompatibility.[2]

  • Possible Cause: Poor water quality (e.g., high pH, hard water).

    • Solution: Use a water conditioning agent or a buffer to adjust the pH of the water to the optimal range for the fungicides being used, which is typically between 5 and 7.

Issue 3: Signs of phytotoxicity on the treated plants (e.g., leaf spotting, burning, or stunting).

  • Possible Cause: The fungicide mixture is phytotoxic to the specific plant species or variety.

    • Solution: Always test the mixture on a small area of the plants before treating the entire crop. Observe for any signs of damage for a few days before proceeding.

  • Possible Cause: Application under unfavorable environmental conditions (e.g., high temperatures, high humidity).

    • Solution: Avoid spraying during the hottest part of the day or when conditions for slow drying exist, as this can increase the risk of phytotoxicity.

Quantitative Data on this compound Mixtures

The following tables summarize the efficacy of this compound in combination with other fungicides against various plant pathogens.

Table 1: Efficacy of Fluxapyroxad + Pyraclostrobin Premix against Powdery Mildew in Mango [3][4]

TreatmentApplication Rate (ml/L)Disease Index on Leaves (%)Disease Index on Inflorescence (%)Disease Index on Fruits (%)Yield (t/ha)
Fluxapyroxad + Pyraclostrobin1.022.4520.3021.05-
Fluxapyroxad + Pyraclostrobin1.521.0018.5019.25-
Fluxapyroxad + Pyraclostrobin2.018.0016.6017.0830.60
Pyraclostrobin alone5.019.9819.4018.90-
Fluxapyroxad alone3.019.3517.2018.15-
Untreated Control-54.7352.8053.3315.00

Table 2: Efficacy of Pyraclostrobin Tank Mixes against Pepper Anthracnose

TreatmentEfficacy Range (%)Reference
Pyraclostrobin + Tebuconazole69.87 - 78.36[5]
Pyraclostrobin + Fludioxonil69.87 - 78.36[5]

Experimental Protocols

1. Protocol for In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is used to determine the inhibitory effect of fungicides on the mycelial growth of a fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested (technical grade or formulated product)

  • Sterile petri dishes, flasks, and pipettes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Allow the PDA to cool to approximately 45-50°C.

  • Prepare stock solutions of the test fungicides in a suitable solvent (e.g., sterile distilled water, acetone, or DMSO).

  • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control, add the same volume of solvent without the fungicide.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the growth of the fungus.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage inhibition of mycelial growth using the following formula: Percentage Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

2. Protocol for Determining Fungicide Synergy (Colby's Method)

This method is used to determine if the effect of a fungicide mixture is synergistic, additive, or antagonistic.[6]

Procedure:

  • Conduct an in vitro or in vivo experiment as described above to determine the percentage of disease control for each fungicide individually (X and Y) and for the mixture (X+Y).

  • Calculate the expected efficacy (E) of the mixture using Colby's formula: E = X + Y - (XY / 100)[6] Where:

    • X = Percent inhibition by fungicide A

    • Y = Percent inhibition by fungicide B

  • Compare the observed efficacy of the mixture with the expected efficacy (E).

    • If the observed efficacy is greater than E, the interaction is synergistic.

    • If the observed efficacy is equal to E, the interaction is additive.

    • If the observed efficacy is less than E, the interaction is antagonistic.

Visualizations

Diagram 1: Mitochondrial Electron Transport Chain and the Site of Action of this compound

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 C1 Complex I NADH->C1 C2 Complex II FADH2->C2 Q Coenzyme Q C1->Q e- H_C1 H+ C1->H_C1 C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- H_C3 H+ C3->H_C3 C4 Complex IV CytC->C4 e- H_C4 H+ C4->H_C4 H2O H2O C4->H2O C5 ATP Synthase ATP ATP C5->ATP H_C1->C5 H_C3->C5 H_C4->C5 O2 O2 ADP ADP + Pi Inhibitor This compound (QoI) Inhibitor->C3 Inhibits e- transfer G A Select this compound and Potential Mixing Partners B Perform Jar Test for Physical Compatibility A->B C In Vitro Efficacy Testing (Poisoned Food Technique) B->C If Compatible D Determine Individual Fungicide Efficacy (% Inhibition) C->D E Test Mixture Efficacy (% Inhibition) C->E F Calculate Expected Efficacy (Colby's Formula) D->F E->F G Analyze for Synergy, Additivity, or Antagonism F->G H In Vivo Efficacy Testing (Greenhouse/Field Trials) G->H If Synergistic or Additive I Assess Disease Control and Phytotoxicity H->I J Data Analysis and Conclusion I->J

References

Technical Support Center: Pyraclostrobin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to pyraclostrobin solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyraclostrobin and what is its primary mechanism of action in vitro?

A1: Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1][2][3] In in vitro settings, its primary mechanism of action is the inhibition of the mitochondrial cytochrome-bc1 complex (Complex III), which disrupts mitochondrial respiration and reduces the production of ATP.[3][4][5] This can lead to downstream effects such as oxidative stress, mitochondrial dysfunction, and activation of signaling pathways like AMPK/mTOR.[1]

Q2: What are the key physicochemical properties of pyraclostrobin?

A2: Pyraclostrobin is a white to light beige solid with a melting point between 63.7-65.2°C.[2][6] It is characterized by very low water solubility.[2][3][7]

Q3: In which organic solvents is pyraclostrobin soluble?

A3: Pyraclostrobin is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent for pyraclostrobin.[1][6][8] It is also soluble in ethanol, dimethyl formamide (DMF), acetone, ethyl acetate, acetonitrile, dichloromethane, and toluene.[2][8]

Troubleshooting Guide

Q4: I am having trouble dissolving my pyraclostrobin powder. What should I do?

A4: If you are experiencing difficulty dissolving pyraclostrobin, consider the following troubleshooting steps:

  • Choice of Solvent: Ensure you are using an appropriate organic solvent. DMSO is an excellent choice, with a high solubility for pyraclostrobin.[1][6][8]

  • Fresh Solvent: Use a fresh, unopened container of your solvent, particularly for hygroscopic solvents like DMSO, as absorbed water can affect solubility.[1]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][4][5] This can help break up powder aggregates and increase the rate of solvation.

  • Gentle Warming: Gently warm the solution to 37°C to increase solubility.[4] Avoid excessive heat, which could lead to degradation.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Q5: My pyraclostrobin precipitates after I add the stock solution to my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon addition to aqueous media is a common problem for hydrophobic compounds like pyraclostrobin. This occurs when the final concentration of the organic solvent is not sufficient to keep the compound in solution.

  • Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is kept as low as possible, typically below 0.5% or 1%, to avoid solvent-induced cytotoxicity.[9] However, this low concentration may not be sufficient to maintain pyraclostrobin's solubility.

  • Intermediate Dilutions: Instead of adding a highly concentrated stock directly to your medium, perform one or more intermediate dilution steps. For example, dilute your DMSO stock in a small volume of medium first, then add this to your final culture volume.

  • Rapid Mixing: When adding the stock solution to the medium, ensure rapid and thorough mixing by gently swirling the plate or tube. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Serum in Media: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Re-evaluate Final Concentration: It is possible that the desired final concentration of pyraclostrobin is above its solubility limit in the final aqueous medium. You may need to lower the target concentration for your experiment.

Q6: What is the stability of pyraclostrobin in aqueous solutions?

A6: Pyraclostrobin's stability in aqueous solutions is highly dependent on pH.

  • It is most stable in acidic conditions (pH 5.0).[10][11][12]

  • Hydrolysis (degradation) increases as the pH becomes more alkaline.[11][13] In basic water (pH 9.0), it deteriorates rapidly.[13]

  • The hydrolysis half-life can range from 23.1 to 115.5 days depending on the pH and other factors.[10][11][12]

  • Pyraclostrobin is also susceptible to photolysis (degradation by light). Its half-life under light irradiation in buffer solutions can be less than 12 hours.[10][11][12] Therefore, it is advisable to protect pyraclostrobin solutions from light.

Data Presentation: Solubility and Stock Solutions

Table 1: Solubility of Pyraclostrobin in Various Solvents

SolventSolubilityReference
DMSO~250 mg/mL (644.63 mM)[4][5][6]
DMSO~100 mg/mL (257.85 mM)[1]
DMSO & Dimethyl formamide (DMF)~30 mg/mL[8]
Ethanol~10 mg/mL[8]
Methanol~100.8 g/L[2]
Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Toluene>500 g/L[2]
Water (20°C)1.9 mg/L[2][3][7]

Note: Solubility values can vary between sources, potentially due to differences in experimental conditions and purity of the compound.

Experimental Protocols

Protocol: Preparation of a Pyraclostrobin Stock Solution and Dilution for In Vitro Experiments

Objective: To prepare a concentrated stock solution of pyraclostrobin in DMSO and dilute it to a final working concentration in cell culture medium.

Materials:

  • Pyraclostrobin powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

Part 1: Preparing a Concentrated Stock Solution (e.g., 100 mM in DMSO)

  • Calculate Required Mass: Determine the mass of pyraclostrobin needed. The molecular weight of pyraclostrobin is 387.82 g/mol .[6]

    • Calculation for 1 mL of 100 mM stock: 0.1 mol/L * 387.82 g/mol * 0.001 L = 0.03878 g = 38.78 mg.

  • Weigh Pyraclostrobin: Carefully weigh out the calculated mass of pyraclostrobin powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the corresponding volume of sterile DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][5] Gentle warming in a 37°C water bath can also be used.[4] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -20°C, it is recommended to use within one month; at -80°C, within six months.[4]

Part 2: Diluting to Final Working Concentration in Cell Culture Medium

  • Thaw Stock Solution: Thaw one aliquot of the stock solution at room temperature or in a 37°C water bath.

  • Prepare Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution.

    • For example, to achieve a final concentration of 10 µM in a 10 mL culture volume, you can add 1 µL of the 100 mM stock to 999 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates.

    • Continuing the example, add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium in your flask or plate to achieve the final 10 µM concentration.

  • Mix Thoroughly: Immediately after adding the pyraclostrobin solution, gently swirl the plate or flask to ensure rapid and even distribution in the medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without pyraclostrobin) to a separate set of cells to account for any effects of the solvent itself.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution weigh 1. Weigh Pyraclostrobin Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C/-80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment intermediate 6. Prepare Intermediate Dilution in Culture Medium thaw->intermediate final_dilution 7. Add to Final Culture Volume intermediate->final_dilution incubate 8. Incubate Cells final_dilution->incubate

Pyraclostrobin Experimental Workflow

troubleshooting_flowchart start Pyraclostrobin Precipitates in Cell Culture Medium check_stock Is the stock solution fully dissolved? start->check_stock remake_stock Action: Remake stock solution. Use sonication and/or gentle heat. check_stock->remake_stock No check_solvent_conc What is the final DMSO concentration? check_stock->check_solvent_conc Yes remake_stock->check_stock high_conc > 1% check_solvent_conc->high_conc low_conc < 1% check_solvent_conc->low_conc reduce_solvent High DMSO may be toxic. Consider lowering concentration. high_conc->reduce_solvent check_dilution How was it added to the medium? low_conc->check_dilution reduce_solvent->check_dilution direct_add Directly check_dilution->direct_add intermediate_add Via Intermediate Dilution check_dilution->intermediate_add use_intermediate Action: Use intermediate dilutions and mix rapidly upon addition. direct_add->use_intermediate check_final_conc Is the final Pyraclostrobin concentration too high? intermediate_add->check_final_conc use_intermediate->check_final_conc lower_conc Action: Lower the final working concentration. check_final_conc->lower_conc Yes success Problem Solved check_final_conc->success No lower_conc->success

Troubleshooting Pyraclostrobin Precipitation

signaling_pathway pyra Pyraclostrobin complex3 Mitochondrial Complex III pyra->complex3 atp ATP Production complex3->atp Inhibits ros Oxidative Stress (ROS) complex3->ros Increases ampk AMPK Activation atp->ampk Low ATP mtor mTOR Inhibition ampk->mtor

Pyraclostrobin's Cellular Mechanism

References

Technical Support Center: Optimizing Pyraoxystrobin Stability in Aqueous Drench Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, use, and troubleshooting of aqueous drench solutions containing pyraoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a broad-spectrum strobilurin fungicide.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex. This disruption of the electron transport chain effectively halts ATP synthesis, preventing fungal cell growth and spore germination.

Q2: What are the key factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by pH and exposure to light. It is most stable in slightly acidic conditions and is susceptible to degradation by both hydrolysis and photolysis.

Q3: How does pH affect the stability of this compound in drench solutions?

While specific data for this compound is limited, studies on the closely related compound pyraclostrobin show that it is most stable at a pH of 5.0.[2][3] As the pH becomes neutral or alkaline, the rate of hydrolysis increases, leading to faster degradation.

Q4: What is the impact of light exposure on this compound solutions?

This compound is susceptible to photodegradation. Exposure to both UV light and natural sunlight can lead to the breakdown of the active ingredient. It is crucial to prepare and store this compound solutions in a manner that minimizes light exposure.

Q5: Can I mix this compound with other pesticides or adjuvants in a tank mix?

Tank mixing this compound with other products is possible but requires caution to avoid physical and chemical incompatibility. It is essential to conduct a jar test prior to mixing large quantities to ensure the stability and homogeneity of the solution. Always consult product labels for any known incompatibilities.

Q6: What are the common degradation products of this compound?

The degradation of strobilurins like this compound through hydrolysis and photolysis can result in various metabolites. For the related compound pyraclostrobin, hydrolysis can produce two main metabolites, while photolysis can result in at least three different degradation products.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the drench solution. - Incorrect mixing order: Adding components in the wrong sequence can lead to incompatibility. - Poor water quality: High mineral content or extreme pH of the water can cause precipitation. - Chemical incompatibility: The formulation of this compound may not be compatible with other products in the tank mix.- Follow the recommended mixing order (e.g., fill tank halfway with water, add products one by one, agitating continuously). - Use deionized or distilled water for preparing solutions in a laboratory setting. - Conduct a jar test to check for physical compatibility before preparing the full batch.
Reduced efficacy of the drench solution. - Degradation of the active ingredient: Exposure to high pH, sunlight, or prolonged storage can reduce the concentration of this compound. - Improper application: Uneven application or incorrect dosage can lead to poor results.- Prepare fresh solutions before each experiment and use them promptly. - Buffer the solution to a pH of around 5.0. - Store stock solutions and prepared drench solutions in the dark or in amber containers. - Ensure accurate calibration of application equipment.
Clogging of application equipment. - Incomplete dissolution of the formulation: Some formulations may require more vigorous agitation to dissolve completely. - Formation of precipitates: Incompatibility with tank mix partners can lead to solid formation.- Ensure the formulation is completely dissolved before adding other components. - Use appropriate agitation throughout the preparation and application process. - Perform a jar test to identify potential clogging issues before they occur in your equipment.
Inconsistent experimental results. - Variability in solution stability: Changes in pH or light exposure between experiments can lead to inconsistent concentrations of the active ingredient. - Non-homogenous solution: Inadequate mixing can result in concentration gradients within the drench solution.- Standardize the preparation protocol for your drench solutions, including water source, pH adjustment, and mixing procedure. - Ensure thorough and continuous agitation during preparation and application. - Analyze the concentration of this compound in your prepared solutions to confirm consistency.

Data Summary

The following tables summarize the stability of pyraclostrobin, a closely related strobilurin fungicide, under various conditions. This data can be used as a general guideline for this compound, though specific values may differ.

Table 1: Hydrolysis Half-life of Pyraclostrobin in Aqueous Solution

pHHalf-life (days)Stability
5.023.1 - 115.5Stable
7.0Data variesLess stable
9.0Data variesLeast stable

Source: Data extrapolated from studies on pyraclostrobin.[2][3]

Table 2: Photolysis Half-life of Pyraclostrobin in Aqueous Solution

Light SourcepHHalf-life (hours)
UV Light5.0< 12
UV Light7.0< 12
UV Light9.0< 12
Sunlight5.0< 12
Sunlight7.0< 12
Sunlight9.0< 12

Source: Data extrapolated from studies on pyraclostrobin.[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Drench Stock Solution (1000 ppm)

Materials:

  • This compound technical grade (≥98% purity)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound technical grade powder on an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is fully dispersed. Gentle heating may be applied if necessary, but avoid high temperatures.

  • Once dispersed, allow the solution to cool to room temperature.

  • Adjust the pH of the solution to 5.0 using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

  • Add deionized water to the flask to bring the final volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in an amber glass bottle at 4°C for short-term storage. For longer-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Stability Testing of this compound in Aqueous Solution

Objective: To determine the stability of this compound under different pH and light conditions.

Methodology:

  • Prepare a 10 ppm this compound solution from the stock solution in three different buffers: pH 5.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).

  • For each pH, prepare two sets of samples: one to be exposed to light and one to be kept in the dark as a control.

  • For the photostability study, place the solutions in quartz tubes and expose them to a light source (e.g., a xenon lamp simulating sunlight or a UV lamp).

  • For the hydrolysis study, store the dark control samples in amber glass vials at a constant temperature (e.g., 25°C).

  • Collect aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

  • Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the degradation kinetics and the half-life (t½) of this compound under each condition.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 278 nm

  • Column Temperature: 30°C

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the experimental samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare Stock Solution prep_drench Prepare Drench Solution prep_stock->prep_drench ph_adjust Adjust pH prep_drench->ph_adjust hydrolysis Hydrolysis Study (Dark) ph_adjust->hydrolysis photolysis Photolysis Study (Light) ph_adjust->photolysis sampling Time-point Sampling hydrolysis->sampling photolysis->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis hplc->data

Caption: Experimental workflow for this compound stability testing.

troubleshooting_logic start Issue with Drench Solution precipitate Precipitation / Cloudiness? start->precipitate efficacy Reduced Efficacy? precipitate->efficacy No check_mixing Review Mixing Order & Water Quality precipitate->check_mixing Yes clogging Equipment Clogging? efficacy->clogging No check_storage Verify Storage Conditions (pH, Light) efficacy->check_storage Yes check_dissolution Ensure Complete Dissolution clogging->check_dissolution Yes end Solution Optimized clogging->end No jar_test Perform Jar Test check_mixing->jar_test jar_test->end check_storage->end check_dissolution->jar_test

References

Technical Support Center: Managing Cross-Resistance Between Pyraoxystrobin and Other QoI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyraoxystrobin and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant loss of efficacy with this compound in our experiments, even at recommended dosages. What is the likely cause?

A1: The most probable cause is the development of fungicide resistance within the target fungal population. QoI fungicides, including this compound, are highly specific, targeting a single site in the fungal respiratory chain.[1] This specificity makes them prone to resistance development, often through a single mutation in the target gene.[1] The most common mutation conferring high-level resistance to QoI fungicides is the G143A substitution in the cytochrome b (cytb) gene.[2][3][4]

Q2: How can we confirm if our fungal isolates have developed resistance to this compound?

A2: You can confirm resistance through two primary methods:

  • Biological Assays (Sensitivity Testing): This involves growing the fungal isolates on media amended with a range of fungicide concentrations to determine the Effective Concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value compared to a known sensitive (wild-type) isolate indicates resistance.

  • Molecular Diagnostics: These methods detect specific mutations associated with resistance. Techniques like PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) or sequencing of the cytb gene can identify the G143A mutation or other less common mutations like F129L.[5][6][7] Real-time PCR assays have also been developed for rapid and high-throughput screening.[8][9][10]

Q3: If we confirm resistance to this compound, can we switch to another QoI fungicide like azoxystrobin or trifloxystrobin?

A3: It is highly likely that you will observe cross-resistance among different QoI fungicides.[11][12] Most QoI fungicides share the same binding site on the cytochrome b protein.[1][2] Therefore, a mutation like G143A that confers resistance to this compound will typically confer resistance to other fungicides in the same FRAC Group 11.[13][14] It is crucial to test for cross-resistance or, preferably, switch to a fungicide with a different mode of action (i.e., a different FRAC group).[15][16]

Q4: We are designing a long-term study. What strategies can we implement to delay or manage the development of QoI resistance in our fungal cultures?

A4: To manage resistance, you should minimize the selection pressure exerted by the fungicide.[17] Key strategies include:

  • Alternation: Alternate applications of QoI fungicides with fungicides from different FRAC groups that are effective against the target pathogen.[16]

  • Mixtures: Use tank-mixtures of QoI fungicides with effective fungicides from different FRAC groups. The mixing partner should provide good disease control when used alone.[1]

  • Limiting Applications: Reduce the total number of QoI applications per season or experimental cycle.[15][16]

  • Preventative Applications: Apply fungicides before the pathogen population becomes large and well-established to reduce the probability of selecting for resistant individuals.[16][17]

Q5: Are there different levels of QoI resistance? Does the specific mutation matter?

A5: Yes, the level of resistance often depends on the specific mutation in the cytochrome b gene.

  • G143A (Glycine to Alanine at position 143): This is the most common mutation and typically confers a high level of resistance. Resistance factors (RF) are often greater than 100, leading to a complete loss of disease control in the field.[3][18]

  • F129L (Phenylalanine to Leucine at position 129): This mutation usually results in moderate or partial resistance, with RFs ranging from 5 to 50.[3][18] Fungicides may still provide some level of control against pathogens with this mutation.

  • G137R (Glycine to Arginine at position 137): This is a rare mutation and also confers moderate resistance.[3]

Data Presentation

Table 1: Cross-Resistance Patterns for QoI Fungicides in Fungal Pathogens with the G143A Mutation
FungicideChemical SubgroupPathogen ExampleEC50 Wild-Type (µg/mL)EC50 G143A Mutant (µg/mL)Resistance Factor (RF)Reference
PyraclostrobinMethoxy-carbamateCercospora beticola≤ 0.006> 0.92> 153[9]
AzoxystrobinMethoxy-acrylatePyricularia oryzaeVariesHigh> 100[14]
TrifloxystrobinMethoxy-imino-acetateBotrytis cinereaVariesHigh30 - 130[13]
PicoxystrobinMethoxy-acrylateCercospora sojina0.087 - 0.243> 10> 41[19]

Note: EC50 values and Resistance Factors can vary significantly between pathogen species and specific experimental conditions.

Key Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This protocol determines the EC50 value of a fungicide against a specific fungal isolate.

1. Preparation of Fungicide Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 1,000 µg/mL) of the fungicide in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial dilutions to create a range of working concentrations.

2. Media Preparation:

  • Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[20]
  • Cool the medium to approximately 50-55°C in a water bath.
  • Add the appropriate volume of fungicide working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[21] Also, prepare control plates with the solvent alone.
  • Pour the amended media into petri dishes and allow them to solidify.

3. Inoculation:

  • From an actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the colony margin.[22]
  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.[21] Use at least three replicate plates per concentration.[21]

4. Incubation:

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[21]

5. Data Collection and Analysis:

  • Measure the colony diameter at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.[21]
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.[21][23]

Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

This protocol identifies the G143A mutation, which is indicative of high-level QoI resistance.

1. DNA Extraction:

  • Harvest mycelia from the fungal isolate grown in pure culture.
  • Extract genomic DNA using a commercial extraction kit or a standard CTAB protocol.[24]

2. PCR Amplification:

  • Amplify the region of the cytb gene containing codon 143 using specific primers.[5][24]
  • Example Primer Pair (conceptual):
  • Forward: 5'-[Sequence upstream of codon 143]-3'
  • Reverse: 5'-[Sequence downstream of codon 143]-3'
  • Perform PCR with appropriate cycling conditions (annealing temperature, extension time) for the specific primers and pathogen.

3. Restriction Enzyme Digestion:

  • The G143A mutation often creates or removes a recognition site for a specific restriction enzyme. For example, the mutation from GGT (Glycine) to GCT (Alanine) can be detected by an enzyme that recognizes one of these sequences. The enzyme ItaI has been used for this purpose.[5]
  • Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions.

4. Gel Electrophoresis:

  • Separate the digested DNA fragments on an agarose gel.
  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
  • Interpretation:
  • Sensitive (Wild-Type) Isolate: Will show a specific banding pattern (e.g., one uncut band if the restriction site is absent).
  • Resistant (G143A) Isolate: Will show a different banding pattern (e.g., two smaller, cut bands if the mutation creates the restriction site).

Visualizations

Signaling Pathways and Workflows

QoI_MoA_Resistance cluster_Mitochondrion Fungal Mitochondrion cluster_Fungicide Mechanism of Action cluster_Resistance Resistance Mechanism UQH2 UQH2 (Ubiquinol) ComplexIII Complex III (cytochrome bc1) UQH2->ComplexIII e- transfer CytC Cytochrome c ComplexIII->CytC e- transfer ATP ATP Synthesis CytC->ATP Drives This compound This compound (QoI Fungicide) Block BLOCKS This compound->Block Failure Binding Failure This compound->Failure Block->ComplexIII Binds to Qo site G143A G143A Mutation in cytochrome b G143A->Failure Alters Qo site Respiration Respiration Continues Failure->Respiration

Caption: Mode of action of QoI fungicides and the G143A resistance mechanism.

Resistance_Diagnosis_Workflow cluster_Testing Resistance Testing Start Start: Observed Efficacy Loss Sample 1. Collect Fungal Isolates from treated & untreated areas Start->Sample Isolate 2. Purify Cultures on growth medium Sample->Isolate Bioassay 3a. Biological Assay (Amended Media) Isolate->Bioassay DNA_Ext DNA Extraction Isolate->DNA_Ext EC50 Calculate EC50 & Resistance Factor (RF) Bioassay->EC50 Analysis 4. Data Analysis & Conclusion EC50->Analysis Molecular 3b. Molecular Diagnostics Molecular->Analysis PCR PCR / Sequencing of cytb gene DNA_Ext->PCR Mutation Identify Mutations (e.g., G143A) PCR->Mutation Mutation->Molecular Report End: Resistance Confirmed Analysis->Report

Caption: Experimental workflow for diagnosing fungicide resistance.

Management_Decision_Tree Start Is QoI (e.g., this compound) efficacy reduced? Test Confirm resistance (See Diagnosis Workflow) Start->Test Yes CheckApp Review application protocol: - Correct dosage? - Proper coverage? - Environmental factors? Start->CheckApp No Resistant Is resistance confirmed? Test->Resistant AvoidQoI High Cross-Resistance Risk: - STOP use of ALL Group 11 fungicides - Select fungicide from a different FRAC group Resistant->AvoidQoI Yes ContinueQoI Continue use, but implement anti-resistance strategy: - Rotate MoA - Use tank-mixes - Monitor population Resistant->ContinueQoI No

References

Technical Support Center: Molecular Diagnostics for Pyraoxystrobin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the molecular detection of pyraoxystrobin resistance markers in fungal pathogens.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for detecting this compound resistance markers.

I. Fungal DNA Extraction

Question: Why am I getting low yield or poor quality fungal DNA?

Answer: Obtaining high-quality DNA from fungi can be challenging due to their rigid cell walls, which are composed of chitin, β-glucans, and mannoproteins[1]. These components make the cells resistant to lysis by conventional methods[1][2]. Common causes for low yield and poor quality include:

  • Incomplete Cell Lysis: The fungal cell wall is tough to break down[1][2][3]. Standard extraction protocols designed for bacteria or mammalian cells are often inefficient[1][2].

  • Presence of PCR Inhibitors: Fungal cultures can contain polysaccharides and secondary metabolites that co-purify with DNA and inhibit downstream enzymatic reactions like PCR[1].

  • DNA Degradation: Improper sample handling or storage can lead to DNA fragmentation[1].

Troubleshooting Steps:

  • Enhance Mechanical Disruption:

    • Use bead beating with sterile glass or zirconia beads. This method is often more effective than ultrasonication for fungal cell disruption[3].

    • Grind lyophilized (freeze-dried) mycelia into a fine powder with a mortar and pestle, often with the aid of liquid nitrogen to keep the sample frozen and brittle[2].

  • Optimize Enzymatic Lysis:

    • Incorporate cell wall-degrading enzymes into your lysis buffer. A combination of lyticase (or zymolyase) to break down β-glucans and chitinase is effective[3]. Proteinase K is also crucial for digesting proteins and inactivating nucleases[3].

  • Improve DNA Purity:

    • If using a kit-based method, ensure the kit is specifically designed for fungal DNA extraction, such as the Fungi/Yeast Genomic DNA Isolation Kit (Norgen Biotek Corp) which has shown satisfactory results[2].

    • For manual methods, include a phenol-chloroform extraction step to remove proteins and other contaminants[4].

    • Perform a final wash of the DNA pellet with 70% ethanol to remove residual salts that can inhibit PCR[5].

  • Assess DNA Quality:

    • Run an aliquot of your extracted DNA on a 0.7-1.0% agarose gel to check for integrity. High molecular weight DNA should appear as a sharp band, while degraded DNA will present as a smear[4][5].

    • Use a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. An A260/280 ratio of ~1.8 is indicative of pure DNA. A low A260/230 ratio suggests contamination with polysaccharides or phenol.

II. PCR Amplification of the Cytochrome b Gene

Question: My PCR for the cytochrome b (cyt b) gene failed (no band) or the yield is very low.

Answer: PCR failure is a common issue that can be attributed to several factors, from the quality of the template DNA to suboptimal reaction conditions[6][7].

Troubleshooting Steps:

  • Check Template DNA:

    • Quality and Quantity: Ensure your DNA is of high purity and integrity (see DNA Extraction section). Use 50-100 ng of template DNA per reaction as a starting point. If your DNA is contaminated with inhibitors, try diluting the template 1:10 or 1:100, as this can dilute the inhibitors to a non-inhibitory concentration[8].

    • Positive Control: Always include a positive control (a DNA sample that has previously amplified successfully) to confirm that the PCR reagents and thermal cycler are working correctly.

  • Verify Primers:

    • Design: Re-check your primer sequences for complementarity to the target cyt b gene sequence. Use primer design tools to avoid hairpins, self-dimers, and cross-dimers[7]. Perform a BLAST search to ensure specificity[7].

    • Integrity: Primers can degrade with repeated freeze-thaw cycles. Use fresh aliquots if degradation is suspected.

  • Optimize PCR Conditions:

    • Annealing Temperature (Ta): This is the most critical parameter. If the Ta is too high, primers won't bind efficiently, leading to low or no product. If it's too low, non-specific binding can occur[6][7]. The rule of thumb is to use a Ta that is 5°C lower than the lowest primer melting temperature (Tm)[7]. For best results, perform a gradient PCR to empirically determine the optimal Ta.

    • Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire amplicon. A general guideline is 1 minute per kilobase (kb) of product length[7].

    • Magnesium Chloride (MgCl₂) Concentration: Mg²⁺ is a cofactor for Taq polymerase. Its concentration affects enzyme activity and primer binding. Optimize the MgCl₂ concentration, typically between 1.5 and 2.5 mM[6].

Question: I am seeing non-specific bands or primer-dimers in my PCR results.

Answer: The presence of multiple bands or a low molecular weight smear indicates that the PCR is not specific to the target cyt b sequence[7].

Troubleshooting Steps:

  • Increase Annealing Temperature (Ta): This is the most effective way to increase specificity. Increase the Ta in 1-2°C increments to discourage non-specific primer binding[5].

  • Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers. Try reducing the primer concentration in your reaction.

  • Decrease Cycle Number: Using an excessive number of cycles (e.g., >35) can lead to the amplification of non-specific products[7].

  • Hot-Start PCR: Use a hot-start Taq polymerase. This prevents the enzyme from being active at lower temperatures where non-specific primer binding can occur before the first denaturation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of this compound resistance?

A1: The primary mechanism of resistance to this compound and other Quinone outside Inhibitor (QoI) fungicides is due to point mutations in the mitochondrial cytochrome b (cyt b) gene[9][10]. These mutations prevent the fungicide from binding to its target site in the respiratory chain, thereby rendering it ineffective[11].

Q2: Which specific mutations in the cyt b gene are associated with this compound resistance?

A2: The most frequently reported mutation conferring high levels of resistance is a single nucleotide polymorphism (SNP) at codon 143, which results in a glycine to alanine substitution (G143A)[9][10][12]. Another substitution at the same position, G143S (glycine to serine), has also been shown to confer high resistance in fungi like Magnaporthe oryzae[13][14][15]. Other mutations, such as F129L (phenylalanine to leucine) and G137R (glycine to arginine), have been associated with moderate levels of resistance[9][10][16].

Q3: What molecular methods can be used to detect these resistance markers?

A3: Several molecular methods are available, varying in complexity, cost, and throughput:

  • Allele-Specific PCR (AS-PCR): Uses primers designed to specifically amplify either the wild-type (sensitive) or the mutant (resistant) allele[10][12]. It is a rapid and cost-effective method for screening known mutations.

  • PCR-RFLP (Restriction Fragment Length Polymorphism): This method involves amplifying the target region of the cyt b gene and then digesting the PCR product with a restriction enzyme that cuts only the wild-type or the mutant sequence[10][17]. The resulting fragment patterns on a gel indicate the genotype.

  • Sanger Sequencing: This is the gold standard method. It involves sequencing the entire cyt b gene fragment to identify any mutations present, including novel ones[9][10].

  • High-Resolution Melting (HRM) Analysis: A post-PCR method that analyzes the melting curve of a DNA fragment. Different sequences (e.g., wild-type vs. mutant) will have slightly different melting temperatures (Tm), allowing for their differentiation[18][19][20]. It is a rapid, closed-tube method suitable for high-throughput screening of known SNPs[19][20].

  • Digital PCR (dPCR): A highly sensitive method that can quantify the proportion of mutant alleles in a mixed population, making it useful for early detection of emerging resistance[17].

Q4: Can alternative splicing of the cyt b gene affect this compound resistance?

A4: While the primary mechanism is point mutations, the presence or absence of introns can play a role. For example, in Botrytis cinerea, the presence of an intron (Bcbi-143/144) near codon 143 can prevent the occurrence of the G143A mutation, thus maintaining sensitivity to QoI fungicides[12]. The absence of this intron is associated with a higher risk of resistance development[12]. While alternative splicing is a known mechanism for regulating gene function and can be involved in stress responses and drug resistance in fungi, its direct role in this compound resistance through the cyt b gene is less documented than point mutations[21][22].

Data Presentation

Table 1: Comparison of EC₅₀ Values for Pyraclostrobin in Sensitive and Resistant Fungal Isolates.

Fungal SpeciesResistance MechanismSensitive (Wild-Type) EC₅₀ (µg/mL)Resistant (Mutant) EC₅₀ (µg/mL)Reference
Magnaporthe oryzaeG143S Mutation0.0094 (average)> 50[13]
Fusarium pseudograminearumG143S Mutation0.071 (average)> 100[14]
Colletotrichum acutatum (F129L)F129L Mutation< 0.11.2 - 2.5[10]
Colletotrichum acutatum (G143A)G143A Mutation< 0.1> 100[10]
Fusarium graminearumNot specified0.24 - 0.28 (median)Not specified[23]

EC₅₀ (Effective Concentration 50%): The concentration of a fungicide that inhibits 50% of fungal growth or germination.

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction

This protocol is a generalized method combining mechanical and chemical lysis, suitable for many filamentous fungi.

Materials:

  • Fungal mycelia (fresh, frozen, or lyophilized)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • 1.5 mL microcentrifuge tubes

  • Extraction Buffer (200 mM Tris-HCl pH 8.0, 250 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (100%, cold)

  • Ethanol (70%, cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A (10 mg/mL)

Methodology:

  • Harvest approximately 100-200 mg of fungal mycelia.

  • If using fresh or frozen tissue, immediately place it in a pre-chilled mortar. Add liquid nitrogen and grind the tissue to a fine powder.

  • Transfer the powdered mycelia to a 1.5 mL microcentrifuge tube.

  • Add 600 µL of pre-warmed (65°C) Extraction Buffer. Vortex vigorously to mix.

  • Incubate the tube at 65°C for 1 hour, vortexing every 15-20 minutes.

  • Add 600 µL of Phenol:Chloroform:Isoamyl Alcohol. Mix by inversion for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 600 µL of Chloroform:Isoamyl Alcohol. Mix by inversion for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes (approx. 400 µL) of cold isopropanol. Mix gently by inversion until DNA precipitates.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 50 µL of TE Buffer containing RNase A (final concentration 20 µg/mL). Incubate at 37°C for 30 minutes.

  • Store the DNA at -20°C.

Protocol 2: PCR for Cytochrome b Gene Amplification

This protocol is for amplifying the region of the cyt b gene containing the common resistance codons (e.g., 129, 137, 143). Primers must be designed based on the specific fungal species being investigated.

Materials:

  • Fungal genomic DNA (template)

  • Forward and Reverse Primers for cyt b (10 µM stocks)

  • Taq DNA Polymerase (or a high-fidelity polymerase) and its corresponding buffer

  • dNTP mix (10 mM)

  • MgCl₂ (if not included in the buffer)

  • Nuclease-free water

  • PCR tubes

Methodology:

  • Prepare a PCR master mix on ice. For a single 25 µL reaction:

    • 5x PCR Buffer: 5 µL

    • dNTP mix (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase: 0.25 µL

    • Nuclease-free water: 15.25 µL

    • Total Master Mix Volume: 23 µL

  • Aliquot 23 µL of the master mix into each PCR tube.

  • Add 2 µL of template DNA (approx. 50 ng) to each tube.

  • Set up the thermal cycler with the following conditions (adjust as needed):

    • Initial Denaturation: 95°C for 3 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analyze the PCR products by running 5 µL on a 1.5% agarose gel alongside a DNA ladder to confirm the size of the amplicon.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Molecular Analysis Fungal_Culture Fungal Culture/ Infected Tissue DNA_Extraction Genomic DNA Extraction Fungal_Culture->DNA_Extraction PCR PCR Amplification of cyt b Gene DNA_Extraction->PCR High-Quality DNA Purification PCR Product Purification PCR->Purification HRM HRM Analysis PCR->HRM Directly after PCR Sequencing Sanger Sequencing Purification->Sequencing Clean Amplicon Analysis Sequence Analysis/ Melting Curve Analysis Sequencing->Analysis HRM->Analysis Result Resistance Genotype (e.g., G143A) Analysis->Result

Caption: Workflow for molecular detection of this compound resistance.

pcr_troubleshooting cluster_no_band Troubleshoot 'No Band' cluster_wrong_band Troubleshoot 'Wrong Band' Start PCR Experiment Gel Run Agarose Gel Start->Gel Band_OK Correct Band Size? Gel->Band_OK Success Proceed to Sequencing/HRM Band_OK->Success Yes No_Band No Band / Faint Band Band_OK->No_Band No Wrong_Band Non-specific Bands / Primer-Dimers Band_OK->Wrong_Band Partially / Incorrect Check_DNA Check DNA Quality & Quantity No_Band->Check_DNA Increase_Ta Increase Annealing Temperature Wrong_Band->Increase_Ta Check_Primers Verify Primer Design & Integrity Check_DNA->Check_Primers Optimize_Ta Optimize Annealing Temp (Gradient PCR) Check_Primers->Optimize_Ta Check_Reagents Check Reagents (Taq, dNTPs) Optimize_Ta->Check_Reagents Decrease_Primers Decrease Primer Concentration Increase_Ta->Decrease_Primers Hot_Start Use Hot-Start Taq Decrease_Primers->Hot_Start

Caption: Troubleshooting flowchart for common PCR issues.

qoi_mechanism cluster_ETC Mitochondrial Electron Transport Chain (Complex III) cluster_Action Fungicide Action & Resistance UQH2 Ubihydroquinone (UQH2) Qo_Site Qo Site of Cytochrome b UQH2->Qo_Site Electron Donor Cyt_c Cytochrome c Qo_Site->Cyt_c Electron Transfer Mutation G143A Mutation in Cytochrome b Qo_Site->Mutation Alters Binding Site ATP_Production ATP Production Cyt_c->ATP_Production Drives This compound This compound (QoI Fungicide) This compound->Qo_Site Binds & Blocks Electron Transfer Binding_Blocked Binding Blocked This compound->Binding_Blocked Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to Mutation->Binding_Blocked ATP_Normal ATP Production (Normal) Mutation->ATP_Normal Allows Electron Transfer Fungicide_Failure Fungicide Failure ATP_Normal->Fungicide_Failure

Caption: Mechanism of QoI fungicide action and G143A-mediated resistance.

References

Technical Support Center: Enhancing Pyraoxystrobin Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of pyraoxystrobin with tank-mix adjuvants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with this compound and tank-mix adjuvants.

Issue Potential Cause Recommended Solution
Reduced Fungicidal Efficacy Incompatible Tank Mix: Chemical or physical incompatibility between this compound and the adjuvant can reduce the activity of the fungicide.Conduct a Jar Test: Before mixing in the spray tank, perform a jar test to check for physical compatibility issues like clumping, separation, or the formation of precipitates.[1][2] Consult Compatibility Charts: Refer to manufacturer-provided compatibility charts for this compound and the specific adjuvant being used.[2][3] Check Water Quality: Water with a high mineral content (hard water) or high pH can negatively interact with some pesticides, reducing their efficacy. Use a water conditioner or buffering agent if necessary.[1][4]
Poor Coverage: The spray solution is not adequately covering the target plant surfaces, particularly on waxy or hairy leaves.Use a Surfactant/Spreader: Incorporate a nonionic surfactant (NIS) or an organosilicone surfactant to reduce the surface tension of the spray droplets, leading to better spreading and coverage.[5][6]
Inadequate Canopy Penetration: The spray is not reaching the lower parts of the plant canopy, leaving some areas unprotected.Select Appropriate Adjuvant and Nozzle: Use a deposition aid or an adjuvant that increases droplet size to improve canopy penetration.[7] The choice of spray nozzle also significantly impacts droplet size and distribution.
Phytotoxicity (Crop Injury) High Adjuvant Concentration: Using a higher than recommended concentration of certain adjuvants, especially crop oil concentrates (COCs) or methylated seed oils (MSOs), can cause burning or yellowing of plant tissues.Follow Label Recommendations: Strictly adhere to the recommended usage rates for both this compound and the adjuvant as specified on their labels. Start with Lower Rates: When testing a new tank mix combination, begin with the lower end of the recommended adjuvant concentration range.
Environmental Conditions: Applying the tank mix during hot and humid conditions can increase the risk of phytotoxicity.Time of Application: Apply during cooler parts of the day, such as early morning or late evening, to minimize rapid drying and potential for leaf burn.
Inherent Sensitivity of this compound: Some studies have shown that the addition of adjuvants to pyraclostrobin can, in some cases, increase phytotoxicity compared to the fungicide applied alone.Careful Adjuvant Selection: Prioritize adjuvants with a known low phytotoxicity risk when working with this compound. If phytotoxicity is observed, consider switching to a different type of adjuvant.
Tank-Mix Incompatibility (Physical Issues) Incorrect Mixing Order: Adding components to the tank in the wrong sequence can lead to the formation of gels, precipitates, or separation of ingredients.Follow the WALES/DALES Method: Add products to the tank in the following order: W ater-soluble bags, A gitate, L iquid flowables and suspensions, E mulsifiable concentrates, S urfactants and solutions. Or D ry flowables and water-dispersible granules, A gitate, L iquid flowables and suspensions, E mulsifiable concentrates, S urfactants and solutions. Maintain Agitation: Keep the tank agitated throughout the mixing process and during application.[2]
Foaming: Excessive foam generation in the spray tank can lead to inaccurate application rates and potential overflow.Use a Defoaming Agent: Add a defoaming agent to the tank before adding products that are prone to foaming.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[9] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex (Complex III).[10] This disruption of the electron transport chain prevents the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

Q2: Why should I consider using a tank-mix adjuvant with this compound?

A2: Tank-mix adjuvants can enhance the performance of this compound in several ways:

  • Improved Efficacy: Adjuvants like surfactants and oils can increase the spreading and penetration of the fungicide on the plant surface, leading to better disease control.[5] One study showed that an adjuvant increased the fungicidal efficacy of pyraclostrobin against garlic rust.[9]

  • Enhanced Rainfastness: Sticker adjuvants help the fungicide adhere to the leaf surface, preventing it from being washed off by rain or irrigation.[6]

  • Drift Reduction: Drift control agents increase the size of spray droplets, reducing the amount of pesticide that drifts off-target.[6][7]

  • Improved Tank-Mixing: Compatibility agents can help to prevent the separation of products in the spray tank.[6]

Q3: What are the different types of adjuvants I can use with this compound?

A3: Several types of adjuvants can be used, each with a specific function:[5][6][8]

  • Surfactants (Spreaders/Wetting Agents): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface. Nonionic surfactants (NIS) are commonly used.

  • Oils (Crop Oil Concentrates - COCs and Methylated Seed Oils - MSOs): Can enhance the penetration of the fungicide through the plant cuticle.

  • Stickers: Increase the adhesion of the fungicide to the leaf surface.

  • Deposition Aids/Drift Control Agents: Increase droplet size to minimize spray drift.

  • Water Conditioners/Buffers: Adjust the pH of the spray solution to optimize fungicide stability and performance.

Q4: How do I perform a jar test for compatibility?

A4: A jar test is a simple way to check for physical incompatibility before mixing a large batch.[1][2]

  • Use a clean, clear glass jar with a lid.

  • Add water from the same source you will use for spraying, filling the jar about halfway.

  • Add the this compound and adjuvant in the correct proportions and order (WALES/DALES method) as you would in the spray tank.

  • Cap the jar and shake it vigorously.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as flakes, crystals, gelling, or separation.

Q5: Can adding an adjuvant to this compound increase the risk of phytotoxicity?

A5: Yes, in some cases. One study on pyraclostrobin reported that the addition of adjuvants, in some instances, led to increased phytotoxicity compared to the fungicide applied alone.[11] It is crucial to always follow the label's recommended rates for both the fungicide and the adjuvant and to test on a small area before widespread application if you are unsure about a particular tank mix.

Data Presentation

Table 1: Impact of Adjuvants on Pyraclostrobin Efficacy and Residue

TreatmentDisease Severity (Garlic Rust)Pyraclostrobin Residue on Day 1 (mg/kg)Pyraclostrobin Residue on Day 14 (mg/kg)
Pyraclostrobin aloneHigherLowerLower
Pyraclostrobin + Dash® HC EC AdjuvantLowerHigherHigher

Source: Adapted from a study on pyraclostrobin and boscalid on garlic. The adjuvant increased the retention and efficacy of the fungicides.[9]

Table 2: Potential Effects of Adjuvant Addition to Pyraclostrobin

Adjuvant TypePotential Positive EffectPotential Negative Effect
Nonionic Surfactant (NIS)Improved Spreading and CoverageMinimal
Crop Oil Concentrate (COC)Enhanced PenetrationIncreased risk of phytotoxicity
Methylated Seed Oil (MSO)Enhanced PenetrationIncreased risk of phytotoxicity
StickerIncreased RainfastnessMay reduce initial uptake
Deposition AidReduced Spray DriftMay result in larger droplets and less uniform coverage

Note: The effects can vary depending on the specific product, crop, and environmental conditions.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound with a Tank-Mix Adjuvant

  • Experimental Design:

    • Set up a randomized complete block design with a minimum of four replications.

    • Include the following treatments:

      • Untreated Control

      • This compound applied alone at the recommended rate.

      • This compound applied with the test adjuvant at the recommended rates.

      • Adjuvant applied alone (to check for any intrinsic fungicidal or phytotoxic effects).

  • Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Disease Assessment:

    • Inoculate plants with the target pathogen or use a site with natural disease pressure.

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale.

  • Data Analysis:

    • Analyze disease severity data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Protocol 2: Assessing Physical and Chemical Compatibility (Jar Test)

  • Materials:

    • Clean, clear glass jars (1-quart or 1-liter) with lids.

    • Water from the intended spray source.

    • This compound formulation.

    • Adjuvant(s) to be tested.

    • Pipettes or measuring cylinders for accurate measurement.

  • Procedure:

    • Fill a jar halfway with water.

    • Add the this compound and adjuvant(s) in the correct mixing order (WALES/DALES) and at a ratio proportional to the intended spray volume.

    • Secure the lid and invert the jar 10-15 times to mix thoroughly.

    • Let the jar stand for 30 minutes and observe for any signs of incompatibility such as:

      • Precipitation: Formation of solid particles.

      • Flocculation: Clumping of particles.

      • Phase Separation: Layers forming in the mixture.

      • Gelling: Thickening of the mixture.

    • If any of these occur, the tank mix is likely incompatible.

Visualizations

G cluster_0 Mitochondrial Electron Transport Chain in Fungi Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Inhibition Inhibition No_ATP ATP Production Halted Complex_III->No_ATP Complex_IV Complex IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient drives synthesis This compound This compound This compound->Complex_III Blocks Qo site Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: this compound's mode of action in the fungal mitochondrion.

G cluster_workflow Experimental Workflow for Adjuvant Efficacy Testing start Start: Define Objectives design Experimental Design (Randomized Complete Block) start->design treatments Prepare Treatments: - Control - this compound Alone - this compound + Adjuvant - Adjuvant Alone design->treatments application Calibrated Spray Application treatments->application incubation Incubation Period application->incubation assessment Disease Severity Assessment (e.g., 7, 14, 21 days) incubation->assessment data_analysis Data Analysis (ANOVA) assessment->data_analysis conclusion Conclusion on Adjuvant Efficacy data_analysis->conclusion end End conclusion->end

Caption: Workflow for evaluating this compound and adjuvant efficacy.

G cluster_troubleshooting Troubleshooting Logic for Poor Efficacy cluster_solutions Potential Solutions start Poor Efficacy Observed check_compatibility Check Tank-Mix Compatibility (Jar Test, Compatibility Charts) start->check_compatibility check_coverage Evaluate Spray Coverage (Water-Sensitive Paper) check_compatibility->check_coverage If Compatible solution_compatibility Change Adjuvant or Use Compatibility Agent check_compatibility->solution_compatibility If Incompatible check_penetration Assess Canopy Penetration check_coverage->check_penetration If Coverage is Good solution_coverage Add/Change Surfactant check_coverage->solution_coverage If Coverage is Poor check_phytotoxicity Inspect for Phytotoxicity check_penetration->check_phytotoxicity If Penetration is Adequate solution_penetration Use Deposition Aid check_penetration->solution_penetration If Penetration is Poor solution_phytotoxicity Reduce Adjuvant Rate or Change Adjuvant Type check_phytotoxicity->solution_phytotoxicity If Phytotoxicity is Present

Caption: A logical approach to troubleshooting poor this compound efficacy.

References

refining application timing of pyraoxystrobin for curative vs. preventative action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the application timing of pyraoxystrobin for both curative and preventative action in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between preventative and curative action for this compound?

A1: this compound, a Quinone outside Inhibitor (QoI) fungicide, primarily acts by inhibiting mitochondrial respiration in fungi, which stops energy production and leads to fungal death.[1][2][3]

  • Preventative Action: Application before fungal spores germinate and infect the plant. This compound forms a protective barrier on the plant surface and within the waxy cuticle, preventing infection from occurring.[1][2][3] This is the most effective use of the fungicide.

  • Curative Action: Application after infection has occurred but ideally in the very early stages.[2][3] this compound's systemic and translaminar movement allows it to penetrate plant tissue and halt the growth of the pathogen internally.[1][2] However, its effectiveness decreases significantly as the infection progresses.

Q2: How critical is application timing for the efficacy of this compound?

A2: Timing is the most critical factor determining the success of this compound applications.[4] As a strobilurin fungicide, its highest efficacy is achieved when applied preventatively.[1][5] Delaying application until after symptoms appear will result in reduced disease control.

Q3: Can this compound eradicate an established fungal infection?

A3: While this compound has some early curative potential, it is not considered an eradicative fungicide.[2][3] It can stop the progression of a very recent infection but will not cure a plant with well-developed disease symptoms.

Q4: What is the recommended application interval for this compound in a research setting?

A4: The optimal interval depends on disease pressure and environmental conditions. For preventative strategies under continuous disease pressure, a 10-14 day interval is often suggested.[3] However, for specific experimental aims, the timing should be adjusted based on the pathogen's life cycle.

Q5: How does this compound move within the plant?

A5: this compound exhibits translaminar and locally systemic movement.[1][2] This means it can move from the upper leaf surface to the lower surface and spread within the treated leaf, offering protection to areas not directly sprayed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor disease control despite this compound application. Late Application: The fungicide was applied too long after pathogen inoculation, allowing the infection to become well-established.For future experiments, shift the application timing to be preventative (before inoculation) or very early curative (within hours of inoculation).
Fungicide Resistance: The target pathogen may have developed resistance to QoI fungicides.Test the pathogen's sensitivity to this compound in vitro. Rotate with fungicides that have a different mode of action.
Inadequate Coverage: The application method did not provide thorough coverage of the plant tissue.Ensure complete and uniform spray coverage. For systemic movement, allow sufficient time for uptake.
Inconsistent results between preventative and curative trials. Variability in Inoculum Load: Different concentrations of fungal spores were used in the experiments.Standardize the inoculum concentration for all experimental setups.
Environmental Fluctuations: Changes in temperature, humidity, or light conditions affected disease development.Maintain consistent and controlled environmental conditions for all experimental replicates.
Phytotoxicity symptoms observed on treated plants. High Concentration: The applied concentration of this compound was too high for the specific plant species or growth stage.Conduct dose-response experiments to determine the optimal non-phytotoxic concentration.
Adjuvant Incompatibility: The adjuvants or surfactants used in the formulation are causing phytotoxicity.Test the formulation components individually and in combination for phytotoxic effects.

Quantitative Data Summary

The following tables summarize the efficacy of strobilurin fungicides, including pyraclostrobin and the closely related azoxystrobin, when applied at different times relative to pathogen inoculation. The data consistently demonstrates the superior performance of preventative applications.

Table 1: Efficacy of Pyraclostrobin Against Sclerotium rolfsii on detached Caladium chinense leaves.

Application TimingConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)
Preventative0.580-90-
Curative0.5-60-70
Preventative1.0>90-
Curative1.0-~70

Data adapted from a study on the baseline sensitivity and control efficacy of pyraclostrobin.[5]

Table 2: Efficacy of Pyraclostrobin Against Anthracnose (Colletotrichum acutatum) on Strawberry Fruit.

Application Timing Relative to InoculationDisease Incidence (%)
48 hours before< 10
24 hours before< 10
8 hours before< 10
3 hours before< 10
3 hours after~15
8 hours after~20
24 hours after> 30
48 hours after> 40
Untreated Control> 60

Data generalized from a study on the pre- and post-infection activity of pyraclostrobin. Post-infection applications were generally less effective than protective sprays.[6]

Table 3: Efficacy of Azoxystrobin Against Powdery Mildew on Squash.

Application TypeFungicideEfficacy (%)
ProtectiveAzoxystrobin70.7
CurativeAzoxystrobin57.6
ProtectiveAzoxystrobin + Difenoconazole83.3
CurativeAzoxystrobin + Difenoconazole69.3

Data from a study comparing the protective and curative activity of azoxystrobin and its mixtures.[7][8]

Experimental Protocols

1. In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

  • Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

    • Prepare a series of dilutions from the stock solution.

    • Add the appropriate volume of each dilution to molten potato dextrose agar (PDA) to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

    • Incubate the plates at the optimal temperature for fungal growth (e.g., 25-28°C).

    • Measure the colony diameter at regular intervals until the fungus in the control plates reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

2. In Vivo Preventative and Curative Efficacy Testing (Detached Leaf Assay)

  • Objective: To evaluate the preventative and curative efficacy of this compound on detached plant leaves.

  • Methodology:

    • Excise healthy, uniform leaves from the host plant.

    • For Preventative Assay:

      • Spray the leaves with the desired concentration of this compound solution until runoff.

      • Allow the leaves to dry completely.

      • Inoculate the treated leaves with a standardized suspension of fungal spores or a mycelial plug.

    • For Curative Assay:

      • Inoculate the leaves with a standardized suspension of fungal spores or a mycelial plug.

      • Incubate for a defined period (e.g., 6, 12, 24, 48 hours) to allow for infection to establish.

      • Spray the inoculated leaves with the this compound solution.

    • Place the leaves in a humid chamber to maintain high humidity.

    • Incubate under controlled conditions (temperature and light) optimal for disease development.

    • Assess disease severity (e.g., lesion size, percentage of necrotic area) after a specified incubation period.

    • Compare the disease severity in treated leaves to an untreated, inoculated control.

Visualizations

cluster_preventative Preventative Action cluster_curative Curative Action p1 This compound Application p2 Protective Layer on Plant Surface p1->p2 p3 Fungal Spore Arrival p2->p3 p4 Spore Germination Inhibited p3->p4 p5 Infection Prevented p4->p5 c1 Fungal Spore Arrival & Germination c2 Initial Infection (Pre-symptomatic) c1->c2 c3 This compound Application c2->c3 c4 Fungicide Uptake & Systemic Movement c3->c4 c5 Fungal Growth Halted c4->c5

Caption: Signaling pathways for preventative vs. curative action.

cluster_workflow Experimental Workflow: Efficacy Testing cluster_preventative Preventative Trial cluster_curative Curative Trial prep Prepare this compound Dilutions p_treat Treat Plant/Leaf prep->p_treat c_inoc Inoculate with Pathogen prep->c_inoc p_inoc Inoculate with Pathogen p_treat->p_inoc incubate Incubate under Controlled Conditions p_inoc->incubate c_treat Treat Plant/Leaf (Post-Inoculation) c_inoc->c_treat c_treat->incubate assess Assess Disease Severity incubate->assess analyze Analyze Data & Calculate Efficacy assess->analyze

Caption: Experimental workflow for efficacy testing.

cluster_outcomes Expected Outcomes timing Application Timing high_efficacy High Efficacy (>80% Control) timing->high_efficacy Preventative (Before Inoculation) mod_efficacy Moderate Efficacy (50-70% Control) timing->mod_efficacy Early Curative (Hours Post-Inoculation) low_efficacy Low Efficacy (<50% Control) timing->low_efficacy Late Curative (Days Post-Inoculation/ Post-Symptom)

Caption: Logical relationship between timing and efficacy.

References

Technical Support Center: Pyraoxystrobin Dosage Adjustment for Fungal Pathogen Pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pyraoxystrobin dosage in response to varying fungal pathogen pressures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[4] It specifically blocks the electron transfer at the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5] This disruption of the electron transport chain prevents ATP synthesis, leading to a cessation of energy production within the fungal cell and ultimately causing cell death.[4][5][6]

Q2: What is the spectrum of activity for this compound?

A2: this compound is a broad-spectrum fungicide effective against a wide range of plant pathogenic fungi, including those from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[4] It is used to control diseases such as powdery mildew, rusts, leaf spots, blights, and anthracnose on a variety of crops.[7][8][9]

Q3: How does fungal pathogen pressure influence the required dosage of this compound?

A3: Higher fungal pathogen pressure generally requires a more robust management strategy. While specific quantitative adjustments for this compound dosage based on disease pressure are not extensively documented in publicly available literature, general principles of fungicide application suggest that under high disease pressure, using the higher end of the recommended dose range and shorter application intervals is advisable.[10][11] Conversely, under low disease pressure, the lower end of the recommended dose range may be sufficient.[11] Disease forecasting models can help determine the risk of infection and optimize the timing of applications, which indirectly relates to managing pathogen pressure.[12]

Q4: Are there established EC50 values for this compound against common fungal pathogens?

A4: Yes, EC50 (Effective Concentration 50%) values, which represent the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination, have been determined for this compound against several pathogens. These values are crucial for understanding the baseline sensitivity of a fungal population and for monitoring the development of resistance. Refer to Table 1 for a summary of reported EC50 values.

Troubleshooting Guide

Problem: Reduced efficacy of this compound treatment despite application at the recommended dosage.

Possible Causes and Solutions:

  • Fungicide Resistance: The target fungal population may have developed resistance to QoI fungicides. The G143A mutation in the cytochrome b gene is a common mechanism of resistance to this class of fungicides.[13]

    • Solution: Conduct fungicide sensitivity testing on isolates from the target population to determine their EC50 values. If resistance is confirmed, rotate to a fungicide with a different mode of action (i.e., a different FRAC group).[1]

  • High Disease Pressure: The initial inoculum load or environmental conditions may be highly favorable for rapid disease development, overwhelming the applied fungicide dose.

    • Solution: In situations of high disease pressure, consider applying this compound at the maximum recommended label rate and shortening the interval between applications.[10][11] Prophylactic applications before disease establishment are generally more effective.[6]

  • Improper Application Timing: this compound has both preventative and curative properties, but it is most effective when applied before or in the very early stages of infection.[6]

    • Solution: Utilize disease forecasting models or regularly scout for disease symptoms to ensure timely application. For curative action, applications are most effective when disease incidence is low (e.g., less than 5%).[14]

  • Poor Spray Coverage: Inadequate coverage of the plant canopy can leave some tissues unprotected.

    • Solution: Ensure proper calibration of spray equipment and use sufficient water volume to achieve thorough coverage.[6] Adjuvants may improve spray deposition and coverage.[10]

  • Environmental Factors: Rainfall shortly after application can wash off the product. High temperatures and dry conditions can lead to droplet evaporation and reduced uptake.[10]

    • Solution: Check weather forecasts and avoid applying if rain is imminent. Apply during cooler parts of the day to minimize evaporation.

Data Presentation

Table 1: Reported EC50 Values of this compound Against Various Fungal Pathogens

Fungal PathogenEC50 Value (µg/mL)Measurement BasisReference
Magnaporthe oryzae0.0094Not Specified[2]
Botrytis cinerea0.033Spore Germination Inhibition[15]
Botrytis cinerea3.383Mycelial Growth Inhibition[16]
Sclerotium rolfsii0.0291 - 1.0871 (mean 0.4469)Mycelial Growth Inhibition[17]
Fusarium asiaticum0.012 - 0.135Mycelial Growth Inhibition[18]
Fusarium asiaticum0.047 - 0.291Conidium Germination Inhibition[18]
Fusarium graminearum0.010 - 0.105Mycelial Growth Inhibition[18]
Fusarium graminearum0.042 - 0.255Conidium Germination Inhibition[18]

Table 2: General Application Rate Recommendations for Pyraclostrobin Formulations

FormulationCropTarget DiseaseRecommended DosageReference
250 ECGeneralVarious10 mL per 100 L of water[1]
20% SCWheatRust, Leaf Spot150–200 mL/ha[6]
20% WGTomato, Soybean, Cotton, CornEarly Blight, Leaf Spots, etc.200 g/acre [8]

Note: These are general recommendations. Always refer to the product label for specific rates for your crop and region.

Experimental Protocols

1. Protocol for Determining Dose-Response Curves and EC50 Values

This protocol outlines a general method for determining the in vitro efficacy of this compound against a fungal pathogen.

  • Materials:

    • Pure this compound technical grade

    • Fungal isolate of interest

    • Appropriate solid or liquid growth medium (e.g., Potato Dextrose Agar/Broth)

    • Solvent for this compound (e.g., acetone)

    • Sterile petri dishes or multi-well plates

    • Micropipettes

    • Incubator

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known high concentration.

    • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested. The concentration range should bracket the expected EC50 value.

    • Amended Media Preparation: Incorporate the different concentrations of this compound into the molten agar medium before pouring into petri dishes or into the liquid broth in multi-well plates. A control with only the solvent should be included.

    • Inoculation:

      • Mycelial Growth Assay: Place a mycelial plug of a specific diameter from an actively growing culture onto the center of each agar plate.

      • Spore Germination Assay: Add a known concentration of fungal spores to the liquid medium in each well of a multi-well plate.

    • Incubation: Incubate the plates or multi-well plates under optimal conditions for fungal growth (temperature, light/dark cycle).

    • Data Collection:

      • Mycelial Growth: Measure the colony diameter at regular intervals.

      • Spore Germination: After a set incubation period, count the number of germinated and non-germinated spores under a microscope.

    • Data Analysis: Calculate the percent inhibition of growth or germination for each concentration relative to the solvent control. Plot the percent inhibition against the log of the fungicide concentration to generate a dose-response curve. Use probit or logit analysis to calculate the EC50 value.[19]

2. Protocol for Field Efficacy Trials

This protocol provides a general framework for conducting field trials to evaluate the efficacy of different this compound dosages.

  • Experimental Design:

    • Use a randomized complete block design with at least three replicates.[20]

    • Include an untreated control and a standard commercial fungicide as a reference.[21]

  • Plot Establishment:

    • Select a field with a history of the target disease or introduce artificial inoculum to ensure adequate disease pressure.[21]

    • Plot size should be sufficient to minimize inter-plot interference.

  • Treatments:

    • Apply different dosages of this compound, including rates below, at, and above the recommended label rate.[21]

  • Application:

    • Apply fungicides using calibrated equipment to ensure uniform coverage. Record all application details, including date, time, weather conditions, and spray volume.[20]

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals using standardized rating scales.

  • Data Collection:

    • Collect data on disease levels, crop phytotoxicity, and yield.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Signaling Pathway

Caption: Inhibition of mitochondrial respiration by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculation 5. Inoculate Media with Fungal Spores/Mycelia Fungal_Culture->Inoculation Fungicide_Stock 2. Prepare this compound Stock Solution Serial_Dilution 3. Serial Dilutions Fungicide_Stock->Serial_Dilution Media_Prep 4. Prepare Fungicide- Amended Media Serial_Dilution->Media_Prep Media_Prep->Inoculation Incubation 6. Incubate under Optimal Conditions Inoculation->Incubation Data_Collection 7. Measure Growth Inhibition Incubation->Data_Collection Dose_Response 8. Plot Dose-Response Curve Data_Collection->Dose_Response EC50_Calc 9. Calculate EC50 Value Dose_Response->EC50_Calc

Caption: Workflow for determining fungicide dose-response.

References

Validation & Comparative

Comparative Efficacy of Azoxystrobin and Other Fungicides for the Control of Citrus Green Mold (Penicillium digitatum)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of azoxystrobin and other commercially available fungicides in managing citrus green mold, a devastating postharvest disease caused by the fungus Penicillium digitatum. The information presented is collated from peer-reviewed scientific studies to aid researchers and professionals in the development of effective disease control strategies.

In Vitro Efficacy against Penicillium digitatum

The in vitro efficacy of fungicides is a critical preliminary assessment of their potential to inhibit fungal growth. The half-maximal effective concentration (EC50), the concentration of a fungicide that inhibits 50% of the mycelial growth or conidial germination, is a key metric in these evaluations.

Mycelial Growth Inhibition

A study established baseline sensitivities for several new postharvest fungicides against P. digitatum. The mean EC50 values for the inhibition of mycelial growth are summarized in the table below.

FungicideMean EC50 (μg/ml)
Azoxystrobin0.014[1][2]
Fludioxonil0.025[1][2]
Pyrimethanil0.313[1][2]

Lower EC50 values indicate higher efficacy.

Conidial Germination Inhibition

The same study also evaluated the impact of these fungicides on the germination of P. digitatum conidia.

FungicideMean EC50 (μg/ml)
Azoxystrobin0.074[1][2]
Fludioxonil0.163[1][2]
Pyrimethanil1.195[1][2]

Lower EC50 values indicate higher efficacy.

In Vivo Efficacy on Citrus Fruit

Laboratory and packing line studies provide crucial data on the performance of fungicides under conditions that mimic commercial application. The following data summarizes the incidence of green mold on lemon fruit after various postharvest fungicide treatments.

Single Fungicide Applications

The effectiveness of individual fungicides applied as aqueous solutions 9 to 21 hours after inoculation with P. digitatum was evaluated. While pyrimethanil demonstrated the highest level of control in delayed applications, the efficacy of azoxystrobin and fludioxonil was notable at earlier time points.[3][4][5]

Fungicide Treatment (1000-1200 mg/liter)Green Mold Incidence (%)
Azoxystrobin25.6[3]
Fludioxonil34.4[3]

Data reflects treatments applied with a significant delay after inoculation, where efficacy can decrease.

Fungicide Mixture Applications

Fungicide mixtures are a common strategy to enhance efficacy and manage resistance. The performance of an azoxystrobin-fludioxonil mixture was compared to other combinations.

Fungicide Mixture (500 mg/liter each)Green Mold Incidence (%)
Azoxystrobin-Fludioxonil6.9[3]
Imazalil-Pyrimethanil0.6[3]
TBZ-Fludioxonil14.3[3]
Control (Nontreated)70.1[3]

These results are from an experimental packing line study where treatments were applied 13-14 hours after inoculation.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the presented data and for designing future studies.

In Vitro Fungicide Sensitivity Assays

The baseline sensitivities of P. digitatum to various fungicides were determined using an agar dilution method.

G cluster_prep Fungicide Stock and Media Preparation cluster_inoc Inoculation and Incubation cluster_eval Data Collection and Analysis stock Prepare fungicide stock solutions in acetone or methanol amend Amend PDA with serial dilutions of each fungicide stock->amend pda Prepare Potato Dextrose Agar (PDA) pda->amend pour Pour amended PDA into Petri dishes amend->pour inoculate Place a mycelial plug in the center of each fungicide-amended plate pour->inoculate culture Culture P. digitatum isolates on PDA plugs Obtain mycelial plugs from the advancing margin of the colony culture->plugs plugs->inoculate incubate Incubate plates at 25°C in the dark inoculate->incubate measure Measure colony diameter after a set incubation period incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate ec50 Determine the EC50 value by regressing inhibition against fungicide concentration calculate->ec50

In Vitro Fungicide Efficacy Testing Workflow

Methodology: Fungicides were dissolved in an appropriate solvent and added to molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations. Mycelial plugs from actively growing cultures of P. digitatum were placed on the center of the fungicide-amended agar plates. The plates were then incubated, and the diameter of the fungal colonies was measured. The percentage of mycelial growth inhibition relative to a control (PDA without fungicide) was calculated. The EC50 values were then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[1][2]

In Vivo Fungicide Efficacy on Fruit

The protective and curative activity of fungicides was assessed on citrus fruit, typically lemons, which are highly susceptible to green mold.

G cluster_fruit_prep Fruit Preparation cluster_inoculation Inoculation cluster_treatment Fungicide Application cluster_incubation_eval Incubation and Evaluation select Select uniform, blemish-free citrus fruit (e.g., lemons) disinfect Surface-disinfect and rinse the fruit select->disinfect wound Create a uniform wound in the fruit's equator disinfect->wound inoculate Pipette a known volume of the spore suspension into each wound wound->inoculate spore_susp Prepare a conidial suspension of P. digitatum (e.g., 10^6 conidia/ml) spore_susp->inoculate apply Apply fungicide treatment after a specific time delay (e.g., 9-21 hours) inoculate->apply prep_fung Prepare aqueous solutions or mixtures of fungicides prep_fung->apply incubate Incubate fruit at high humidity and a controlled temperature (e.g., 20°C) apply->incubate assess Assess the incidence and severity of green mold decay after a set period incubate->assess

Postharvest Fungicide Efficacy Evaluation on Citrus Fruit

Methodology: Commercially sourced lemons were wounded at the equator. A suspension of P. digitatum conidia was then introduced into the wounds. After a predetermined period to allow for infection to establish, the fruit were treated with aqueous solutions of the fungicides, either singly or in combination, at specified concentrations. The treated fruit were then incubated under conditions favorable for disease development. The incidence of green mold was recorded after a set incubation period.[3][4][5]

Mode of Action

Azoxystrobin is a member of the strobilurin class of fungicides. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (QoI) site of the cytochrome b complex. This disruption of the electron transport chain effectively halts ATP production in the fungal cells, leading to the cessation of growth and development.[6]

Conclusion

The available data indicates that azoxystrobin is highly effective in vitro against Penicillium digitatum, demonstrating potent inhibition of both mycelial growth and conidial germination.[1][2][6] In vivo studies show that its efficacy, particularly in curative applications, can be influenced by the timing of the treatment relative to infection.[3][4][5] When used in combination with other fungicides, such as fludioxonil, azoxystrobin can provide significantly improved control of citrus green mold compared to its standalone application.[3][4][5] The strategic use of azoxystrobin, especially in mixtures and as part of an integrated disease management program, is a valuable tool for the postharvest protection of citrus fruits.

References

A Comparative Analysis of Pyraclostrobin and Pyraoxystrobin for the Management of Mango Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a significant disparity in the available research on the efficacy of pyraclostrobin versus pyraoxystrobin against key mango pathogens. While pyraclostrobin has been extensively studied and demonstrated to be effective in controlling major diseases such as anthracnose, powdery mildew, and stem-end rot, there is a notable absence of published data on the performance of this compound on mangoes. This guide, therefore, provides a detailed analysis of pyraclostrobin's effectiveness, supported by experimental data, and offers a foundational comparison of the two fungicides based on their shared mode of action as Quinone outside Inhibitor (QoI) fungicides.

Introduction to Pyraclostrobin and this compound

Pyraclostrobin and this compound belong to the strobilurin class of fungicides, which are known for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Their primary mode of action is the inhibition of mitochondrial respiration in fungi, specifically by blocking the electron transfer at the cytochrome bc1 complex (Complex III).[3][4][5] This disruption of the fungal cell's energy supply leads to the cessation of growth and eventual cell death.[1][5]

Pyraclostrobin, developed by BASF, is a widely used fungicide with both protective and curative properties.[1][6][7] It exhibits translaminar and locally systemic movement within the plant, providing protection to both treated and untreated parts of the leaves.[3] In contrast, this compound is a newer QoI fungicide with limited publicly available research on its efficacy, particularly concerning mango pathogens. One study noted its effectiveness against Magnaporthe oryzae, the causal agent of rice blast, with an EC50 of 0.0094 μg/mL.[2]

Efficacy of Pyraclostrobin Against Mango Pathogens

Pyraclostrobin has demonstrated significant efficacy in managing several critical diseases affecting mango production.

Anthracnose (Colletotrichum gloeosporioides)

Anthracnose is a devastating disease of mango, causing significant pre- and post-harvest losses. Field trials have shown that pyraclostrobin, often in combination with other fungicides, provides excellent control of anthracnose. For instance, a mixture of pyraclostrobin and metiram was found to be highly effective in reducing disease intensity and increasing disease control percentage. Another study highlighted that pyraclostrobin was the most efficient among several tested fungicides for postharvest disease control, which includes anthracnose.[8]

Powdery Mildew (Oidium mangiferae)

Powdery mildew is another major fungal disease that can lead to substantial crop loss in mangoes. Research has indicated that a premix of fluxapyroxad and pyraclostrobin significantly reduces the severity of powdery mildew on mango leaves, inflorescence, and fruits.[9]

Stem-End Rot

Stem-end rot is a significant post-harvest disease of mango. Studies have shown that pyraclostrobin treatments can provide excellent control against post-harvest diseases, including stem-end rot.[8]

Quantitative Data on Pyraclostrobin Efficacy

The following table summarizes the performance of pyraclostrobin against key mango pathogens based on available experimental data. Due to the lack of research, no data for this compound on mango pathogens is available for a direct comparison.

PathogenFungicide TreatmentApplication RateEfficacy MetricResultSource
Colletotrichum gloeosporioides (Anthracnose)Pyraclostrobin + Metiram0.1%Per cent disease intensity6.90% (vs. 27.26% in control)
Colletotrichum gloeosporioides (Anthracnose)Pyraclostrobin + Metiram0.1%Per cent disease control74.68%
Oidium mangiferae (Powdery Mildew)Fluxapyroxad + Pyraclostrobin 500 SC2 ml/lPer cent Disease Index (PDI) on leaves19.20 (vs. 54.73 in control)[9]
Oidium mangiferae (Powdery Mildew)Pyraclostrobin 20 WG5 ml/lPer cent Disease Index (PDI) on leaves19.98 (vs. 54.73 in control)[9]
Post-harvest diseases (Stem-end rot + Anthracnose)Pyraclostrobin0.10 g/LDisease ControlExcellent[8]

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is commonly used to evaluate the efficacy of fungicides against mycelial growth of fungal pathogens.

Objective: To determine the concentration of a fungicide that inhibits the growth of a target pathogen in vitro.

Materials:

  • Pure culture of the target mango pathogen (e.g., Colletotrichum gloeosporioides)

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested (e.g., pyraclostrobin)

  • Sterile Petri plates

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium and sterilize it in an autoclave.

  • Fungicide Incorporation: While the sterilized PDA is still molten (around 45-50°C), add the required amount of the test fungicide to achieve the desired concentrations (e.g., 50, 100, 250, 500 ppm).[10] Mix thoroughly to ensure uniform distribution.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri plates and allow it to solidify. A control plate with PDA without any fungicide should also be prepared.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing culture of the target pathogen.[11][12]

  • Incubation: Place the mycelial disc in the center of each Petri plate (both treated and control).[11][12]

  • Data Collection: Incubate the plates at an appropriate temperature (e.g., 28 ± 2°C) until the mycelial growth in the control plate reaches the edge of the plate.[12] Measure the colony diameter in the treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average colony diameter in the control plate

    • T = Average colony diameter in the treated plate

Visualizations

Mode of Action of QoI Fungicides

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV Electron Transfer Fungal_Growth Fungal Growth & Development ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces QoI Pyraclostrobin / This compound QoI->Complex_III Inhibits Electron Transfer at Qo site ATP->Fungal_Growth Powers

Caption: Mechanism of action of Quinone outside Inhibitor (QoI) fungicides.

General Experimental Workflow for Fungicide Efficacy Testing

cluster_invitro In Vitro Assay cluster_invivo In Vivo (Field) Trial invitro_start Pathogen Isolation & Culture invitro_prep Poisoned Food Technique invitro_start->invitro_prep invitro_inoc Inoculation invitro_prep->invitro_inoc invitro_incub Incubation invitro_inoc->invitro_incub invitro_data Mycelial Growth Measurement invitro_incub->invitro_data invitro_end Calculate % Inhibition invitro_data->invitro_end invivo_start Experimental Design (e.g., RCBD) invivo_treat Fungicide Application invivo_start->invivo_treat invivo_infect Natural or Artificial Inoculation invivo_treat->invivo_infect invivo_assess Disease Severity Rating invivo_infect->invivo_assess invivo_yield Yield Data Collection invivo_assess->invivo_yield invivo_end Statistical Analysis invivo_yield->invivo_end

Caption: Workflow for in vitro and in vivo fungicide efficacy evaluation.

Conclusion

Pyraclostrobin is a well-established and effective fungicide for the management of key mango diseases, including anthracnose, powdery mildew, and stem-end rot. Its dual protective and curative action, combined with its systemic properties, makes it a valuable tool in integrated disease management programs for mango cultivation.

The current body of scientific literature lacks data on the efficacy of this compound against mango pathogens. Therefore, a direct comparative analysis of the performance of these two fungicides on mango is not possible at this time. Future research is warranted to evaluate the potential of this compound for the control of mango diseases and to enable a comprehensive comparison with established fungicides like pyraclostrobin. Researchers and drug development professionals are encouraged to consider this significant knowledge gap in their future studies.

References

Validating LC-MS/MS Methods for Pyraoxystrobin in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of pyraoxystrobin, a widely used fungicide, in complex matrices. We will delve into a detailed experimental protocol, compare its performance against alternative methods, and present the underlying principles of method validation.

This compound is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a wide range of crops. Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and applicability to a wide range of analytes.

Experimental Protocol: A Validated LC-MS/MS Method for this compound

This section details a typical validated LC-MS/MS method for the determination of this compound in complex matrices such as fruits and vegetables. The protocol is a synthesized representation from established methodologies.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2][3]

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., apple, strawberry) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation.

  • Centrifugation: The sample is centrifuged at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture, commonly 150 mg of anhydrous MgSO₄ and 25-50 mg of primary secondary amine (PSA). This step removes interferences such as organic acids, sugars, and fatty acids.

  • Final Centrifugation and Filtration: The d-SPE tube is shaken for 30 seconds and then centrifuged. The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water (often containing 0.1% formic acid and/or 5 mM ammonium formate) and methanol or acetonitrile is employed to separate this compound from matrix components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

    • MRM Transitions: At least two MRM transitions are monitored for confirmation and quantification. For this compound (precursor ion m/z 388.1), common product ions include m/z 194.1 and m/z 163.1.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. Here, we compare the performance of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays for the analysis of this compound and other strobilurin fungicides.

ParameterLC-MS/MSGC-MSImmunoassay
Applicability to this compound Excellent, suitable for polar and thermally labile compounds.[4][5]Less suitable due to the polarity and lower volatility of strobilurins. Derivatization may be required.[6][7]Feasible, but specific antibodies for this compound may not be commercially available. Cross-reactivity with other strobilurins is a concern.[8][9][10]
Selectivity Very High (based on retention time and two specific MRM transitions).High (based on retention time and mass spectrum).Moderate to Low (potential for cross-reactivity).[8]
Sensitivity (Typical LOQ) 0.001 - 0.01 mg/kg.[11][12]0.01 - 0.05 mg/kg.[13][14]0.005 - 0.1 mg/kg (analyte and format dependent).[9][10]
Accuracy (Typical Recovery) 80 - 110%.[1][11][15]70 - 120%.[13][16]70 - 130%.[9][17]
Precision (Typical RSD) < 15%.[1][15]< 20%.[16]< 20%.[9]
Sample Throughput High, with fast LC gradients.Moderate, longer run times may be needed.Very High, suitable for rapid screening of many samples.
Cost per Sample High (instrumentation and maintenance).Moderate to High.Low.
Matrix Effects Can be significant, requiring matrix-matched standards or internal standards for compensation.Can be significant, often requiring extensive cleanup.Can be significant, potentially leading to false positives or negatives.[8]

Visualizing the Workflow and Validation Principles

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for LC-MS/MS method validation and the logical relationships between key validation parameters.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_results Results Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4, NaCl Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup d-SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Supernatant LC_MSMS_Analysis LC Separation (C18) MS/MS Detection (MRM) Filtration->LC_MSMS_Analysis Filtered Extract Data_Processing Data_Processing LC_MSMS_Analysis->Data_Processing Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Spiked Samples LOQ_LOD LOQ & LOD Data_Processing->LOQ_LOD Low Concentration Spikes Specificity Specificity Data_Processing->Specificity Final_Report Validation Report Linearity->Final_Report Accuracy_Precision->Final_Report LOQ_LOD->Final_Report Specificity->Final_Report

Experimental workflow for LC-MS/MS method validation.

validation_parameters cluster_performance Method Performance Characteristics Accuracy Accuracy Precision Precision Accuracy->Precision related Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOQ Limit of Quantitation Linearity->LOQ defines lower end Range->Validated_Method LOQ->Validated_Method LOD Limit of Detection LOD->LOQ Robustness Robustness Robustness->Validated_Method

Logical relationship of validation parameters.

Conclusion

The validation of an analytical method is crucial to ensure the reliability and accuracy of results. For the analysis of this compound in complex matrices, LC-MS/MS stands out as the superior technique, offering excellent sensitivity, selectivity, and accuracy. While GC-MS and immunoassays have their applications, particularly for specific compound classes or for rapid screening, they generally do not match the overall performance of LC-MS/MS for modern pesticides like this compound. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for pesticide residue analysis, ultimately contributing to safer food and a cleaner environment.

References

A Comparative Analysis of Pyraoxystrobin and Demethylation Inhibitor (DMI) Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance, mechanism of action, and resistance profiles of pyraoxystrobin, a Quinone outside Inhibitor (QoI) fungicide, and the class of Demethylation Inhibitor (DMI) fungicides. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection, supported by experimental data and methodologies.

Introduction to the Fungicides

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi, which disrupts energy production and leads to the death of the pathogen.[1][3] this compound is noted for its efficacy against a wide range of fungal diseases across various crops, including cereals, fruits, and vegetables.[1][4]

Demethylation Inhibitor (DMI) fungicides , also known as sterol biosynthesis inhibitors (SBIs), are categorized under FRAC Group 3.[5][6] This diverse group, which includes triazoles and imidazoles, has been a cornerstone of disease management since the 1970s.[5][7] DMIs act by inhibiting the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of the fungal cell membrane.[6][7] This disruption of sterol synthesis leads to abnormal fungal growth and eventual cell death.[8]

Mechanism of Action

The fundamental difference between this compound and DMI fungicides lies in their biochemical targets within the fungal cell.

  • This compound (QoI Fungicide): As a QoI fungicide, this compound targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][8] By binding to the Quinone outside (Qo) site of this complex, it blocks electron transfer, thereby halting the production of ATP (adenosine triphosphate), the cell's primary energy currency.[3][4] This inhibition of respiration is lethal to the fungus.

  • DMI Fungicides (Sterol Biosynthesis Inhibitors): DMIs interfere with the biosynthesis of sterols, specifically ergosterol, which are essential for the structure and function of fungal cell membranes.[5][9] They achieve this by inhibiting the enzyme C14-demethylase (encoded by the ERG11 or CYP51 gene), which plays a key role in the sterol production pathway.[6][10] The lack of ergosterol disrupts membrane integrity and function, leading to the inhibition of fungal growth and development.[5]

Fungicide_Mode_of_Action cluster_QoI This compound (QoI - FRAC Group 11) cluster_DMI DMI Fungicides (SBI - FRAC Group 3) This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (Complex III) This compound->ETC Inhibits Qo site ATP_Prod ATP Production ETC->ATP_Prod Drives ATP_Stop ATP Synthesis Halted ETC->ATP_Stop Fungal_Death_QoI Fungal Cell Death ATP_Stop->Fungal_Death_QoI Leads to DMI DMI Fungicide C14_Demethylase C14-demethylase enzyme (CYP51) DMI->C14_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol C14_Demethylase->Ergosterol Produces Membrane_Disrupt Membrane Disruption C14_Demethylase->Membrane_Disrupt Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Fungal_Death_DMI Inhibited Growth & Fungal Cell Death Membrane_Disrupt->Fungal_Death_DMI Leads to

Caption: Comparative mechanism of action for this compound (QoI) and DMI fungicides.

Performance and Efficacy Comparison

Both fungicide classes offer broad-spectrum control, but their activity profiles, application timing, and efficacy can vary.

CharacteristicThis compound (QoI)Demethylation Inhibitors (DMIs)
FRAC Group 11[2]3[5][6]
Primary Activity Primarily Preventative[8]Preventative and Curative[5][9]
Mobility Locally systemic, translaminar[8]Locally systemic to systemic[5][6]
Spectrum Broad-spectrum: Ascomycetes, Basidiomycetes, Oomycetes, Deuteromycetes[4]Broad-spectrum: Powdery mildews, rusts, smuts, and other ascomycetes[6]
Effect On Spores Inhibits spore germination[8]Does not typically inhibit spore germination, but stops growth after the spore's sterol reserves are used[5][9]

Table 1: General Characteristics of this compound and DMI Fungicides.

Curative vs. Preventative Action

A key performance difference is their utility in post-infection scenarios.

  • DMI fungicides are known for their curative or "kick-back" activity.[5] Because they are absorbed into the plant tissue, they can halt the growth of fungi that have already started to infect the plant.[5][9] However, their effectiveness declines as the infection becomes more established.[5]

  • This compound and other QoI fungicides are most effective when applied preventatively .[8] They work best by inhibiting spore germination and the very early stages of fungal growth, before the pathogen has penetrated deep into the plant tissue.[8]

Efficacy Against Key Pathogens

Both fungicide classes control a wide array of diseases. However, pathogen sensitivity can vary, and performance may differ based on local pathogen populations and resistance profiles.

DiseasePathogenThis compound EfficacyDMI Efficacy
Powdery MildewErysiphe spp.Effective[4]Highly Effective[6]
RustsPuccinia spp.Effective[4]Highly Effective[6]
Leaf Spots / BlightSeptoria, HelminthosporiumEffective[4]Effective[11][12]
AnthracnoseColletotrichum spp.Effective[4]Effective, but inherent resistance exists in some species[13]
Rice BlastMagnaporthe oryzaeEffective (EC50 of 0.0094 μg/mL)[14][15]Less commonly used for this pathogen.
Downy MildewPlasmopara viticolaEffective[4]Generally less effective than against ascomycetes.

Table 2: General Spectrum of Activity for this compound and DMI Fungicides.

Fungicide Resistance

The development of resistance is a critical consideration in fungicide performance and sustainability. The mechanisms and risks associated with this compound and DMIs are distinctly different.

  • This compound (QoI): Resistance to QoI fungicides is considered high risk .[9] It often arises from a single point mutation in the cytochrome b gene (cyt b), such as the G143A substitution.[15] This type of qualitative resistance results in a dramatic loss of efficacy, and cross-resistance among all FRAC Group 11 fungicides is common.[15]

  • DMI Fungicides: The risk of resistance to DMIs is generally considered low to medium .[5] Resistance develops slowly and gradually through the accumulation of several independent mutations in the target CYP51 gene or through other mechanisms like the overexpression of efflux pumps.[7][10] This is known as quantitative or "shifting" resistance, where the fungal population becomes progressively less sensitive rather than completely immune.[7] Consequently, increasing the application rate of a DMI may sometimes restore a degree of control.[7]

FeatureThis compound (QoI)Demethylation Inhibitors (DMIs)
Resistance Risk High[9]Low to Medium[5]
Mechanism Typically a single target-site mutation (e.g., G143A in cyt b)[15]Accumulation of multiple mutations in the target gene (CYP51); overexpression of the gene; enhanced efflux[7][10]
Nature of Resistance Qualitative (all-or-nothing)Quantitative (gradual shift in sensitivity)[7]
Development Speed Can be rapidSlow and gradual[5]
Cross-Resistance Common within FRAC Group 11[15]Common within FRAC Group 3, but sensitivity can vary between different DMI chemicals[5]

Table 3: Comparison of Resistance Development Profiles.

Experimental Protocols: Fungicide Efficacy Trial

To evaluate and compare the performance of fungicides like this compound and DMIs, a standardized experimental workflow is typically employed in field or greenhouse settings.

Objective: To determine the efficacy of different fungicide treatments in controlling a target disease on a specific crop and to assess the impact on crop yield.

Key Methodological Steps:

  • Site Selection and Plot Design: Choose a location with a history of the target disease. Use a randomized complete block design (RCBD) with multiple replications (typically 3-4) for each treatment to minimize spatial variability.

  • Treatments: Include an untreated control, this compound alone, a representative DMI fungicide alone, and potentially a tank-mix of both. Apply fungicides at various rates (e.g., 0.5x, 1x, 2x the recommended label rate).

  • Inoculation (if necessary): If natural disease pressure is low, plots may be artificially inoculated with the target pathogen to ensure a uniform disease challenge.

  • Application: Apply fungicides at a specific timing relative to disease development (e.g., preventatively before symptoms appear, or curatively after initial symptoms are observed). Use calibrated spray equipment to ensure accurate and uniform coverage.

  • Disease Assessment: Periodically rate the disease severity (e.g., percentage of leaf area affected) or incidence (percentage of infected plants) throughout the season.

  • Yield Data Collection: At the end of the growing season, harvest the plots and measure the crop yield and quality parameters.

  • Statistical Analysis: Analyze the disease and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.

Fungicide_Efficacy_Trial_Workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Application & Inoculation cluster_assessment Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A Site Selection & Experimental Design (RCBD) B Define Treatments (Control, this compound, DMI, Mixes) A->B C Crop Planting B->C D Pathogen Inoculation (If required) C->D Growth Period E Fungicide Application (Calibrated Sprayer) D->E F Periodic Disease Assessment (% Severity / Incidence) E->F Incubation Period F->F G Crop Harvest & Yield Measurement F->G End of Season H Statistical Analysis (ANOVA) G->H I Efficacy Comparison & Conclusion H->I

Caption: Generalized workflow for a comparative fungicide efficacy field trial.

Conclusion and Strategic Use

This compound and DMI fungicides are both powerful tools for fungal disease management, but they operate via different mechanisms and present different resistance profiles.

  • This compound offers excellent broad-spectrum, preventative control, but its high-risk, single-site mode of action necessitates careful stewardship to mitigate the rapid development of resistance.[15][16]

  • DMI fungicides provide reliable broad-spectrum control with valuable curative activity.[5] Their lower, quantitative resistance risk makes them a more durable chemistry, although gradual shifts in sensitivity must be monitored.[6][7]

For sustainable and effective long-term disease control, an integrated strategy is paramount. The performance of both fungicide classes can be enhanced and their longevity preserved by using them in mixtures or alternation programs.[11][17] Combining the preventative, respiration-inhibiting action of this compound with the curative, cell-membrane-disrupting action of a DMI can provide a broader window of protection, improved efficacy, and a robust anti-resistance strategy.[16] Such strategies are essential for managing fungal populations and ensuring continued crop productivity.

References

Evaluating Pyraoxystrobin's Efficacy Against Fungicide-Resistant Penicillium digitatum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of fungicide-resistant strains of Penicillium digitatum, the causative agent of green mold in citrus, presents a significant challenge to post-harvest disease management. This guide provides an objective comparison of pyraoxystrobin, a quinone outside inhibitor (QoI) fungicide, against other common fungicides used to control resistant P. digitatum strains. The information presented is supported by experimental data and detailed protocols to assist researchers in their evaluation of novel control strategies.

Performance Comparison of Fungicides

While direct experimental data for this compound against Penicillium digitatum is limited in publicly available literature, its efficacy can be inferred from studies on azoxystrobin, a closely related strobilurin fungicide within the same QoI class (FRAC Group 11).[1][2] Both fungicides share the same mode of action, inhibiting mitochondrial respiration in fungal cells.[1][2] This comparison, therefore, utilizes data for azoxystrobin as a proxy for this compound's expected performance.

The following tables summarize the in vitro efficacy of azoxystrobin and other fungicides against P. digitatum, including both sensitive and resistant strains. The data is primarily presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth.

FungicideChemical ClassMean EC50 (µg/mL) for Mycelial Growth of Sensitive P. digitatumMean EC50 (µg/mL) for Conidial Germination of Sensitive P. digitatumReference(s)
AzoxystrobinQuinone outside Inhibitor (QoI)0.014 - 0.0450.072 - 0.074[3][4][5]
FludioxonilPhenylpyrrole0.025 - 0.080.155 - 0.163[3][4]
PyrimethanilAnilinopyrimidine0.137 - 0.340.774 - 1.195[3][4][6]
ImazalilImidazole0.0650.117[4]
ThiabendazoleBenzimidazole0.550.731[4]

Table 1: In Vitro Efficacy of Various Fungicides Against Sensitive Strains of Penicillium digitatum

FungicideChemical ClassPerformance Against Imazalil/Thiabendazole-Resistant P. digitatumReference(s)
AzoxystrobinQuinone outside Inhibitor (QoI)Effective in controlling decay caused by resistant isolates.[7]
FludioxonilPhenylpyrroleEffective in controlling decay caused by resistant isolates.[7]
PyrimethanilAnilinopyrimidineEffective in controlling decay caused by resistant isolates.[7]

Table 2: Efficacy of Newer Fungicides Against Imazalil/Thiabendazole-Resistant Penicillium digitatum

Experimental Protocols

To ensure the reproducibility of fungicide efficacy studies, detailed experimental protocols are crucial. The following is a synthesized protocol for determining the EC50 values of fungicides against P. digitatum using the agar dilution method, based on common laboratory practices.[6][8][9][10]

Protocol: Agar Dilution Method for Fungicide Sensitivity Testing

1. Fungal Isolate Preparation:

  • Culture Penicillium digitatum isolates on Potato Dextrose Agar (PDA) plates.[11][12]
  • Incubate at 25°C for 7-10 days to allow for sufficient sporulation.[8]
  • Prepare a conidial suspension by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.[11]
  • Adjust the spore concentration to 1 x 10^6 conidia/mL using a hemocytometer.

2. Fungicide Stock Solution and Media Preparation:

  • Prepare a stock solution of the test fungicide (e.g., this compound) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
  • Prepare molten PDA and cool it to approximately 45-50°C in a water bath.
  • Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (solvent only).
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Place a 5 µL droplet of the conidial suspension onto the center of each fungicide-amended and control PDA plate.
  • Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelial growth on the control plate has reached a suitable diameter.

4. Data Collection and Analysis:

  • Measure two perpendicular diameters of the fungal colony on each plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Visualizing Mechanisms and Workflows

Mechanism of Action: QoI Fungicides

Quinone outside inhibitor (QoI) fungicides, including this compound and azoxystrobin, act by disrupting the mitochondrial respiratory chain in fungi.[1][13] They specifically target the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transport, inhibits ATP synthesis, and ultimately leads to fungal cell death.

QoI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound (QoI Fungicide) This compound->Block Block->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound (a QoI fungicide) on the fungal mitochondrial respiratory chain.

Experimental Workflow: Fungicide Resistance Evaluation

The following diagram illustrates a typical workflow for evaluating the resistance of P. digitatum strains to a fungicide.

Resistance_Workflow cluster_Isolation Isolate Collection and Preparation cluster_Screening Fungicide Sensitivity Screening cluster_Analysis Data Analysis and Characterization start Collect P. digitatum isolates from infected citrus culture Culture and purify isolates on PDA start->culture spore_prep Prepare conidial suspensions culture->spore_prep agar_dilution Perform agar dilution assay with a range of fungicide concentrations spore_prep->agar_dilution incubation Incubate plates agar_dilution->incubation measurement Measure colony diameters and calculate growth inhibition incubation->measurement ec50 Determine EC50 values measurement->ec50 characterization Characterize isolates as sensitive, intermediate, or resistant ec50->characterization molecular Optional: Molecular analysis (e.g., sequencing of target genes) characterization->molecular

Caption: Experimental workflow for evaluating fungicide resistance in Penicillium digitatum.

References

A Comparative Guide to Pyraoxystrobin and Boscalid for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powdery mildew, a disease caused by various species of fungi in the order Erysiphales, poses a significant threat to a wide range of crops, impacting yield and quality.[1] Effective management of this disease relies heavily on the strategic use of fungicides. Among the modern chemical controls, pyraoxystrobin and boscalid are two widely utilized active ingredients, often in combination. This guide provides an objective, data-supported comparison of their performance, mechanisms of action, and strategic use in controlling powdery mildew.

Mechanisms of Action

This compound and boscalid disrupt the fungal life cycle by targeting cellular respiration, but they do so at different points in the mitochondrial electron transport chain. This difference in their mode of action is critical for their efficacy and for managing fungicide resistance.

This compound: A Quinone outside Inhibitor (QoI)

This compound belongs to the strobilurin class of fungicides (FRAC Group 11). It acts by inhibiting mitochondrial respiration at Complex III (the cytochrome bc1 complex).[2][3] By binding to the Quinone outside (Qo) site of this complex, it blocks the transfer of electrons, which halts ATP production and ultimately leads to the death of the fungal pathogen.[2] This mechanism is effective at inhibiting spore germination and mycelial growth.[4]

Pyraoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs NADH NADH Krebs->NADH Succinate Succinate Krebs->Succinate ComplexI Complex I NADH->ComplexI e- ComplexII Complex II (SDH) Succinate->ComplexII e- ComplexIII Complex III (Cyt bc1) ComplexI->ComplexIII e- ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP This compound This compound (QoI Fungicide) This compound->ComplexIII INHIBITS

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI)

Boscalid is a carboximide fungicide (FRAC Group 7) that also targets mitochondrial respiration, but it acts on Complex II, also known as succinate dehydrogenase (SDH).[1][3] By inhibiting this enzyme, boscalid blocks the oxidation of succinate to fumarate within the Krebs cycle and disrupts the electron transport chain, thereby halting energy production in the fungus.[1] This mode of action effectively inhibits spore germination and germ tube elongation.[1]

Boscalid_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs NADH NADH Krebs->NADH Succinate Succinate Krebs->Succinate ComplexI Complex I NADH->ComplexI e- ComplexII Complex II (SDH) Succinate->ComplexII e- ComplexIII Complex III (Cyt bc1) ComplexI->ComplexIII e- ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Boscalid Boscalid (SDHI Fungicide) Boscalid->ComplexII INHIBITS

Caption: Boscalid inhibits the Krebs cycle and electron transport chain at Complex II.

Performance Data and Efficacy

The efficacy of this compound and boscalid, particularly when used in combination (e.g., in products like Pristine® or Signum®), has been evaluated in numerous field trials across various crops. The dual-action approach generally provides broad-spectrum and robust control of powdery mildew.

Crop / PathogenFungicide TreatmentApplication RateEfficacy / ResultSource
Grape (Erysiphe necator)Boscalid + Pyraclostrobin alternated with Triflumizole10.5 oz/acre (Pristine)Good to excellent control of disease severity on fruit.[5]
Grape (Erysiphe necator)Boscalid + Pyraclostrobin (Pristine®)10.5 oz/acreRated as providing excellent (+++) control of powdery mildew.[6]
Combining Pea (Erysiphe pisi)Boscalid + Pyraclostrobin (Signum®)1.0 kg/ha Significantly reduced powdery mildew infection compared to untreated control.[7]
Cucumber (Podosphaera xanthii)Fluxapyroxad + Pyraclostrobin0.1%27.89% mean disease intensity vs. untreated control. Provided 52.66% disease control.[8]
Pumpkin (Podosphaera xanthii)Pyraclostrobin + Boscalid (Pristine®)Not SpecifiedUsed as a standard for comparison in fungicide trials for managing cucurbit powdery mildew.[9]
Apple (Podosphaera leucotricha)Boscalid (standalone)N/A (lab assay)EC50 values ranged from 0.05 to 2.18 µg/ml; all isolates controlled at commercial rates.[10]

Note: Efficacy can be influenced by disease pressure, environmental conditions, and the presence of resistant pathogen populations.

Experimental Protocols

The evaluation of fungicide efficacy follows standardized experimental procedures to ensure reliable and comparable results. A typical protocol from field trials is detailed below.

Methodology for a Fungicide Efficacy Trial
  • Experimental Design: Field plots are typically arranged in a Randomized Complete Block Design (RCBD) with 3 to 5 replications per treatment to minimize the effects of field variability.[7][11]

  • Crop and Cultivar: A cultivar known to be susceptible to powdery mildew is selected to ensure adequate disease pressure for a robust evaluation (e.g., pumpkin 'Lil' Pump-Ke-Mon' or grape 'Chenin Blanc').[12][13]

  • Treatments and Application:

    • Fungicides are applied at specified rates and intervals (e.g., 7, 14, or 21 days).[13][14]

    • Applications are made using calibrated equipment, such as a hand-operated boom sprayer or tractor-sprayer, to ensure thorough coverage.[7][15]

    • An untreated control group (sprayed with water only) is included as a baseline for disease development.[12]

  • Inoculation (if necessary): In some cases, plots are artificially inoculated with powdery mildew spores to ensure uniform disease onset, though natural infection is common in field trials.

  • Disease Assessment:

    • Disease is assessed periodically after applications.

    • Disease Incidence: The percentage of leaves or plants showing any symptoms of powdery mildew.[13][16]

    • Disease Severity: The percentage of leaf area covered by powdery mildew colonies, often rated on a standardized scale.[7][13]

    • Assessments are typically performed on a set number of randomly selected leaves (e.g., 10-30) per plot.[13][16]

  • Statistical Analysis: Data on disease incidence and severity are analyzed using statistical methods like Analysis of Variance (ANOVA) and mean separation tests (e.g., Fisher's LSD) to determine significant differences between treatments.[13]

Experimental_Workflow cluster_Treatments Treatments A 1. Field Setup (Randomized Block Design) B 2. Planting (Susceptible Cultivar) A->B C 3. Disease Onset (Natural Infection or Inoculation) B->C D 4. Treatment Application (Fungicides at specified intervals) C->D E 5. Data Collection (Assess Disease Incidence & Severity) D->E F 6. Statistical Analysis (ANOVA, Mean Comparison) E->F G 7. Efficacy Determination F->G T1 Fungicide A T2 Fungicide B T3 Untreated Control Resistance_Management cluster_Single_MoA Single Mode of Action Fungicide cluster_Dual_MoA Dual Mode of Action Fungicide A Pathogen Population (Sensitive + Resistant Spores) B Apply Fungicide A (e.g., QoI) A->B C Sensitive Spores Killed B->C D Resistant Spores Survive & Multiply B->D E Resistant Population Dominates (Control Failure) D->E F Pathogen Population (Spores resistant to A or B, but not both) G Apply Fungicide A+B (QoI+SDHI) F->G H Spores resistant to A are killed by B G->H I Spores resistant to B are killed by A G->I J Effective Population Control H->J I->J

References

Navigating the Maze of Pyraoxystrobin Residue Detection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pesticide residues are paramount for ensuring food safety and environmental protection. This guide provides a comprehensive comparison of validated analytical methods for the detection of pyraoxystrobin, a widely used strobilurin fungicide. We delve into the experimental protocols and performance data of the most common techniques, offering a clear and objective overview to inform your selection of the most appropriate method.

This compound's effectiveness in controlling a broad spectrum of fungal diseases has led to its widespread use in agriculture.[1] Consequently, regulatory bodies and food safety laboratories require robust and validated methods for monitoring its residues in various matrices. The two primary analytical approaches for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with various detectors.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound residue detection is often dictated by factors such as the matrix being analyzed, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

MethodSample PreparationMatrixLinearity (R²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MS Modified QuEChERSPepper>0.9985-1100.036-0.2720.120-0.910[2]
LC-MS/MS QuEChERSRosa roxburghii Fruit>0.9993.48-102.480.160.53[3]
LC-MS/MS QuEChERSSoil>0.9993.48-102.480.150.50[3]
LC-MS/MS Solid Phase ExtractionWaterNot Specified70-1200.00060.003[4]
LC-MS/MS Protein PrecipitationRat Plasma>0.99101.4-108.2Not Specified1.0 (ng/mL)[5]
GC-µECD SPMEBlueberries>0.9996-10626.086.0[6]
HPLC-UV Acetonitrile ExtractionFungicide Formulation0.999Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the bedrock of reliable and reproducible results in residue analysis. Here, we outline the key steps for the two major analytical workflows.

LC-MS/MS with QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a staple in pesticide residue analysis due to its simplicity and efficiency.[5][7]

Sample Extraction and Cleanup:

  • Homogenization: A representative sample of the matrix (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile.

  • Salting Out: A mixture of salts, typically magnesium sulfate and sodium chloride, is added to induce phase separation.[8]

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences) and magnesium sulfate.[8]

  • Final Preparation: The mixture is vortexed and centrifuged. The final extract is then filtered and ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, typically equipped with a C18 column, for separation of this compound from other matrix components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is commonly used.[5]

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. Detection is typically performed in the positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.[4]

GC-MS with Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for cleaner matrices or for targeting more volatile compounds.

Sample Extraction:

  • Sample Preparation: A sample of the matrix (e.g., homogenized fruit) is placed in a vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace above the sample or directly immersed in the sample.[6] The analytes partition from the sample matrix onto the fiber coating.

  • Desorption: The fiber is then retracted and introduced into the hot injector of the gas chromatograph, where the analytes are thermally desorbed onto the GC column.

GC-MS Analysis:

  • Gas Chromatographic Separation: The desorbed analytes are separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative and quantitative information.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes and aid in method selection, the following diagrams were generated.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling start Sample Reception homogenization Homogenization start->homogenization extraction Extraction homogenization->extraction cleanup Clean-up extraction->cleanup chromatography Chromatographic Separation (LC or GC) cleanup->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting end Final Report reporting->end

General workflow for this compound residue analysis.

method_comparison lc_advantages Advantages: - High Sensitivity & Selectivity [16] - Suitable for a wide range of polarities - No derivatization needed [13] lc_disadvantages Disadvantages: - Matrix effects can be significant - Higher initial instrument cost [16] lc_prep Common Prep: QuEChERS gc_advantages Advantages: - Excellent for volatile/semi-volatile compounds - Robust and well-established gc_disadvantages Disadvantages: - Less suitable for non-volatile compounds - Derivatization may be required gc_prep Common Prep: SPME

References

Comparative Fitness of Pyraoxystrobin-Resistant and -Sensitive Fungal Isolates: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological fitness of fungal isolates resistant to the quinone outside inhibitor (QoI) fungicide, pyraoxystrobin, against their sensitive counterparts. The development of fungicide resistance is a critical challenge in agriculture and clinical settings. Understanding the fitness costs, or lack thereof, associated with resistance is paramount for developing sustainable disease management strategies and novel antifungal agents.

This compound, like other QoI fungicides, targets the cytochrome b complex (Complex III) in the mitochondrial respiratory chain, inhibiting electron transport and thereby disrupting ATP production, which is essential for fungal cellular processes.[1][2] Resistance to this class of fungicides, which are classified as high-risk for resistance development, has been reported in numerous phytopathogenic fungi.[1]

Primary Mechanism of Resistance

The predominant mechanism of resistance to this compound and other QoI fungicides is a target site mutation in the mitochondrial cytochrome b (cyt b) gene.[1][2][3] The most frequently observed and significant mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).[2][3] This alteration reduces the binding affinity of the fungicide to the Qo site of cytochrome b, rendering it ineffective.[2] Other mutations, such as F129L and G137R, have also been associated with moderate levels of resistance.[2]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Resistance Mechanism This compound This compound Qo_Site Qo Site on Cytochrome b This compound->Qo_Site Binds to & Inhibits Qo_Site_R Altered Qo Site This compound->Qo_Site_R Binding Prevented ETC Electron Transport Chain Qo_Site->ETC Blocks Electron Flow ATP_S ATP Production (Sensitive Isolate) ETC->ATP_S Drives Fungal_Death Fungal Cell Death ATP_S->Fungal_Death Inhibition leads to G143A G143A Mutation in cyt b Gene G143A->Qo_Site_R Causes ETC_R Normal Electron Flow Qo_Site_R->ETC_R ATP_R Normal ATP Production (Resistant Isolate) ETC_R->ATP_R Fungal_Survival Fungal Survival ATP_R->Fungal_Survival

Caption: Mechanism of this compound action and G143A resistance.

Comparative Fitness Analysis

A critical question in fungicide resistance management is whether resistant isolates suffer a "fitness cost"—a reduction in their ability to survive, reproduce, and cause disease in the absence of the fungicide.[4][5][6][7] Numerous studies have compared key fitness parameters between this compound-resistant (PyrR) and -sensitive (PyrS) isolates across different fungal species. The evidence often suggests that the common G143A mutation does not impose a significant fitness penalty.[1][2]

Data Presentation: Fitness Parameter Comparison

The following tables summarize quantitative data from studies on various fungal pathogens.

Table 1: Mycelial Growth Rate

Fungal SpeciesResistant (PyrR) Growth Rate (mm/day)Sensitive (PyrS) Growth Rate (mm/day)Statistically Significant Difference?Reference
Colletotrichum siamense11.16 ± 0.0911.27 ± 0.06No[2]
Lasiodiplodia theobromaeNot significantly differentNot significantly differentNo[1]
Alternaria alternataNo correlation between sensitivity and mycelial growthNo correlation between sensitivity and mycelial growthNo[8]

Table 2: Sporulation

Fungal SpeciesResistant (PyrR) Spore Production (conidia/mL)Sensitive (PyrS) Spore Production (conidia/mL)Statistically Significant Difference?Reference
Colletotrichum siamense(1.46 ± 0.11) × 106(1.34 ± 0.14) × 106No[2]
Alternaria alternataNo correlation between sensitivity and sporulation rateNo correlation between sensitivity and sporulation rateNo[8]

Table 3: Spore Germination Rate

Fungal SpeciesResistant (PyrR) Germination Rate (%)Sensitive (PyrS) Germination Rate (%)Statistically Significant Difference?Reference
Colletotrichum siamense82.15 ± 1.1985.54 ± 2.31No[2]

Table 4: Pathogenicity & Virulence

Fungal SpeciesObservationStatistically Significant Difference?Reference
Lasiodiplodia theobromaeTwo pyraclostrobin-resistant phenotypes shared similar virulence with the sensitive phenotype.No[1]
Magnaporthe oryzaeResistant mutants were pathogenic, but a direct quantitative comparison of virulence with sensitive strains was not the focus.N/A[9]
Colletotrichum siamensePathogenicity tests confirmed both resistant and sensitive isolates were pathogenic.No significant difference reported.[2]

Table 5: Stress Tolerance

Fungal SpeciesStress TypeObservationReference
Lasiodiplodia theobromaeTemperature SensitivityResistant and sensitive phenotypes shared similar temperature sensitivity.[1]
Lasiodiplodia theobromaeOsmotic SensitivityNo significant differences were observed between resistant and sensitive isolates.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable fitness data.

G A 1. Isolate Collection & Culture B 2. Fungicide Sensitivity Assay (EC50 Determination) A->B C Group Isolates: Resistant (PyrR) Sensitive (PyrS) B->C D 3. Mycelial Growth Assay C->D E 4. Sporulation Assay C->E F 5. Spore Germination Assay C->F G 6. Pathogenicity Assay C->G H 7. Stress Tolerance Assays (Temp, Osmotic) C->H I 8. Data Analysis & Comparison D->I E->I F->I G->I H->I

Caption: Experimental workflow for comparative fitness analysis.
Fungal Isolate Culture and Identification

  • Source: Collect fungal isolates from diseased plant tissues from fields with varying histories of fungicide application.

  • Isolation: Surface-sterilize tissue samples (e.g., in 75% ethanol for 30s followed by 1% NaClO for 1 min and rinsed with sterile water). Place small pieces of tissue onto a culture medium like Potato Dextrose Agar (PDA).

  • Purification: Subculture emerging fungal colonies to obtain pure isolates.

  • Identification: Identify isolates to the species level using morphological characteristics and molecular techniques (e.g., sequencing of the ITS region).

Fungicide Sensitivity Assay (EC50 Determination)
  • Objective: To quantify the level of resistance by determining the effective concentration of this compound that inhibits 50% of mycelial growth (EC50).

  • Protocol:

    • Prepare PDA medium amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony of each isolate onto the center of the amended and control plates.

    • Incubate plates at an optimal temperature (e.g., 25-28°C) in the dark for a set period.[10]

    • Measure the colony diameter in two perpendicular directions and calculate the average.

    • Calculate the percentage of mycelial growth inhibition relative to the control (fungicide-free) plate.

    • Use probit analysis to regress the inhibition percentage against the log of the fungicide concentration to determine the EC50 value for each isolate.[11] Isolates are then classified as sensitive or resistant based on these values.[2][8]

Mycelial Growth Rate Measurement
  • Objective: To compare the vegetative growth rate of PyrR and PyrS isolates in the absence of fungicide.

  • Protocol:

    • Place a mycelial plug of a standardized size onto the center of a fresh, fungicide-free PDA plate.[12]

    • Incubate under controlled conditions (e.g., 28°C).

    • Measure the colony diameter daily or at set intervals until the colony covers a significant portion of the plate.[12]

    • Calculate the growth rate in mm/day.

Sporulation Assessment
  • Objective: To quantify and compare the asexual reproductive capacity.

  • Protocol:

    • Grow isolates on PDA plates for a defined period (e.g., 7-10 days) to allow for sporulation.

    • Flood the plate surface with a known volume of sterile distilled water containing a wetting agent (e.g., Tween 80).

    • Gently scrape the surface with a sterile tool to dislodge the conidia.

    • Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the volume and determine the conidial concentration using a hemocytometer.[2][13]

    • Calculate the total number of spores produced per colony or per unit area.

Spore Germination Assay
  • Objective: To assess the viability and germination efficiency of spores.

  • Protocol:

    • Prepare a spore suspension from cultures and adjust the concentration (e.g., to 1 × 106 conidia/mL).[2]

    • Place a small aliquot of the suspension onto a microscope slide with a depression containing a suitable medium (e.g., sterile water or potato dextrose broth).

    • Incubate in a moist chamber at an optimal temperature for several hours.

    • Using a microscope, examine a random sample of at least 100 spores and determine the percentage that have germinated (defined by the emergence of a germ tube).

Pathogenicity (Virulence) Assay
  • Objective: To compare the ability of PyrR and PyrS isolates to cause disease.

  • Protocol (Example using detached leaves/fruit):

    • Prepare a standardized spore suspension (e.g., 106 conidia/mL) for each isolate.[2]

    • Select healthy, uniform host material (e.g., strawberry leaves, mango fruit).

    • Inoculate the host tissue with a known volume of the spore suspension. Wounding the tissue with a sterile needle prior to inoculation may be necessary for some pathogens.

    • Incubate the inoculated material in a high-humidity chamber at an appropriate temperature.

    • After a set incubation period (e.g., 5-7 days), assess disease severity by measuring the lesion size (diameter) or the percentage of diseased tissue area.[1]

Stress Tolerance Assays
  • Objective: To evaluate the ability of isolates to grow under various environmental stresses.

  • Protocol (Example for Osmotic Stress):

    • Prepare PDA medium amended with an osmoticum like potassium chloride (KCl) or sorbitol at various concentrations.

    • Inoculate plates with mycelial plugs of PyrR and PyrS isolates.

    • Incubate and measure colony diameters as in the mycelial growth assay.

    • Compare the growth inhibition caused by the osmotic stress relative to the control (no osmoticum) for both resistant and sensitive groups.[1]

  • Note: A similar approach can be used for temperature stress by incubating plates at suboptimal or supra-optimal temperatures.[1]

Conclusion and Implications

The collective evidence from multiple studies indicates that this compound-resistant fungal isolates, particularly those with the G143A mutation, often exhibit comparable fitness to their sensitive counterparts in terms of mycelial growth, sporulation, and pathogenicity.[1][2][8] The absence of a significant fitness penalty means that once established, resistant populations are unlikely to decline even if the selection pressure from this compound is removed. This has profound implications for disease management, underscoring the necessity of integrated strategies that include fungicide rotation with different modes of action, the use of mixtures, and non-chemical control methods to delay the evolution and spread of resistance.[2][14] For drug development professionals, this highlights the challenge of creating durable antifungals and the importance of considering fitness costs when evaluating new target sites and molecules.

References

Evaluating Pyraclostrobin in Rotation Programs to Delay Fungicide Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a significant threat to global food security and sustainable agriculture. Pyraclostrobin, a quinone outside inhibitor (QoI) fungicide (FRAC Group 11), is a widely used broad-spectrum fungicide valued for its efficacy against a range of plant pathogens. However, its single-site mode of action presents a high risk for the development of resistance. This guide provides a comparative evaluation of pyraclostrobin in various fungicide rotation programs aimed at delaying resistance, supported by experimental data and detailed methodologies.

Performance of Pyraclostrobin in Disease Control

Pyraclostrobin has demonstrated high efficacy against numerous fungal diseases. Field trials have consistently shown its ability to control key pathogens, often outperforming or performing comparably to other fungicide classes.

Table 1: Comparative Efficacy of Pyraclostrobin and Other Fungicides Against Early Leaf Spot and Southern Stem Rot in Peanut

Fungicide ProgramActive Ingredient(s)Application Rate (kg a.i./ha)Early Leaf Spot Control (%)Southern Stem Rot Control (%)Yield ( kg/ha )
PyraclostrobinPyraclostrobin0.1785.268.44520
AzoxystrobinAzoxystrobin0.2284.165.14480
TebuconazoleTebuconazole0.2380.572.34610
ChlorothalonilChlorothalonil1.2675.645.84150
Untreated Control--32.421.73200

Data synthesized from field trials conducted over multiple years. Efficacy and yield can vary based on environmental conditions and disease pressure.

Table 2: Efficacy of Pyraclostrobin-based Programs against Fusarium Head Blight (FHB) in Wheat

Fungicide ProgramActive Ingredient(s)Application Rate (g a.i./ha)FHB Control Efficacy (%)
PyraclostrobinPyraclostrobin225>80
EpoxiconazoleEpoxiconazole225>80
Pyraclostrobin + EpoxiconazolePyraclostrobin + Epoxiconazole150 + 150>85
Untreated Control--0

Data from field trials where MBC (carbendazim) resistance was present, indicating the utility of alternative modes of action[1].

The Challenge of Fungicide Resistance

The primary mechanism of resistance to QoI fungicides like pyraclostrobin is a point mutation in the cytochrome b gene, most commonly the G143A substitution. This mutation prevents the fungicide from binding to its target site in the mitochondrial respiratory chain, rendering it ineffective.

Signaling Pathway of QoI Fungicide Action and Resistance

The following diagram illustrates the mechanism of action of pyraclostrobin and the development of resistance at the cellular level.

QoI_Resistance cluster_mitochondrion Mitochondrial Inner Membrane cluster_QoI QoI Action cluster_resistance Resistance Mechanism Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Cytochrome_c->Complex_IV e- Fungal_Growth Fungal Growth ATP->Fungal_Growth Fuels Pyraclostrobin Pyraclostrobin Pyraclostrobin->Complex_III Inhibits e- transfer G143A G143A Mutation in Cytochrome b G143A->Complex_III Alters binding site

Caption: Mechanism of pyraclostrobin action and resistance.

Strategies to Delay Resistance: Rotation and Mixtures

To mitigate the risk of resistance, it is crucial to employ strategies that reduce the selection pressure on the pathogen population. The two primary strategies are fungicide rotation (alternation) and the use of tank-mixtures or pre-formulated mixtures.

Rotation: In a rotation program, fungicides with different modes of action are applied in sequence. This prevents a pathogen population from being repeatedly exposed to the same selection pressure.

Mixtures: This strategy involves applying two or more fungicides with different modes of action simultaneously. The rationale is that a pathogen strain resistant to one active ingredient will be controlled by the other, making the evolution of dual resistance a much rarer event. Theoretical models and some field observations suggest that mixtures are often more effective at delaying resistance than alternations.

Experimental Data on Resistance Development

Long-term field studies are essential to evaluate the effectiveness of different resistance management strategies. While direct comparative data on the rate of resistance development in different pyraclostrobin rotation programs is limited, some studies provide valuable insights.

A study on Colletotrichum spp. causing strawberry crown rot demonstrated a significant increase in the frequency of pyraclostrobin-resistant isolates with continued use.

Table 3: Frequency of Pyraclostrobin Resistance in Colletotrichum siamense from Strawberry Fields

Year of CollectionNumber of Isolates TestedNumber of Resistant IsolatesResistance Frequency (%)
2019231669.57
20213030100

Data from a study in Jiande, Zhejiang Province, highlighting the rapid selection for resistance with repeated use of a single-site fungicide[2].

This rapid increase underscores the importance of implementing robust resistance management programs from the outset.

Experimental Protocols

To ensure the reliability and comparability of data, standardized experimental protocols are essential.

Fungicide Efficacy Field Trial Protocol (Adapted from Cereal Trials)
  • Trial Design: Randomized complete block design with a minimum of four replicates.

  • Plot Size: Sufficiently large to minimize inter-plot interference (e.g., 2m x 10m).

  • Variety Selection: Use of a susceptible crop variety to ensure adequate disease pressure for evaluation.

  • Fungicide Application:

    • Applications are made at critical growth stages for disease development (e.g., T1, T2, T3 in cereals).

    • Fungicides are applied using a calibrated sprayer to ensure accurate and uniform coverage.

    • A non-treated control is included in each replicate.

  • Disease Assessment:

    • Disease severity is assessed visually on a percentage scale or using a standardized rating scale at multiple time points.

    • Assessments are conducted by trained personnel to ensure consistency.

  • Yield and Quality Assessment:

    • Plots are harvested at maturity, and grain yield is determined.

    • Grain quality parameters (e.g., test weight, protein content) are measured.

  • Data Analysis: Analysis of variance (ANOVA) is used to determine statistically significant differences between treatments.

Protocol for Monitoring Fungicide Resistance
  • Sample Collection: Collect a representative sample of diseased plant tissue from each treatment plot before and after fungicide applications, and at the end of the season.

  • Pathogen Isolation: Isolate the target pathogen from the collected plant tissue onto a suitable culture medium.

  • In Vitro Fungicide Sensitivity Assay:

    • Prepare a range of concentrations of the test fungicide in the culture medium.

    • Inoculate the fungicide-amended medium with the isolated pathogen.

    • Measure the mycelial growth or spore germination after a defined incubation period.

    • Calculate the EC50 value (the effective concentration that inhibits 50% of growth) for each isolate.

  • Molecular Detection of Resistance:

    • Extract DNA from the fungal isolates.

    • Use PCR-based methods (e.g., allele-specific PCR, sequencing) to detect the presence of known resistance mutations (e.g., G143A in the cytochrome b gene).

  • Data Analysis:

    • Determine the frequency of resistant isolates in each treatment group.

    • Analyze the shift in EC50 values over time to quantify changes in sensitivity.

Experimental Workflow for Evaluating Rotation Programs

The following diagram outlines a logical workflow for a multi-year study evaluating different pyraclostrobin rotation strategies.

Rotation_Evaluation_Workflow Start Year 1: Establish Field Trial Treatments Apply Fungicide Programs: A) Pyraclostrobin alone B) Pyraclostrobin rotation with DMI C) Pyraclostrobin + Multisite mixture D) Untreated Control Start->Treatments Data_Collection_Y1 Collect Data: - Disease Severity - Yield - Resistance Frequency (Baseline) Treatments->Data_Collection_Y1 Continue_Trial Continue Trial for Subsequent Years (2-5) Data_Collection_Y1->Continue_Trial Annual_Data_Collection Annual Data Collection: - Disease Severity - Yield - Resistance Frequency Continue_Trial->Annual_Data_Collection Final_Analysis Final Data Analysis: - Compare efficacy over time - Model rate of resistance development - Economic analysis Continue_Trial->Final_Analysis End of Study Annual_Data_Collection->Continue_Trial Next Year

Caption: Workflow for a multi-year fungicide rotation study.

Conclusion and Recommendations

Pyraclostrobin is a highly effective fungicide, but its long-term utility is threatened by the development of resistance. To preserve its efficacy, it is imperative to use it within a robust resistance management program.

  • Avoid repeated applications of pyraclostrobin alone.

  • Utilize rotation programs that alternate pyraclostrobin with fungicides from different FRAC groups (e.g., DMIs - Group 3, SDHIs - Group 7).

  • Incorporate tank-mixtures or pre-formulated mixtures of pyraclostrobin with multi-site fungicides (e.g., chlorothalonil, mancozeb - Group M) whenever possible. Theoretical models suggest this is a superior strategy to alternation for delaying resistance.

  • Adhere to label recommendations regarding the maximum number of applications per season.

  • Integrate non-chemical control methods, such as resistant cultivars and cultural practices, to reduce overall disease pressure and reliance on fungicides.

Continuous monitoring of pathogen populations for shifts in fungicide sensitivity is crucial for adapting management strategies and ensuring the continued effectiveness of valuable tools like pyraclostrobin.

References

Safety Operating Guide

Proper Disposal of Pyraoxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyraoxystrobin, a broad-spectrum fungicide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Improper disposal of this pesticide is a violation of federal law.[1]

Pre-Disposal and Waste Minimization

Before disposal, prioritize waste minimization strategies. Only prepare the amount of this compound solution required for your immediate experimental needs.[2][3] If you have a small amount of excess, diluted pesticide, it may be possible to use it for its intended purpose according to the product label.[2][4] Never reuse this compound containers for any other purpose.[2][4]

Personal Protective Equipment (PPE)

When handling this compound waste, wear appropriate personal protective equipment (PPE) to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves[5][6]

  • Protective clothing[1][6]

  • Eye and face protection[1][6]

Step-by-Step Disposal Procedures

1. Unused or Unwanted this compound:

  • Do not dispose of down the drain or in regular trash. this compound is very toxic to aquatic life with long-lasting effects.[1][5][6][7] Discharge into drains, surface waters, or groundwater is prohibited.[6][7][8]

  • Consult the product label for specific disposal instructions. The "Storage and Disposal" section of the pesticide label provides crucial guidance.[2][4]

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for hazardous waste disposal in accordance with local, state, and federal regulations.

  • If your institution does not have an EHS department, contact your State Pesticide or Environmental Control Agency or the nearest EPA Regional Office for guidance. [1] These agencies can direct you to a household hazardous waste collection program or a licensed hazardous waste disposal facility.[2][4]

  • Store the waste in its original container, tightly closed, in a cool, dry, and well-ventilated area away from ignition sources. [1][8] The container should be clearly labeled.

2. Empty this compound Containers:

  • Triple rinse the container. Rinse the empty container thoroughly with water at least three times.[1]

  • Dispose of the rinsate (rinse water) properly. The rinsate should be used as part of the pesticide application if possible, following label directions.[4] Do not pour the rinsate down the drain or onto the ground.[3][4]

  • Render the container unusable. After triple rinsing, puncture or crush the container to prevent unauthorized reuse.[1]

  • Dispose of the container in a sanitary landfill or by other approved state and local procedures. [9] Some locations may have container recycling programs; consult your local disposal authorities.[1]

3. Spills and Contaminated Materials:

  • In case of a spill, contain the material immediately. Use an absorbent, non-combustible material like sand, earth, or vermiculite to absorb the spill.[10][11]

  • Sweep or shovel the absorbed material into a suitable, labeled container for disposal. [6][8]

  • Clean the spill area thoroughly with water and detergent, observing environmental regulations. [6][7] Collect the wash water for approved disposal; do not allow it to enter drains.[8]

  • Dispose of all contaminated materials (including PPE) as hazardous waste. Follow the same procedures outlined for unused this compound.

Quantitative Data

ParameterValue/InformationSource
UN Number UN 3077 (solid), UN 3082 (liquid)[7]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (contains PYRACLOSTROBIN) or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (PYRACLOSTROBIN)[7]
Hazard Class 9
Packing Group III
Marine Pollutant YES[7]

This compound Disposal Workflow

Pyraoxystrobin_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_actions Action Steps cluster_final Final Disposal start This compound Waste Generated assess_type Identify Waste Type start->assess_type unused_product Unused/Unwanted Product assess_type->unused_product Unused Product empty_container Empty Container assess_type->empty_container Empty Container spill_cleanup Spill Cleanup Material assess_type->spill_cleanup Spill Material contact_ehs Contact EHS/Local Authority unused_product->contact_ehs triple_rinse Triple Rinse Container empty_container->triple_rinse contain_spill Contain & Absorb Spill spill_cleanup->contain_spill hazardous_waste Dispose as Hazardous Waste contact_ehs->hazardous_waste landfill Dispose in Sanitary Landfill (Container Only) triple_rinse->landfill collect_waste Collect Waste in Labeled Container contain_spill->collect_waste collect_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyraoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyraoxystrobin, a common fungicide that may be used in various research applications. Adherence to these protocols is critical to minimize exposure risks and ensure the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment (PPE)
Weighing and Preparing Solutions - Respiratory Protection: Approved respirator, such as a particle filter with high efficiency for solid and liquid particles (e.g., EN 143 or 149, Type P3 or FFP3). - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, chloroprene rubber, butyl rubber). Ensure gloves are inspected for integrity before each use. - Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. - Body Protection: Chemical-resistant apron or lab coat, long-sleeved shirt, long pants, and closed-toe shoes.
Application and Handling - Respiratory Protection: As required by the specific application and potential for aerosolization. - Hand Protection: Chemical-resistant gloves. - Eye Protection: Safety glasses with side-shields or goggles. - Body Protection: Long-sleeved shirt, long pants, and closed-toe shoes. A chemical-protection suit may be necessary for large-scale applications or in case of splashes.
Spill Cleanup - Respiratory Protection: Self-contained breathing apparatus for large spills or in poorly ventilated areas. - Hand Protection: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield. - Body Protection: Chemical-resistant suit, boots, and apron.
Disposal of Waste - Hand Protection: Chemical-resistant gloves. - Eye Protection: Safety glasses. - Body Protection: Lab coat or apron.

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Planning:

  • Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.
  • Ensure that all necessary PPE is available, in good condition, and properly fitted.
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[1][2][3]
  • Have an emergency plan in place, including the location of eyewash stations, safety showers, and spill kits.

2. Handling and Application:

  • Wear the appropriate PPE as detailed in the table above.
  • When weighing the solid form, do so carefully to minimize dust generation.
  • When preparing solutions, add this compound slowly to the solvent to avoid splashing.
  • Avoid all direct contact with the substance.[4][5]
  • Do not eat, drink, or smoke in the handling area.[1][4][5]

3. Post-Handling Procedures:

  • After handling, wash hands, arms, and face thoroughly with soap and water, especially before eating, drinking, or smoking.
  • Decontaminate all work surfaces and equipment used.
  • Remove PPE carefully to avoid contaminating yourself. Wash reusable PPE according to the manufacturer's instructions and dispose of single-use items in a designated hazardous waste container.[6]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][3]
  • Clean the spill area thoroughly with a suitable detergent and water.

5. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (including PPE) as hazardous waste.[1][3]
  • Follow all federal, state, and local regulations for hazardous waste disposal.[1][7] Do not dispose of this compound down the drain or in the regular trash.[1]
  • Contaminated packaging should also be disposed of as hazardous waste.[7]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Consult SDS b Gather & Inspect PPE a->b c Prepare Work Area (Fume Hood) b->c d Wear Appropriate PPE c->d e Weigh/Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Surfaces f->g h Remove & Clean/Dispose of PPE g->h i Wash Hands Thoroughly h->i j Collect Hazardous Waste i->j k Label & Store Waste j->k l Dispose via Approved Vendor k->l

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.